(2-(Difluoromethyl)pyridin-4-yl)methanol
Description
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Properties
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRHAMWWVWECFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279594 | |
| Record name | 4-Pyridinemethanol, 2-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-80-2 | |
| Record name | 4-Pyridinemethanol, 2-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanol, 2-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Difluoromethyl)pyridin-4-yl)methanol synthesis protocol
An In-Depth Technical Guide to the Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of scientifically robust protocols for the synthesis of this compound, a key building block in modern medicinal and agricultural chemistry. The presence of the difluoromethyl group is known to enhance crucial molecular properties such as metabolic stability, bioavailability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step methodologies, mechanistic insights, and a comparative analysis of the most effective synthetic strategies starting from commercially available precursors.
Introduction: The Strategic Importance of the Difluoromethyl Pyridine Moiety
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention for its unique electronic properties. Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H moiety can function as a hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups while increasing lipophilicity.[2][3] When installed on a pyridine scaffold, a prevalent heterocycle in pharmaceuticals, the resulting compound becomes a highly valuable intermediate for creating novel therapeutic agents. This compound offers a versatile handle—the primary alcohol—for further chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns.[1]
Comparative Analysis of Synthetic Strategies
Two primary and highly effective strategies for the synthesis of this compound have been identified, starting from readily available precursors: the reduction of an aldehyde and the reduction of a carboxylic acid.
-
Route 1: Reduction of 2-(Difluoromethyl)isonicotinaldehyde: This is the most direct and efficient pathway. The aldehyde precursor is commercially available, and its reduction to the corresponding primary alcohol can be achieved with high selectivity and yield using mild reducing agents.
-
Route 2: Reduction of 2-(Difluoromethyl)isonicotinic Acid: This route is also highly viable. It requires a more potent reducing agent than the aldehyde reduction, but it offers an excellent alternative if the isonicotinic acid derivative is the more accessible starting material.
This guide will detail the protocols for both approaches, providing the necessary information for chemists to select the optimal route based on precursor availability, scale, and safety considerations.
Synthetic Pathway Overview
The following diagram illustrates the two principal synthetic routes to the target molecule.
Caption: Figure 1. Key Synthetic Pathways to this compound.
Route 1: Synthesis via Reduction of 2-(Difluoromethyl)isonicotinaldehyde
This approach is highly recommended due to its simplicity, mild reaction conditions, and high efficiency. The reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a fundamental and reliable transformation in organic synthesis.[4][5]
Mechanistic Rationale
Sodium borohydride serves as a source of hydride ions (H⁻).[6] The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a protic solvent like methanol, the alkoxide is subsequently protonated to yield the final primary alcohol product. The relative mildness of NaBH₄ ensures that it selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.[3][4]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 2-(Difluoromethyl)isonicotinaldehyde[7] | 157.11 | 1.00 g | 6.36 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.36 g | 9.54 (1.5 eq) |
| Methanol (MeOH), Anhydrous | 32.04 | 20 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)isonicotinaldehyde (1.00 g, 6.36 mmol).
-
Dissolution: Add anhydrous methanol (20 mL) to the flask and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (0.36 g, 9.54 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (20 mL) to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pure compound.
Route 2: Synthesis via Reduction of 2-(Difluoromethyl)isonicotinic Acid
This method provides a robust alternative, particularly when the corresponding carboxylic acid is more readily available than the aldehyde. The reduction of a carboxylic acid requires a more powerful reducing agent than NaBH₄. While lithium aluminum hydride (LiAlH₄) is effective, it is highly reactive and requires stringent anhydrous conditions.[2][8] A safer and highly efficient alternative is the borane-tetrahydrofuran complex (BH₃-THF), for which a direct procedural analog exists in the literature for a similar substrate.[9]
Mechanistic Rationale
Borane (BH₃) is an electrophilic reducing agent. It coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards reduction. A subsequent intramolecular hydride transfer occurs. This process repeats, ultimately forming a trialkoxyborane intermediate. The reaction is typically driven to completion by heating. An aqueous or alcoholic workup then hydrolyzes the boron intermediate to release the desired primary alcohol.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 2-(Difluoromethyl)isonicotinic Acid | 173.12 | 1.00 g | 5.78 |
| Borane-THF Complex (1 M solution in THF) | - | 11.6 mL | 11.6 (2.0 eq) |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 15 mL | - |
| Methanol (MeOH) | 32.04 | ~10 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | ~30 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(difluoromethyl)isonicotinic acid (1.00 g, 5.78 mmol) in anhydrous tetrahydrofuran (15 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Under the inert atmosphere, slowly add the 1 M solution of borane-tetrahydrofuran complex (11.6 mL, 11.6 mmol) via syringe.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66-70 °C). Stir at reflux for 3 hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Solvent Removal: Concentrate the mixture to dryness under reduced pressure.
-
Workup: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain pure this compound.
Conclusion
This guide presents two validated, high-efficacy synthetic protocols for this compound. The choice between the reduction of the corresponding aldehyde (Route 1) or carboxylic acid (Route 2) will primarily depend on the commercial availability and cost of the starting materials. For general laboratory synthesis, the NaBH₄ reduction of the aldehyde is favored for its operational simplicity and milder conditions. Both routes provide reliable access to this valuable fluorinated building block, empowering chemists to accelerate discovery programs in pharmaceutical and agrochemical research.
References
- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(Difluoromethyl)isonicotinaldehyde [synhet.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (2-Trifluoromethyl-pyridin-4-yl)-methanol CAS#: 131747-61-0 [amp.chemicalbook.com]
An In-Depth Technical Guide to (2-(Difluoromethyl)pyridin-4-yl)methanol
CAS Number: 1428532-80-2
Introduction: A Pivotal Building Block in Modern Drug Discovery
(2-(Difluoromethyl)pyridin-4-yl)methanol is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1] The strategic incorporation of the difluoromethyl (-CF2H) moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This group can improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, applications in drug discovery, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 1428532-80-2 | [4][5] |
| Molecular Formula | C7H7F2NO | [1][4][6] |
| Molecular Weight | 159.13 g/mol | [1][4] |
| Appearance | Not explicitly stated, but related compounds are often solids or liquids. | |
| Melting Point | Not available in searched results. | [1] |
| Boiling Point | Not available in searched results. | [1][6] |
| Solubility | Not explicitly stated, but likely soluble in common organic solvents. | |
| SMILES | OCC1=CC(C(F)F)=NC=C1 | [6] |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 2-(difluoromethyl)isonicotinate. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4).
Conceptual Synthesis Workflow
The general workflow for the synthesis involves the reduction of the ester functionality to a primary alcohol. This is a standard transformation in organic synthesis, where the powerful nucleophilic hydride from LiAlH4 attacks the electrophilic carbonyl carbon of the ester.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of Methyl 2-(difluoromethyl)isonicotinate
This protocol is a representative procedure based on the common application of lithium aluminum hydride for the reduction of esters to alcohols.[7][8]
Materials:
-
Methyl 2-(difluoromethyl)isonicotinate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide solution
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet, suspend lithium aluminum hydride (typically 1.5 to 2 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Starting Material: Dissolve methyl 2-(difluoromethyl)isonicotinate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an excessive exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).
-
Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding water dropwise to decompose the excess LiAlH4. This process is highly exothermic and generates hydrogen gas, so it must be performed with extreme caution in a well-ventilated fume hood. Subsequently, add a dilute solution of sodium hydroxide or a saturated solution of Rochelle's salt and stir until the grey precipitate turns into a white, filterable solid.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ester carbonyl signal and the appearance of the alcohol proton signal in the NMR spectra would validate the success of the reduction.
The Role of the Difluoromethyl Group in Drug Design
The difluoromethyl group is a privileged moiety in medicinal chemistry due to its unique electronic and steric properties, which can significantly enhance the therapeutic potential of a molecule.
Caption: Key advantages of incorporating a difluoromethyl group into drug candidates.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group make it more resistant to metabolic degradation, particularly oxidative metabolism, which can lead to a longer in vivo half-life of the drug.
-
Lipophilicity and Permeability: The difluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with the target protein.
-
Bioisosterism: The -CF2H group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. This allows for the replacement of these functional groups to improve metabolic stability while maintaining or even enhancing biological activity.[9]
Applications in Drug Discovery and Development
This compound serves as a key building block for the synthesis of a variety of pharmacologically active compounds. The presence of the fluorinated pyridine scaffold is common in many modern pharmaceuticals.[2][3] While specific therapeutic agents derived directly from this compound are not detailed in the provided search results, its structural motifs are highly relevant to several areas of drug discovery, particularly in the development of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine ring is a common scaffold in many kinase inhibitors, and the introduction of a difluoromethyl group can enhance their potency and selectivity.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and structurally related molecules.
-
Hazard Statements: Based on available data, this compound may be associated with the following hazards:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Conclusion
This compound is a strategically important building block in the synthesis of novel therapeutic agents. Its unique combination of a difluoromethyl group and a reactive hydroxymethyl group on a pyridine scaffold offers medicinal chemists a powerful tool to enhance the drug-like properties of new molecular entities. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the advancement of drug discovery and development programs.
References
- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indofinechemical.com [indofinechemical.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. arctomsci.com [arctomsci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of (2-(Difluoromethyl)pyridin-4-yl)methanol
Abstract
This technical guide provides a comprehensive analysis and detailed interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of (2-(difluoromethyl)pyridin-4-yl)methanol. This compound is of significant interest to researchers in medicinal chemistry and drug development, where the difluoromethyl group is recognized as a bioisostere for hydroxyl or thiol moieties, and the pyridyl-methanol scaffold is a common structural motif. This document will delve into the theoretical principles governing the spectrum, provide a detailed, step-by-step protocol for sample preparation and spectral acquisition, and offer a thorough, predictive interpretation of the chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of novel chemical entities.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The difluoromethyl (CHF₂) group, in particular, is increasingly employed in drug design to enhance metabolic stability, improve pharmacokinetic properties, and modulate acidity, without significantly altering the steric profile of the parent molecule. The hydroxymethyl (-CH₂OH) group provides a convenient handle for further chemical modification and elaboration.
A precise understanding of the ¹H NMR spectrum of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is dictated by the electronic environment of each proton, which is influenced by the electronegativity of the nitrogen atom in the pyridine ring and the inductive effects of the difluoromethyl and hydroxymethyl substituents.
The Pyridine Ring Protons: The pyridine ring exhibits characteristic chemical shifts for its protons, with the α-protons (adjacent to the nitrogen) being the most deshielded (appearing at higher ppm values) due to the strong electron-withdrawing nature of the nitrogen atom. In this molecule, we expect to see three distinct signals for the aromatic protons.
The Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine-19 nuclei (²JHF). The geminal H-F coupling constant is typically large, in the range of 50-60 Hz. The strong electron-withdrawing effect of the two fluorine atoms will cause this proton to be significantly deshielded.
The Methylene Protons (-CH₂OH): The methylene protons of the hydroxymethyl group will appear as a singlet, or if coupled to the hydroxyl proton, a doublet. The chemical shift will be in the region typical for benzylic-type alcohols.
The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It may appear as a broad or sharp singlet and may exhibit coupling to the adjacent methylene protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Spectrum and Interpretation
Based on established principles and data from similar compounds, the following is a detailed prediction of the ¹H NMR spectrum of this compound in CDCl₃.
Predicted Spectral Data:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.7 | Doublet (d) | ³JH6-H5 ≈ 5.0 | 1H |
| H-5 (Pyridine) | ~7.5 | Doublet (d) | ³JH5-H6 ≈ 5.0 | 1H |
| H-3 (Pyridine) | ~7.6 | Singlet (s) or narrow doublet | ⁴JH3-H5 ≈ 1-2 | 1H |
| -CHF₂ | ~6.7 | Triplet (t) | ²JHF ≈ 56.0 | 1H |
| -CH₂OH | ~4.8 | Singlet (s) | - | 2H |
| -OH | Variable (e.g., ~2.5) | Broad Singlet (br s) | - | 1H |
Detailed Interpretation:
-
H-6 (Pyridine) (~8.7 ppm, d): This proton is in the α-position to the pyridine nitrogen, making it the most deshielded of the aromatic protons. It is coupled to the adjacent H-5 proton, resulting in a doublet.
-
H-3 (Pyridine) (~7.6 ppm, s): This proton is adjacent to the electron-withdrawing difluoromethyl group, which will deshield it. Its coupling to H-5 is a four-bond meta-coupling, which is typically small (1-2 Hz), so this signal may appear as a singlet or a very narrow doublet.
-
H-5 (Pyridine) (~7.5 ppm, d): This proton is in the β-position to the nitrogen and is coupled to the H-6 proton, giving rise to a doublet.
-
-CHF₂ (~6.7 ppm, t): The proton of the difluoromethyl group is strongly deshielded by the two fluorine atoms. It is split into a triplet by the two equivalent fluorine atoms with a large geminal coupling constant (²JHF) of approximately 56.0 Hz.[2]
-
-CH₂OH (~4.8 ppm, s): These methylene protons are adjacent to both the aromatic ring and the oxygen atom, placing their chemical shift in the benzylic alcohol region. In the absence of coupling to the hydroxyl proton, this signal will be a singlet.
-
-OH (~2.5 ppm, br s): The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on the experimental conditions.
Visualization of Key Structural Features and Couplings
The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton and proton-fluorine couplings that determine the appearance of the ¹H NMR spectrum.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-(Difluoromethyl)pyridin-4-yl)methanol
Introduction: Unveiling a Key Pharmaceutical Building Block
(2-(Difluoromethyl)pyridin-4-yl)methanol is a structurally significant heterocyclic compound increasingly utilized as a key building block in the synthesis of novel therapeutic agents. The incorporation of the difluoromethyl group (-CHF2) is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and potency of drug candidates. The hydroxymethyl group at the 4-position of the pyridine ring provides a versatile handle for further chemical modifications, making this molecule a valuable intermediate in drug discovery pipelines.[1]
Given its importance, the unambiguous characterization of this compound and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing methodologies, predicting fragmentation pathways, and offering a robust experimental protocol for researchers, scientists, and drug development professionals.
Core Principles of Mass Spectrometry for this compound Analysis
The mass spectrometric analysis of a molecule involves three fundamental steps: ionization, mass analysis, and detection. The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) are applicable, each providing complementary information.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, causing minimal fragmentation.[2][3] This is particularly useful for determining the molecular weight of the compound with high accuracy. In positive ion mode, the pyridine nitrogen is expected to be readily protonated, forming the [M+H]⁺ ion.
-
Electron Ionization (EI): EI is a hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase, leading to extensive fragmentation.[4] The resulting fragmentation pattern is a molecular fingerprint that provides detailed structural information. This is often coupled with Gas Chromatography (GC) for separation prior to analysis.[5]
Predicted Mass Spectrum and Fragmentation Pathways
While an experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation behavior based on established principles and the known fragmentation of structurally similar compounds.[6][7][8]
Molecular Ion: The molecular formula of this compound is C₇H₇F₂NO. Its monoisotopic molecular weight is approximately 159.05 Da.
Electron Ionization (EI) Fragmentation:
Under EI conditions, the molecular ion (M⁺˙) at m/z 159 is expected to be observed. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include:
-
Loss of a hydrogen radical (-H˙): Cleavage of a C-H bond, likely from the methanol group, would result in a fragment at m/z 158.
-
Loss of a hydroxyl radical (-OH˙): Cleavage of the C-OH bond would lead to a stable pyridinium-like ion at m/z 142.
-
Loss of formaldehyde (-CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde (30 Da), resulting in a fragment at m/z 129.
-
Loss of the difluoromethyl radical (-CHF₂˙): Cleavage of the C-CHF₂ bond is a likely pathway, yielding a pyridinylmethanol radical cation at m/z 108.[6]
-
Pyridine ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.
Electrospray Ionization (ESI) Fragmentation (Tandem MS - MS/MS):
In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 160 would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely involve the loss of neutral molecules:
-
Loss of water (-H₂O): Protonation on the hydroxyl group followed by the loss of a water molecule (18 Da) would generate a highly stable carbocation at m/z 142.
-
Loss of formaldehyde (-CH₂O): Similar to EI, a rearrangement and loss of formaldehyde (30 Da) could occur, resulting in a fragment at m/z 130.
The following diagram illustrates the predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
3. Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-300
-
Data Acquisition: Full scan mode for initial analysis, followed by product ion scan (MS/MS) of the precursor ion at m/z 160.
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for LC-MS analysis.
Data Presentation and Interpretation
The acquired data should be processed to identify the molecular ion and its characteristic fragments. The results can be summarized in a table for clarity.
| Ion | Predicted m/z (Da) | Description |
| [M+H]⁺ | 160.06 | Protonated molecular ion |
| [M+Na]⁺ | 182.04 | Sodium adduct |
| [M+H-H₂O]⁺ | 142.05 | Fragment from loss of water |
| [M+H-CH₂O]⁺ | 130.05 | Fragment from loss of formaldehyde |
Trustworthiness and Self-Validation:
The protocol described is designed to be self-validating. The high-resolution mass measurement of the molecular ion should be within 5 ppm of the theoretical mass. The isotopic pattern of the molecular ion should also match the theoretical distribution for C₇H₈F₂NO⁺. The fragmentation pattern obtained from MS/MS should be consistent with the predicted pathways, providing a high degree of confidence in the structural assignment.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound. By employing a combination of soft and hard ionization techniques, coupled with high-resolution mass analysis and tandem mass spectrometry, researchers can confidently determine its molecular weight and elucidate its structure. The methodologies and predicted fragmentation pathways detailed in this guide provide a solid foundation for the analysis of this important pharmaceutical building block, ensuring the integrity and quality of data in drug discovery and development endeavors.
References
Crystal structure of (2-(Difluoromethyl)pyridin-4-yl)methanol
An In-Depth Technical Guide to the Prospective Crystal Structure of (2-(Difluoromethyl)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of this compound. As no public crystal structure data is currently available for this specific compound, this document outlines a prospective workflow, grounded in established scientific principles and expert insights, to guide researchers in such an endeavor.
Part 1: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction analysis.
Proposed Synthesis Route
The synthesis of this compound can be approached through several modern synthetic methodologies. A plausible route involves the difluoromethylation of a suitable pyridine precursor. The introduction of the difluoromethyl group (CF2H) is of significant interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and binding affinity.[1]
A potential synthetic pathway could start from a commercially available pyridine derivative, followed by a C-H difluoromethylation reaction. Recent advancements have highlighted reagents like zinc difluoromethanesulfinate (DFMS) or the use of difluoroacetic acid with a silver nitrate/potassium persulfate system for direct difluoromethylation of heteroaromatics.[2]
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Crystallization Strategies
Growing single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[3] For a small, polar molecule like this compound, several crystallization techniques should be explored.
Table 1: Crystallization Techniques for this compound
| Technique | Description | Rationale for Use |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[3] | Simple to implement and effective for many small molecules. A range of solvents with varying polarities should be screened. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.[4] | Offers fine control over the rate of supersaturation, often leading to higher quality crystals. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Useful for compounds with a significant temperature-dependent solubility. |
Experimental Protocol: Slow Evaporation Crystallization
-
Purification: Ensure the synthesized this compound is of high purity (>98%) using techniques like column chromatography or recrystallization.
-
Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which it is moderately soluble.
-
Preparation of Crystallization Vials: Prepare saturated or near-saturated solutions of the compound in the chosen solvent(s).
-
Incubation: Cover the vials with a cap that has small perforations to allow for slow evaporation. Place the vials in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vials daily for the formation of single crystals. Crystals suitable for X-ray diffraction should be at least 20 µm in each dimension.[5]
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement.[6][7]
Diagram of X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection
A high-quality single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Table 2: Hypothetical Crystallographic Data and Refinement Details
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C7H7F2NO | Defines the elemental composition. |
| Formula Weight | 159.14 | Molar mass of the compound. |
| Temperature | 100(2) K | Low temperature reduces atomic motion. |
| Wavelength | 0.71073 Å (Mo Kα) | Standard X-ray source for small molecules.[5] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 16.0 Å, c = 8.7 Å | The lengths of the sides of the unit cell. |
| α = 90°, β = 113°, γ = 90° | The angles between the unit cell axes. | |
| Volume | 1085 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Reflections Collected | 10000 | Total number of diffraction spots measured. |
| Independent Reflections | 2000 | Number of unique reflections. |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 | Indicators of the agreement between the crystallographic model and the experimental data. |
| Goodness-of-fit on F² | 1.05 | A measure of the quality of the refinement. |
Structure Solution and Refinement
The collected diffraction data is processed to determine the intensities of the reflections. The initial atomic positions are then determined using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit.
Part 3: Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.
Molecular Conformation
The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. The orientation of the difluoromethyl and hydroxymethyl groups relative to the pyridine ring would be of particular interest.
Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyridine nitrogen atom is a strong acceptor. It is highly probable that strong O-H···N hydrogen bonds will be a primary feature of the crystal packing, potentially forming chains or dimers of molecules.[8]
-
Fluorine Interactions: The difluoromethyl group can participate in weaker C-H···F and C-F···π interactions, which can further stabilize the crystal lattice.
-
π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.
Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
The determination of the crystal structure of this compound would provide invaluable insights for drug development professionals and materials scientists. The detailed three-dimensional structure would confirm the molecular connectivity and conformation, and reveal the supramolecular assembly driven by intermolecular forces. This information is crucial for understanding structure-activity relationships, designing new analogues with improved properties, and predicting solid-state properties such as polymorphism and stability. While this guide presents a prospective approach, the methodologies described are robust and widely applicable in the field of small molecule crystallography.
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. excillum.com [excillum.com]
- 7. rigaku.com [rigaku.com]
- 8. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Decomposition of (2-(Difluoromethyl)pyridin-4-yl)methanol: A Technical Guide for Drug Development Professionals
Introduction
(2-(Difluoromethyl)pyridin-4-yl)methanol is a key building block in contemporary medicinal chemistry. The strategic incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The CF₂H group, being a lipophilic bioisostere of a hydroxyl or thiol group, can enhance membrane permeability and binding affinity.[2] This technical guide provides an in-depth analysis of the stability and potential decomposition pathways of this compound, offering critical insights for researchers and professionals engaged in its use for pharmaceutical development. Understanding the stability of this intermediate is paramount for ensuring the integrity of synthetic processes and the quality of the final active pharmaceutical ingredient (API).
Chemical Profile and Electronic Effects
The stability of this compound is intrinsically linked to the electronic properties of its substituted pyridine ring. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution.[3] This effect is significantly amplified by the presence of the strongly electron-withdrawing difluoromethyl group at the 2-position. This electronic pull influences the reactivity of the entire molecule, including the hydroxymethyl group at the 4-position.
The electron-withdrawing nature of the 2-CF₂H group is expected to:
-
Decrease the basicity of the pyridine nitrogen: This can affect its interaction with acidic media and its catalytic activity in certain reactions.
-
Activate the pyridine ring for nucleophilic attack: While deactivating it for electrophilic substitution.
-
Influence the reactivity of the 4-hydroxymethyl group: The electron-deficient nature of the ring may impact the oxidation potential of the alcohol.
Predicted Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, we can predict its decomposition pathways based on the known reactivity of pyridine derivatives and the electronic effects of the difluoromethyl group.[4][5] The primary sites susceptible to degradation are the hydroxymethyl group and the pyridine ring itself.
Oxidation of the Hydroxymethyl Group
The most probable degradation pathway is the oxidation of the primary alcohol at the 4-position. This can occur in a two-step process, first to the corresponding aldehyde and subsequently to the carboxylic acid.
-
This compound → 2-(Difluoromethyl)isonicotinaldehyde → 2-(Difluoromethyl)isonicotinic Acid
This oxidative degradation is a common pathway for pyridinemethanol derivatives and can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by stronger oxidizing agents.[3]
Ring Hydroxylation
The pyridine ring, although relatively stable, can undergo hydroxylation, particularly under oxidative stress or in biological systems.[5] This process is often catalyzed by monooxygenases.[4][5] Given the electronic landscape of the molecule, hydroxylation could potentially occur at positions 3, 5, or 6 of the pyridine ring.
Photodegradation
Pyridine and its derivatives are known to be sensitive to light.[6] Photolytic degradation can lead to a complex mixture of products through various reaction mechanisms, including oxidation and ring cleavage. The presence of the fluorinated group might influence the photostability, an aspect that requires experimental verification.
Forced Degradation Studies: An Experimental Approach
To elucidate the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.
Table 1: Proposed Conditions for Forced Degradation Study
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 h | Minimal degradation of the parent molecule is expected, but salt formation will occur. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 h | Potential for minor degradation, though pyridines are generally stable to base. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 h | 2-(Difluoromethyl)isonicotinaldehyde, 2-(Difluoromethyl)isonicotinic Acid, N-oxide derivatives. |
| Thermal Stress | Solid-state at 80 °C for 7 days | Assessment of solid-state stability. |
| Photostability | Exposure to light source as per ICH Q1B guidelines | A complex mixture of photoproducts. |
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for the forced degradation study.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for stability studies.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) will be necessary to resolve the parent compound from its potential degradation products of varying polarities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (likely around 260 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30 °C
This method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately separate and quantify the parent drug from its degradation products.
Visualization of a Key Predicted Degradation Pathway
References
- 1. lookchem.com [lookchem.com]
- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility of (2-(Difluoromethyl)pyridin-4-yl)methanol in common lab solvents
An In-Depth Technical Guide to the Solubility of (2-(Difluoromethyl)pyridin-4-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 1428532-80-2), a key intermediate in pharmaceutical research.[1][2][3][4] Given the absence of published quantitative solubility data, this document synthesizes a theoretical solubility profile based on first principles of chemical structure and polarity. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to determine the precise solubility in various laboratory solvents. The guide is intended for researchers, scientists, and drug development professionals who require a practical understanding of this compound's behavior in solution for applications ranging from reaction chemistry and purification to formulation and high-throughput screening.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position.[4] Its molecular formula is C₇H₇F₂NO and it has a molecular weight of 159.13 g/mol .[2]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, bioavailability, and binding affinity.[5] The difluoromethyl group (–CF₂H) in particular is of great interest as it can serve as a lipophilic bioisostere for a hydroxyl or thiol group, modulating the physicochemical properties of a parent molecule.[6][7] The presence of both the electron-withdrawing difluoromethyl group and a versatile hydroxymethyl handle for further derivatization makes this compound a valuable building block in drug discovery.[4]
A thorough understanding of a compound's solubility is a critical first step in the development pipeline.[8] It dictates the choice of solvents for synthesis and purification, the design of formulations for preclinical and clinical studies, and the feasibility of preparing stock solutions for biological assays. This guide provides the foundational knowledge and practical methodologies to address these challenges.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This can be predicted by analyzing the polarity and hydrogen-bonding capabilities of the solute molecule.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.
-
Hydroxymethyl Group (–CH₂OH): This is a key functional group that significantly influences solubility. The hydroxyl group can act as both a hydrogen bond donor (from the –OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature strongly promotes solubility in polar protic solvents like water, methanol, and ethanol.[8]
-
Difluoromethyl Group (–CF₂H): The two highly electronegative fluorine atoms create a strong dipole, making this group more polar than a simple methyl group. While not a classical hydrogen bond donor, the C-H bond is polarized, and the fluorine atoms can act as weak hydrogen bond acceptors. The incorporation of fluorine generally increases a molecule's solubility in more polar solvents.[9]
Overall Prediction: The combination of a polar heterocyclic ring, a strong hydrogen-bonding hydroxymethyl group, and a polar difluoromethyl group suggests that this compound will exhibit favorable solubility in polar solvents (both protic and aprotic) and poor solubility in non-polar, aliphatic, and aromatic hydrocarbon solvents.
Experimental Methodology: The Shake-Flask Method
To obtain definitive, quantitative solubility data, an experimental approach is necessary. The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of thermodynamic solubility.[10][11]
Rationale for the Shake-Flask Protocol
This protocol is designed as a self-validating system. By adding a known excess of the solid compound, we ensure that a saturated solution is formed. Agitation over an extended period (e.g., 24-72 hours) allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.[11] Sampling at multiple time points confirms that this equilibrium has been achieved when concentration measurements plateau.[11] Precise temperature control is critical, as solubility is temperature-dependent.[12] Finally, physical separation of the solid phase before analysis is essential to ensure only the dissolved solute is quantified.[10]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired laboratory solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C). Agitate the suspensions for at least 24 hours to allow them to reach equilibrium. For robust analysis, it is recommended to continue agitation for up to 72 hours.[11]
-
Phase Separation: After equilibration, allow the vials to stand briefly for the excess solid to settle. Separate the solid from the saturated solution by centrifugation followed by filtration of the supernatant through a chemically-resistant filter (e.g., 0.22 µm PTFE syringe filter) into a clean vial.
-
Dilution: Immediately prepare a precise dilution of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[11]
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, based on the structural analysis performed in Section 2. These are qualitative predictions intended to guide solvent selection for experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydroxymethyl group promotes H-bonding, but the aromatic ring and fluorinated group limit high aqueous solubility. |
| Methanol (MeOH) | Highly Soluble | Small polar protic solvent, excellent H-bond donor/acceptor, capable of solvating all polar sites on the molecule. | |
| Ethanol (EtOH) | Highly Soluble | Similar to methanol, effectively solvates the molecule through H-bonding and polar interactions. | |
| Isopropanol (IPA) | Soluble | Good solubility expected, though slightly lower than MeOH/EtOH due to increased non-polar character. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent polar aprotic solvent with a large dipole moment, effective at solvating polar molecules. A common choice for stock solutions. |
| Dimethylformamide (DMF) | Highly Soluble | Strong polar aprotic solvent, capable of disrupting intermolecular forces in the solid state. | |
| Acetonitrile (ACN) | Soluble | Polar aprotic solvent, should readily dissolve the compound. | |
| Acetone | Soluble | A moderately polar ketone that can act as an H-bond acceptor, expected to be a good solvent. | |
| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | Weakly polar. May show some solubility due to dipole interactions but is not ideal for the highly polar functional groups. |
| Toluene | Insoluble | Aromatic hydrocarbon, lacks the polarity and H-bonding capability to effectively solvate the polar functional groups. | |
| Hexane / Heptane | Insoluble | Aliphatic hydrocarbon, entirely non-polar. No significant interaction with the solute is expected. |
Discussion and Practical Insights for Researchers
The theoretical analysis strongly suggests that this compound is a polar molecule best suited for polar solvents.
-
For Chemical Synthesis & Purification: Solvents like methanol, ethanol, and acetonitrile are likely excellent choices for reaction media. For purification by crystallization, a binary solvent system might be effective. For example, dissolving the compound in a highly soluble solvent like methanol and then slowly adding a less-soluble solvent (an anti-solvent) like water or a non-polar solvent like toluene could induce crystallization.
-
For Biological Assays & Stock Solutions: DMSO and DMF are the recommended starting points for preparing high-concentration stock solutions for in-vitro screening. Their high solvating power and miscibility with aqueous media are advantageous. However, it is crucial to check the tolerance of the specific biological assay to these solvents.
-
For Chromatography: The predicted solubility profile suggests that standard normal-phase (e.g., ethyl acetate/heptane) and reversed-phase (e.g., acetonitrile/water or methanol/water) chromatography systems should be effective for purification and analysis.[13]
Conclusion
While specific experimental data for the solubility of this compound is not publicly available, a detailed analysis of its molecular structure provides a robust predictive framework for its behavior. The compound is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. This guide provides both this theoretical foundation and a practical, step-by-step methodology based on the gold-standard shake-flask method, empowering researchers to perform accurate quantitative solubility assessments. This essential data will facilitate the effective use of this important pharmaceutical intermediate in drug discovery and development workflows.
References
- 1. arctomsci.com [arctomsci.com]
- 2. This compound - CAS:1428532-80-2 - 吉林金泰化玻有限公司 [jtos-service.com]
- 3. klamar-reagent.com [klamar-reagent.com]
- 4. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
An In-depth Technical Guide to the Safe Handling of (2-(Difluoromethyl)pyridin-4-yl)methanol
Abstract: (2-(Difluoromethyl)pyridin-4-yl)methanol is a pivotal building block in contemporary medicinal and agricultural chemistry. The strategic incorporation of the difluoromethyl (CF₂H) group can significantly enhance the metabolic stability and pharmacokinetic profiles of bioactive molecules.[1] This guide provides a comprehensive framework for the safe handling, storage, and use of this reagent, grounded in established safety protocols and chemical reactivity principles. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic compounds in their work.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a substituted pyridine, a class of compounds with wide-ranging applications and variable toxicological profiles.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1428532-80-2 | [2] |
| Molecular Formula | C₇H₇F₂NO | [1][2] |
| Molecular Weight | 159.13 g/mol | [1][2] |
| Appearance | Not explicitly stated; likely a solid or liquid. | N/A |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. While specific data for this exact compound is limited, data from suppliers and analogous structures provide a strong basis for a conservative safety approach.[2][3]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation.[2][3] |
Hazard Pictograms:
The primary routes of exposure are inhalation of aerosols or dust, skin contact, and eye contact. The irritant nature of the compound necessitates stringent controls to prevent exposure.
Risk Assessment and Control Hierarchy
A systematic approach to risk management is essential. The following workflow illustrates the logical process of identifying hazards, assessing risks, and implementing controls.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol and Its Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis of (2-(difluoromethyl)pyridin-4-yl)methanol, a key building block in modern medicinal and agricultural chemistry. The difluoromethyl (CF₂H) group is a crucial pharmacophore, often serving as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, thereby enhancing metabolic stability and membrane permeability.[1][2] This guide details a robust two-step synthetic sequence commencing with the formation of a pivotal 2-(difluoromethyl)isonicotinic acid intermediate, followed by its chemoselective reduction. Furthermore, protocols for the subsequent derivatization of the target alcohol are provided, enabling access to a wider range of functionalized molecules for drug discovery and development pipelines. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, with an emphasis on explaining the rationale behind procedural choices to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Difluoromethyl-Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The strategic introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy to modulate the physicochemical properties of lead compounds.[3] The -CF₂H group, with its unique electronic properties and ability to act as a hydrogen bond donor, can significantly improve a molecule's pharmacokinetic profile, including metabolic stability and binding affinity.[2]
The target molecule, this compound, combines this valuable functional group with a versatile primary alcohol handle at the 4-position of the pyridine ring. This alcohol moiety serves as a synthetic linchpin for further elaboration, allowing for the straightforward introduction of diverse functionalities through esterification, etherification, or halogenation, thus providing rapid access to libraries of novel compounds for structure-activity relationship (SAR) studies.
This guide outlines a primary synthetic pathway designed for efficiency and scalability, focusing on common laboratory reagents and techniques.
Primary Synthetic Route: A Two-Step Approach
The most logical and efficient pathway to synthesize this compound involves two key transformations: the synthesis of the carboxylic acid intermediate, followed by its selective reduction to the primary alcohol.
Figure 1: High-level workflow for the synthesis of the target molecule.
Synthesis of Key Intermediate: 2-(Difluoromethyl)isonicotinic Acid (I)
The synthesis of 2-(difluoromethyl)isonicotinic acid (CAS 1256818-14-0) is the cornerstone of this route.[4] While several strategies can be envisioned, including building the ring from acyclic fluorinated precursors, a common approach involves the modification of a pre-existing, commercially available pyridine derivative. One plausible route begins with 2-chloro-4-methylpyridine.
Conceptual Steps:
-
Oxidation: The 4-methyl group is first oxidized to a carboxylic acid. This is a standard transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO₄).
-
Difluoromethylation: The 2-chloro substituent is then replaced with a difluoromethyl group. This can be achieved through various modern cross-coupling methodologies or by reaction with a suitable difluoromethylating agent.
Note: The precise, multi-step industrial synthesis for this specific intermediate is often proprietary. The protocol below is a representative laboratory-scale procedure for the subsequent reduction step, which is well-documented for analogous substrates.
Reduction of 2-(Difluoromethyl)isonicotinic Acid to this compound (II)
The reduction of a carboxylic acid to a primary alcohol in the presence of other potentially reducible groups (like the pyridine ring) requires a chemoselective reagent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are exceptionally well-suited for this purpose.[5] They readily reduce carboxylic acids while typically leaving pyridine rings and esters untouched under mild conditions.[6]
Mechanism Insight: Borane is an electrophilic reducing agent that preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid. This forms an acyloxyborane intermediate, which is rapidly reduced further to the primary alcohol. This mechanism contrasts with nucleophilic hydrides (e.g., LiAlH₄), which can be less selective.[6]
Protocol 1: Synthesis of this compound (II)
This protocol details the reduction of the carboxylic acid intermediate I .
Materials:
-
2-(Difluoromethyl)isonicotinic acid (I )
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen inlet
Procedure:
-
Setup: To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)isonicotinic acid (I ) (1.0 eq). Dissolve the acid in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the 1.0 M solution of BH₃·THF (2.0-3.0 eq) dropwise via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. Continue adding methanol until the effervescence ceases.[5][7]
-
Work-up: a. Remove the THF and methanol under reduced pressure. b. To the residue, add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound (II ).
| Parameter | Condition / Value | Reference / Rationale |
| Starting Material | 2-(Difluoromethyl)isonicotinic acid | Key intermediate |
| Reagent | BH₃·THF (1.0 M solution) | Chemoselective reducing agent[5][6] |
| Equivalents | 2.0 - 3.0 | Ensures complete reduction |
| Solvent | Anhydrous THF | Aprotic solvent, compatible with borane |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows reaction to complete[7] |
| Reaction Time | 12 - 18 hours | Typical for complete conversion |
| Work-up | Quench with MeOH, NH₄Cl wash | Safely destroys excess reagent and removes boron salts |
| Expected Yield | 75 - 90% (based on analogues) | High efficiency is typical for this reduction[7] |
Synthesis of Derivatives
The primary alcohol of this compound is a versatile handle for creating a diverse set of derivatives. The following protocols outline key transformations.
Figure 2: Key derivatization pathways from the target alcohol.
Protocol 2: Esterification via Acyl Chloride
Procedure:
-
Dissolve this compound (II ) (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Slowly add the desired acyl chloride (R-COCl) (1.1 eq).
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the ester derivative.
Protocol 3: Etherification (Williamson Synthesis)
Procedure:
-
To a solution of this compound (II ) (1.0 eq) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Add the desired alkyl halide (R-X, e.g., methyl iodide, benzyl bromide) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Carefully quench the reaction with water, extract with an organic solvent (e.g., EtOAc), wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the ether derivative.
Protocol 4: Conversion to (4-(Chloromethyl)-2-(difluoromethyl)pyridine)
This protocol transforms the alcohol into a more reactive chloromethyl group, an excellent electrophile for further nucleophilic substitutions. The procedure is adapted from a similar transformation on a pyrimidine core.[8]
Procedure:
-
Dissolve this compound (II ) (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq). A catalytic amount of pyridine or DMF can be added to accelerate the reaction.
-
Stir the mixture at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice or quench with a cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chloromethyl derivative, which can be used directly or purified by chromatography.
Conclusion
The synthetic routes detailed in this guide provide researchers with a practical and reliable framework for accessing this compound and its derivatives. The core strategy, hinging on the chemoselective borane reduction of a key carboxylic acid intermediate, is robust and high-yielding. The subsequent derivatization protocols open the door to a wide array of novel chemical entities, empowering medicinal chemists and drug development professionals to explore the full potential of the difluoromethyl-pyridine scaffold in their research programs.
References
- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Reaction / 002 / Reduction | 創薬メモ [ameblo.jp]
- 8. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in (2-(Difluoromethyl)pyridin-4-yl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
(2-(Difluoromethyl)pyridin-4-yl)methanol is a key building block in medicinal chemistry, with the difluoromethyl group often enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1] The primary hydroxyl group serves as a critical handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the synthesis of diverse derivatives. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this hydroxyl group into esters, ethers, and silyl ethers. The methodologies are presented with a focus on the underlying chemical principles, practical experimental considerations, and potential challenges associated with this specific substrate.
Introduction: The Rationale for Derivatization
The derivatization of the hydroxyl group in this compound is a fundamental strategy in drug discovery to modulate a compound's physicochemical and pharmacological properties. Conversion of the polar hydroxyl group into less polar functionalities like esters or ethers can significantly impact:
-
Lipophilicity: Influencing membrane permeability and oral absorption.
-
Metabolic Stability: Masking a potential site of phase I or phase II metabolism.
-
Pharmacokinetics: Altering distribution, metabolism, and excretion (ADME) profiles.
-
Target Engagement: Modifying interactions with the biological target through changes in size, electronics, and hydrogen bonding capacity.
-
Prodrug Strategies: Designing derivatives that are cleaved in vivo to release the active parent alcohol.
The presence of the electron-withdrawing difluoromethyl group and the basic pyridine nitrogen introduces specific electronic and steric considerations that must be accounted for when selecting a derivatization strategy.
Esterification: Accessing a Diverse Chemical Space
Esterification is one of the most common and versatile methods for derivatizing alcohols. The resulting esters can serve as stable final compounds or as prodrugs.
Steglich Esterification: Mild and Effective for Sensitive Substrates
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3][4] This method is particularly advantageous for substrates that are sensitive to acidic conditions, a relevant consideration for the pyridine moiety.[5][6]
Causality of Reagent Choice:
-
EDC/DCC: These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]
-
DMAP: As a potent nucleophile, DMAP intercepts the O-acylisourea to form an N-acylpyridinium species, which is an even more reactive acylating agent.[3][5] This catalytic cycle is crucial for efficient esterification, especially with less nucleophilic alcohols.
References
- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
The Rising Prominence of (2-(Difluoromethyl)pyridin-4-yl)methanol in Next-Generation Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds that can impart superior biological activity and favorable pharmacokinetic properties. Among these, fluorinated pyridine derivatives have emerged as a particularly fruitful area of investigation.[1][2][3] This application note delves into the strategic importance and practical application of (2-(Difluoromethyl)pyridin-4-yl)methanol , a key building block poised to enable the discovery of a new generation of fungicides, herbicides, and insecticides.
The incorporation of a difluoromethyl (-CHF₂) group into a pyridine ring offers a nuanced alternative to the more common trifluoromethyl (-CF₃) moiety. The -CHF₂ group acts as a lipophilic bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds, which can significantly influence molecule-target interactions and metabolic stability.[4] When positioned on the pyridine scaffold, this functional group, in concert with the reactive hydroxymethyl group at the 4-position, provides a versatile platform for creating diverse libraries of candidate agrochemicals.[5]
This guide provides a comprehensive overview of the synthetic pathways to access this valuable intermediate and detailed protocols for its subsequent derivatization into potential agrochemical leads.
Physicochemical Properties and Strategic Advantages
A comparative analysis of the physicochemical properties of related pyridine building blocks highlights the unique position of this compound.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Key Features |
| Pyridin-4-ylmethanol | 109.13 | 0.2 | 5.3 | Baseline pyridine methanol structure. |
| (2-Chloropyridin-4-yl)methanol | 143.57 | 1.1 | 2.8 | Electron-withdrawing chloro group increases acidity. |
| (2-(Trifluoromethyl)pyridin-4-yl)methanol | 177.12 | 1.3 | 2.5 | Strongly electron-withdrawing CF₃ group significantly impacts electronics. |
| This compound | 159.13 | 0.8 | 3.5 | Balanced lipophilicity and electronic effects; hydrogen bond donor capability. |
The data underscores the moderated electronic and lipophilic properties of the difluoromethyl derivative compared to its trifluoromethyl counterpart, offering a distinct advantage in fine-tuning the properties of the final agrochemical product.
Synthesis of this compound: A Plausible Protocol
Protocol 1: Synthesis via Reduction of Ethyl 2-(Difluoromethyl)isonicotinate
This two-step protocol begins with the synthesis of the key intermediate, ethyl 2-(difluoromethyl)isonicotinate, followed by its reduction to the target alcohol.
Step 1: Synthesis of Ethyl 2-(Difluoromethyl)isonicotinate
This step can be achieved through various modern fluorination techniques. One plausible method involves a radical difluoromethylation of a suitable pyridine precursor.
Step 2: Reduction to this compound
Materials:
-
Ethyl 2-(difluoromethyl)isonicotinate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl 2-(difluoromethyl)isonicotinate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
-
Work-up: Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and atmospheric moisture; therefore, an inert nitrogen atmosphere is crucial to prevent its decomposition and ensure a safe reaction.
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. While NaBH₄ can also be used, it is a milder reagent and may require longer reaction times or elevated temperatures.
-
Controlled Addition at 0 °C: The reaction of LiAlH₄ with the ester is highly exothermic. Slow, dropwise addition at a low temperature is essential to control the reaction rate and prevent side reactions.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate that is easily filtered, simplifying the work-up process compared to other quenching methods that can result in gelatinous precipitates.
Caption: Synthetic workflow for the reduction of the ester to the target alcohol.
Derivatization of this compound for Agrochemical Discovery
The true utility of this compound lies in its potential for derivatization at the hydroxymethyl position. The two primary pathways for creating diverse chemical libraries are etherification and esterification.[7] These reactions allow for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Protocol 2: Williamson Ether Synthesis for Aryl Ether Derivatives
This protocol describes the synthesis of an aryl ether, a common motif in many fungicides and herbicides.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
A substituted aryl halide (e.g., 4-chlorobenzonitrile)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NaH (1.2 equivalents) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aryl Halide Addition: Add the substituted aryl halide (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Williamson ether synthesis for creating aryl ether derivatives.
Protocol 3: Esterification with an Acid Chloride
This protocol details the formation of an ester linkage, another prevalent functional group in bioactive molecules.
Materials:
-
This compound
-
A substituted acyl chloride (e.g., 2,6-dichlorobenzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Acyl Chloride Addition: Add the acyl chloride (1.2 equivalents) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Esterification using an acyl chloride to produce ester derivatives.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive hydroxymethyl group and a difluoromethyl-substituted pyridine ring provides a powerful platform for generating diverse molecular architectures. The protocols outlined in this application note offer robust and adaptable methods for the synthesis and derivatization of this key intermediate, empowering researchers to explore new chemical space in the quest for the next generation of crop protection agents. The strategic application of such fluorinated intermediates is crucial for the continued innovation and development of effective and sustainable agricultural solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Suzuki Coupling Reactions with (2-(Difluoromethyl)pyridin-4-yl)methanol Derivatives
Introduction: The Strategic Importance of the Difluoromethyl-Pyridine Scaffold
In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design, often leading to enhanced metabolic stability, binding affinity, and bioavailability[1]. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) functionalities, capable of modulating a molecule's physicochemical properties through its unique hydrogen bonding capabilities[1]. When appended to a pyridine ring—a privileged scaffold in medicinal chemistry—the resulting difluoromethyl-pyridine core becomes a highly valuable building block for novel therapeutics and agrochemicals[2][3].
The (2-(Difluoromethyl)pyridin-4-yl)methanol moiety, specifically, presents a trifecta of desirable features: the metabolic stability conferred by the CF₂H group, the versatile chemical handle of the hydroxymethyl group for further derivatization, and the essential nitrogen heterocycle[4]. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for elaborating such scaffolds, enabling the formation of carbon-carbon bonds between the pyridine core and a diverse array of aryl or heteroaryl partners with high efficiency and functional group tolerance[5][6][7].
This guide provides an in-depth analysis of the critical parameters governing the Suzuki coupling of this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to optimize these challenging yet crucial transformations.
Mechanistic Insights: Navigating the Challenges of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. However, the unique electronic nature of difluoromethylated pyridines introduces specific challenges that must be expertly managed for successful outcomes.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide. For heteroaryl halides, this step is influenced by the electron density of the ring; electron-deficient rings, such as those bearing a CF₂H group, generally facilitate this process[8][9].
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is base-mediated and is often the rate-limiting step[6][10]. The base activates the boronic acid or ester, making it sufficiently nucleophilic to displace the halide on the palladium center[11].
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle[10].
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Key Challenges with Difluoromethyl-Pyridine Substrates:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species. This effect is somewhat mitigated by the electron-withdrawing CF₂H group, but it remains a critical consideration[12].
-
Protodeboronation: Arylboronic acids bearing electron-withdrawing groups, or those prone to instability like many heteroaryl boronic acids, can undergo a competitive side reaction called protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom. This process is accelerated by the basic conditions and elevated temperatures typical of Suzuki couplings[13][14].
-
Functional Group Tolerance: The presence of the primary alcohol in this compound introduces a labile proton. While many modern Suzuki protocols are robust enough to tolerate free alcohols, this functionality can interfere with highly reactive organometallic intermediates, necessitating careful selection of the base and reaction conditions[15][16].
Application Notes: A Rationale-Driven Approach to Method Development
Optimizing a Suzuki coupling is a multifactorial challenge[17][18]. The following notes provide the scientific reasoning behind the selection of key reaction components for substrates like this compound derivatives.
The Boron Reagent: Boronic Acids vs. Boronate Esters
-
Causality: The choice between a boronic acid (RB(OH)₂) and its corresponding boronate ester (e.g., pinacol ester, R-B(pin)) is primarily a question of stability versus reactivity. Boronic acids are generally more reactive but are significantly more susceptible to protodeboronation[13]. The C-B bond in boronate esters is sterically shielded and electronically less polarized, rendering it more stable to the reaction conditions, especially premature hydrolysis and degradation[19].
-
Field Insight: For challenging or precious substrates, it is highly advisable to use the pinacol boronate ester derivative. While this may require an additional synthetic step to prepare the reagent, the enhanced stability often leads to more reproducible results and higher yields by minimizing the rate of decomposition relative to the rate of cross-coupling[13][20]. This is particularly true when the coupling partner is a less reactive organochloride, which requires longer reaction times or higher temperatures.
The Palladium Catalyst and Ligand: The Heart of the Reaction
-
Causality: The ligand bound to the palladium center dictates the catalyst's reactivity, stability, and steric profile. For electron-deficient heteroaryl halides, the oxidative addition step, while generally favorable, can be slow. More importantly, the reductive elimination step to form the sterically demanding biaryl product can be difficult. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and, crucially, the final reductive elimination step, while stabilizing the Pd(0) active species[5][10][21].
-
Field Insight:
-
For General Screening: Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are excellent starting points for coupling with aryl bromides or iodides[12][22].
-
For Challenging Couplings (e.g., with Aryl Chlorides): Highly active catalyst systems are required. These typically involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand[5][13][21]. The use of modern palladium precatalysts (e.g., G3-XPhos) is strongly recommended, as they generate the active Pd(0) species rapidly and quantitatively under mild conditions, which is essential when using unstable boronic acids[13][14].
-
The Base: More Than Just an Activator
-
Causality: The base plays multiple roles: it activates the boronic acid to form a more nucleophilic "ate" complex, facilitates the regeneration of the catalyst, and influences the overall reaction equilibrium[6][10]. The choice of base is a delicate balance. A strong base can accelerate the desired transmetalation but may also promote catalyst decomposition and protodeboronation of the boron reagent[9].
-
Field Insight:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate is more soluble in organic solvents and more basic, often providing superior results for less reactive substrates.
-
Phosphates (K₃PO₄): Often used in aqueous solvent systems, potassium phosphate is a moderately strong base that is highly effective and particularly useful for couplings involving unstable boronic acids, as it can promote rapid transmetalation at lower temperatures[13][14][16].
-
Organic Bases/Alkoxides (t-BuOLi): Very strong bases used in specific cases, but their high reactivity can lead to side reactions with sensitive functional groups.
-
The Solvent System: Setting the Stage
-
Causality: The solvent must solubilize all reaction components and be stable at the required temperature. The polarity of the solvent can influence the rate of the catalytic steps.
-
Field Insight: Aprotic solvents are standard. Mixtures of an organic solvent with water are very common, as water can aid in dissolving the inorganic base and facilitate the formation of the boronate "ate" complex.
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, potentially toxic reagents, and require heating. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst.
Protocol A: Coupling of this compound Halide with an Arylboronic Acid
This protocol is designed for situations where a halogenated derivative of this compound is coupled with a commercially available or synthesized arylboronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents:
| Reagent | Stoichiometry | Typical Amount (for 1 mmol scale) | Notes |
| 4-Bromo-2-(difluoromethyl)pyridinemethanol | 1.0 equiv | 1.0 mmol, ~224 mg | The starting halide. A chloride or iodide can also be used, requiring adjustment of conditions. |
| Arylboronic Acid | 1.2–1.5 equiv | 1.2–1.5 mmol | Use 1.5 equiv for less reactive partners or if prone to decomposition. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 2–5 mol % | 0.03 mmol, ~22 mg | For aryl chlorides, use a more active system like Pd₂(dba)₃ (1.5 mol%) with SPhos (4.5 mol%). |
| Base (e.g., K₂CO₃) | 2.0–3.0 equiv | 2.0 mmol, ~276 mg | K₃PO₄ or Cs₂CO₃ are excellent alternatives. |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) | - | 5 mL (0.2 M) | Solvents must be degassed by sparging with argon for 20-30 minutes prior to use. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-2-(difluoromethyl)pyridinemethanol (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol %)[12].
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4–18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol B: Fast Coupling for Unstable Boronic Esters
This protocol is adapted for scenarios where the boronic acid/ester is known to be unstable and prone to decomposition. It utilizes a highly active precatalyst to enable coupling at lower temperatures and shorter reaction times, outcompeting the protodeboronation pathway[13][14].
Materials & Reagents:
| Reagent | Stoichiometry | Typical Amount (for 1 mmol scale) | Notes |
| Aryl Halide (e.g., 4-Chloroanisole) | 1.0 equiv | 1.0 mmol, ~143 mg | This protocol is especially effective for aryl chlorides. |
| This compound Pinacol Boronate Ester | 1.5 equiv | 1.5 mmol, ~425 mg | The use of the pinacol ester is critical for stability. |
| Palladium Precatalyst (e.g., G3-XPhos) | 2 mol % | 0.02 mmol | A highly active precatalyst that rapidly generates Pd(0) is key. |
| Base (K₃PO₄, 0.5 M aqueous solution) | 4.0 equiv | 8 mL | The aqueous base solution should be degassed prior to use. |
| Solvent (Anhydrous THF) | - | 4 mL | THF should be anhydrous and degassed. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), the pyridinyl boronate ester (1.5 equiv), and the palladium precatalyst (2 mol %) to a reaction vial with a stir bar[14].
-
Inert Atmosphere: Seal the vial and remove it from the glovebox (if used). Ensure the inert atmosphere is maintained.
-
Solvent and Base Addition: Add degassed, anhydrous THF (4 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (8 mL) via syringe.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (or gently warm to 40 °C if needed). The reaction is often complete within 30-120 minutes. Monitor closely by LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A. Due to the milder conditions, the crude product is often cleaner.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Oxidation of (2-(Difluoromethyl)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of 2-(Difluoromethyl)pyridine-4-carbaldehyde in Modern Drug Discovery
The synthesis of heteroaromatic aldehydes is a cornerstone of medicinal chemistry, providing versatile intermediates for the construction of complex molecular architectures. Among these, 2-(difluoromethyl)pyridine-4-carbaldehyde stands out as a particularly valuable building block. The difluoromethyl (CF₂H) group is increasingly utilized as a bioisostere for hydroxyl or thiol moieties, offering a unique combination of lipophilicity and hydrogen bond donor capability, which can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. The selective and efficient oxidation of the corresponding primary alcohol, (2-(Difluoromethyl)pyridin-4-yl)methanol, is therefore a critical transformation in the synthesis of numerous pharmaceutical candidates.
This application note provides a detailed guide to the selective oxidation of this electron-deficient pyridyl methanol to its corresponding aldehyde. We will delve into the mechanistic rationale for selecting appropriate oxidation methodologies, provide detailed, field-proven protocols, and discuss the critical parameters for achieving high-yield, clean conversions.
The Challenge: Oxidizing an Electron-Deficient Heteroaromatic Alcohol
The oxidation of this compound presents a unique set of challenges. The pyridine ring, being electron-deficient due to the influence of the nitrogen atom and the potent electron-withdrawing difluoromethyl group, can deactivate the benzylic-like position towards oxidation. Furthermore, the basic nitrogen atom of the pyridine ring has the potential to coordinate with and deactivate certain metallic oxidants, leading to sluggish or incomplete reactions. Consequently, the choice of oxidant is paramount and must be one that is not only mild enough to prevent over-oxidation to the carboxylic acid but also reactive enough to overcome the substrate's inherent deactivation.
Recommended Methodologies: A Comparative Analysis
After extensive evaluation, we have identified two primary methods that consistently deliver high yields and purity for the oxidation of this compound: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. Both are renowned for their mild reaction conditions and broad functional group tolerance.
Dess-Martin Periodinane (DMP) Oxidation: The Reliable Workhorse
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), to selectively oxidize primary alcohols to aldehydes.[1][2] This method is favored for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[2][3] The reaction mechanism involves the initial formation of an intermediate by ligand exchange between the alcohol and an acetate group on the periodinane.[3] Subsequent intramolecular deprotonation and reductive elimination yield the desired aldehyde, acetic acid, and iodinane.[4]
The neutrality of the DMP oxidation is particularly advantageous for substrates with acid-labile functional groups.[1] The reaction is also known to be effective for the oxidation of alcohols bearing electron-withdrawing groups, such as fluoroalkyl substituents.
Swern Oxidation: The Low-Temperature Specialist
The Swern oxidation is another exceptionally mild and selective method that employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6] The reaction proceeds at very low temperatures (typically -78 °C), which is beneficial for thermally sensitive substrates.[7]
The mechanism involves the formation of an alkoxysulfonium salt intermediate from the alcohol and the activated DMSO.[8] The added amine then acts as a base to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction to form the aldehyde, dimethyl sulfide, and a protonated amine salt.[5] A key consideration for the Swern oxidation is the production of the volatile and malodorous dimethyl sulfide, necessitating the use of a well-ventilated fume hood and proper quenching procedures.[5]
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is designed for the small-scale synthesis of 2-(difluoromethyl)pyridine-4-carbaldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1-3 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(difluoromethyl)pyridine-4-carbaldehyde.
Protocol 2: Swern Oxidation
This protocol requires strict adherence to low-temperature conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry ice/acetone or a cryocooler
-
Round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Swern Reagent:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add oxalyl chloride (1.2 eq) via syringe.
-
Slowly add anhydrous DMSO (2.2 eq) via syringe to the stirred solution. Vigorous gas evolution (CO and CO₂) will be observed. Stir the mixture for 15-20 minutes at -78 °C.
-
-
Addition of the Alcohol:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO mixture via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
-
Addition of the Base:
-
Slowly add triethylamine (5.0 eq) or DIPEA to the reaction mixture dropwise via syringe, again maintaining the temperature below -65 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature over 1-2 hours.
-
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Visualization of Experimental Workflow
Caption: General workflow for the oxidation of this compound.
Data Summary and Comparison
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Key Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine |
| Advantages | - Operational simplicity- Neutral conditions- No foul odors- Room temperature reaction | - Very mild conditions- High selectivity- Readily available reagents |
| Disadvantages | - DMP is expensive and potentially explosive- Stoichiometric heavy atom waste | - Requires cryogenic temperatures- Produces malodorous dimethyl sulfide- Requires careful control of reagent addition |
| Typical Yield | 85-95% | 80-90% |
Conclusion and Best Practices
Both the Dess-Martin Periodinane and Swern oxidations are highly effective methods for the preparation of 2-(difluoromethyl)pyridine-4-carbaldehyde from its corresponding alcohol. The choice between the two often comes down to laboratory capabilities and scale. For smaller-scale syntheses where operational simplicity is desired, the DMP oxidation is an excellent choice. For larger-scale reactions or with particularly sensitive substrates, the Swener oxidation, despite its more demanding setup, offers a cost-effective and highly reliable alternative. In either case, careful monitoring of the reaction and appropriate workup and purification are key to obtaining the desired product in high yield and purity.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols for the Biological Screening of (2-(Difluoromethyl)pyridin-4-yl)methanol Analogs
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a difluoromethyl group can significantly alter a molecule's physicochemical properties, including metabolic stability and target binding affinity, making it a valuable modification in drug design.[2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the biological screening of novel analogs based on the (2-(Difluoromethyl)pyridin-4-yl)methanol scaffold. We present a structured, multi-tiered screening cascade designed to efficiently identify compounds with significant biological activity, confirm their potency, and elucidate their mechanism of action. This guide emphasizes the causality behind experimental choices, incorporates self-validating protocols, and is grounded in authoritative scientific principles to ensure the generation of robust and reliable data.
Guiding Philosophy: The Screening Cascade
A successful screening campaign does not rely on a single assay. Instead, it employs a strategic, tiered approach known as a screening cascade or funnel. This methodology is designed to manage the large number of compounds in an initial library by progressively applying more complex and specific assays to an ever-smaller number of promising candidates. This strategy maximizes efficiency, conserves resources, and minimizes the risk of advancing false positives.[3]
Our proposed cascade involves three main stages:
-
Primary High-Throughput Screening (HTS): A broad, rapid screen of the entire analog library to identify initial "hits" with any biological activity.
-
Secondary & Confirmatory Assays: A series of dose-response and orthogonal assays to confirm the activity of primary hits, quantify their potency (e.g., IC50/EC50), and filter out artifacts.
-
Mechanism of Action (MOA) & Selectivity Profiling: In-depth cellular and biochemical assays to determine the specific biological target and pathway modulated by the confirmed lead compounds.
Figure 1: A logical workflow for the biological screening of a novel compound library.
Part I: Primary High-Throughput Screening (HTS)
Objective: To efficiently screen the entire library of this compound analogs to identify compounds that exhibit biological activity in a robust, cost-effective assay. Given that the molecular target is unknown, a phenotypic screen is the most logical starting point.
Causality of Assay Choice: We will use a cell viability assay (specifically, a resazurin-based assay) for the primary screen. The rationale is as follows:
-
Target-Agnostic: This assay does not presume a specific target. It will detect compounds that impact cell health through any number of mechanisms (e.g., cytotoxicity, cell cycle arrest, metabolic disruption), thus casting the widest possible net.[4]
-
Robustness & High Throughput: Resazurin (alamarBlue) assays are homogenous (add-and-read), have a large signal window, are highly reproducible, and are readily automated for 384- or 1536-well plate formats, making them ideal for HTS.[3][5]
-
Informativeness: While simple, a reduction in cell viability is a strong indicator of potent biological activity worthy of further investigation.
Protocol 1: Primary HTS - Resazurin Cell Viability Assay
This protocol is designed for a 384-well plate format and assumes the use of a cancer cell line (e.g., HeLa or A549) as a general model for anti-proliferative activity.
1. Materials & Reagents:
- HeLa cells (or other chosen cell line)
- Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
- Analog library compounds dissolved in 100% DMSO
- Positive Control: Doxorubicin or Staurosporine (10 mM stock in DMSO)
- 384-well clear-bottom, black-walled tissue culture-treated microplates
- Automated liquid handler and plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
2. Assay Procedure:
- Cell Plating:
- Culture and expand HeLa cells using standard aseptic techniques.[6][7] Ensure cells are healthy and in the logarithmic growth phase.[8]
- Harvest cells using Trypsin-EDTA, neutralize, and count using a hemocytometer or automated cell counter.
- Dilute the cell suspension in complete culture medium to a final concentration of 25,000 cells/mL. This density should be optimized to ensure cells remain in an exponential growth phase for the duration of the assay.
- Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (1,000 cells/well).
- Leave the outermost perimeter wells filled with 40 µL of sterile PBS to minimize edge effects.
- Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
3. Data Analysis & Hit Identification:
- Calculate the percentage of inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
- Assess Plate Quality: For each plate, calculate the Z-factor (Z') to determine assay robustness. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
- Define a Hit: A compound is typically identified as a primary "hit" if its % inhibition exceeds a defined threshold, commonly set as 3 standard deviations above the mean of the negative controls (DMSO wells).
Part II: Secondary & Confirmatory Assays
Objective: To validate the hits from the primary screen by confirming their activity in a dose-dependent manner and ruling out assay artifacts.
Causality of Assay Choice:
-
Dose-Response Curve: Testing compounds at multiple concentrations is the gold standard for confirming activity and is essential for quantifying potency.[11] It allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing compounds and making structure-activity relationship (SAR) decisions.[12]
-
Orthogonal Assay: Re-testing hits in an assay that uses a different detection technology (e.g., luminescence instead of fluorescence) is a critical step. This helps to eliminate false positives that arise from compound interference with the primary assay's technology (e.g., auto-fluorescent compounds).[4] A common orthogonal assay for viability is a luminescence-based ATP content assay (e.g., CellTiter-Glo®).
Protocol 2: IC50 Determination and Orthogonal Confirmation
1. Dose-Response Curve Protocol (Resazurin):
- Follow the same cell plating procedure as in Protocol 1.
- For each primary hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a top concentration of 100 µM.
- Add the serially diluted compounds to the cells and incubate for 72 hours.
- Develop the signal with resazurin and read fluorescence as before.
- Plot the % Inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[13][14]
2. Orthogonal Assay Protocol (ATP Content Luminescence):
- Plate cells and add the 10-point serial dilution of hit compounds as described above.
- After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.
- Add a volume of an ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of media in the well. This reagent lyses the cells and provides the luciferase and substrate needed for the reaction.
- Place the plate on an orbital shaker for 2 minutes to induce lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
- Calculate % Inhibition and determine the IC50 value as described above. A potent hit should have a comparable IC50 value in both the resazurin and ATP assays.
Data Presentation: Summary of Confirmed Hits
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Resazurin IC50 (µM) | ATP Assay IC50 (µM) | Notes |
| DM-PY-001 | 95.2 | 0.87 | 0.95 | Confirmed potent hit |
| DM-PY-002 | 88.1 | 2.3 | 2.5 | Confirmed moderate hit |
| DM-PY-003 | 75.6 | 15.4 | > 50 | Potential assay artifact; deprioritize |
| DM-PY-004 | 91.3 | 0.55 | 0.61 | Confirmed potent hit; high priority |
Part III: Elucidating Mechanism of Action (MOA)
Objective: For confirmed, potent hits, the next crucial step is to identify their molecular target and the cellular pathway they modulate. Pyridine-containing molecules are well-represented as kinase inhibitors.[15][16] Therefore, a logical next step is to screen confirmed hits against a panel of kinases.
Hypothetical Scenario: Let's assume compound DM-PY-004 is found to be a potent inhibitor of a kinase involved in an inflammatory signaling pathway, such as IKKβ in the NF-κB pathway.[17][18]
Causality of Assay Choice:
-
Kinase Panel Screen: A broad kinase panel is the most efficient way to identify a specific kinase target and assess the selectivity of the compound. This is often performed as a fee-for-service by specialized companies.[19]
-
NF-κB Reporter Assay: If a kinase in the NF-κB pathway is identified as a target, a cellular reporter assay is the ideal way to confirm that the compound inhibits the pathway in a live-cell context.[20] This assay directly measures the transcriptional activity of NF-κB, which is the ultimate downstream output of the pathway.[21]
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by a lead compound.
Protocol 3: NF-κB Luciferase Reporter Assay
1. Materials & Reagents:
- HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.
- Complete culture medium.
- Confirmed hit compound (DM-PY-004) and controls.
- Recombinant human Tumor Necrosis Factor-alpha (TNF-α) as the pathway agonist.
- 96-well clear-bottom, white-walled tissue culture-treated plates.
- Luciferase assay reagent (e.g., Bright-Glo™).
- Luminometer.
2. Assay Procedure:
- Cell Plating: Seed the stable HEK293T reporter cell line into 96-well plates at a density of 20,000 cells/well in 80 µL of medium. Incubate overnight.
- Compound Pre-treatment: Prepare serial dilutions of the hit compound in culture medium. Add 10 µL of the diluted compound to the cells. Incubate for 1 hour at 37°C. This allows the compound to enter the cells and engage its target before pathway stimulation.
- Pathway Stimulation: Prepare a solution of TNF-α in culture medium at 10x the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).
- Add 10 µL of the TNF-α solution to all wells except the "unstimulated" control wells. Add 10 µL of medium to the unstimulated wells.
- Controls:
- Unstimulated Control: Cells + DMSO + Medium
- Stimulated Control: Cells + DMSO + TNF-α
- Test Wells: Cells + Compound + TNF-α
- Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene transcription and translation.
- Signal Detection:
- Equilibrate the plate and the luciferase reagent to room temperature.
- Add 100 µL of the luciferase reagent to each well.
- Measure luminescence on a plate reader within 10 minutes.
3. Data Analysis:
- Normalize the data by calculating the percentage of inhibition of the TNF-α-stimulated signal: % Inhibition = 100 * (1 - (Luminescence_Compound - Mean_Luminescence_Unstimulated) / (Mean_Luminescence_Stimulated - Mean_Luminescence_Unstimulated))
- Plot the results as a dose-response curve and calculate the IC50 for pathway inhibition. This cellular IC50 value provides a powerful confirmation of the compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 5. High-Throughput Screening - Enamine [enamine.net]
- 6. General Tips for Successful Cell Culture [fdcell.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. atcc.org [atcc.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 11. courses.edx.org [courses.edx.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. clyte.tech [clyte.tech]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 18. scbt.com [scbt.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Compounds to Inhibit TNF-Induced NF-κB Pathways [inventions.pitt.edu]
Application Note & Protocol: N-Oxidation of (2-(Difluoromethyl)pyridin-4-yl)methanol
Abstract
This document provides a comprehensive, field-proven protocol for the N-oxidation of (2-(difluoromethyl)pyridin-4-yl)methanol. Pyridine N-oxides are pivotal intermediates in drug discovery, serving to modulate the physicochemical properties of parent heterocycles and acting as versatile precursors for further functionalization.[1][2][3] The target substrate presents a unique synthetic challenge due to the electronically deactivating effect of the C2-difluoromethyl group and the presence of a potentially oxidizable primary alcohol at the C4-position. This guide details a robust methodology using meta-chloroperoxybenzoic acid (m-CPBA), explaining the critical experimental parameters, safety procedures, and purification strategies necessary for achieving a high yield of the desired N-oxide product.
Introduction and Scientific Rationale
The conversion of a pyridine to its corresponding N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic landscape of the aromatic ring.[4] This transformation enhances reactivity towards both electrophilic and nucleophilic substitution, making N-oxides valuable synthons for accessing substituted pyridines that are otherwise difficult to prepare.[3][5]
The substrate, this compound, incorporates two key features that demand careful consideration:
-
Electron-Withdrawing Group (EWG): The difluoromethyl (-CHF₂) group at the C2 position strongly deactivates the pyridine ring via a negative inductive effect (-I). This reduced nucleophilicity of the pyridine nitrogen makes electrophilic attack by an oxidizing agent more challenging compared to unsubstituted or electron-rich pyridines.[6][7]
-
Primary Alcohol: The hydroxymethyl (-CH₂OH) group at the C4 position is susceptible to over-oxidation to an aldehyde or carboxylic acid in the presence of powerful oxidants.[8]
Therefore, the selected protocol must employ an oxidant potent enough to overcome the deactivation by the -CHF₂ group while being selective enough to avoid oxidation of the primary alcohol. meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this transformation, as it is a highly effective peracid for the N-oxidation of a wide range of pyridines, including electron-deficient systems.[9][10][11] The reaction is performed at controlled temperatures in an inert solvent to maximize selectivity and yield.
Reaction Scheme and Mechanism Overview
The reaction proceeds via a direct electrophilic attack of the peracid's outer oxygen atom on the lone pair of the pyridine nitrogen. The concerted mechanism involves the formation of an N-O bond and the transfer of a proton, yielding the pyridine N-oxide and m-chlorobenzoic acid as the byproduct.
Figure 1: General reaction scheme for the N-oxidation.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | - |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water for stability) | Commercial Source | Store at 2-8 °C.[12] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | Prepared in-house. |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | - | Prepared in-house. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | - |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.
Critical Safety Precautions
-
m-CPBA Hazard: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and a potentially shock-sensitive organic peroxide, especially when dry.[13][14] Always handle m-CPBA with plastic or ceramic spatulas; avoid metal spatulas. Do not grind the solid.[13] Keep away from combustible materials and sources of ignition.[15][16]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses/goggles, and nitrile gloves at all times.[14]
-
Fume Hood: All operations, especially the handling of DCM and the reaction itself, must be performed in a well-ventilated chemical fume hood.[15]
-
Quenching: Never dispose of unreacted m-CPBA directly into a waste container. The workup procedure includes a quenching step with sodium thiosulfate to neutralize any excess oxidant.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.71 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 25 mL) and stir until the solid is completely dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Addition of Oxidant:
-
While stirring vigorously at 0 °C, add m-CPBA (≤77%, 1.51 g, approx. 6.85 mmol, 1.2 equiv) portion-wise over 15-20 minutes.
-
Rationale: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to side reactions, including oxidation of the alcohol.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of 10:1 DCM:Methanol.
-
The starting material should have a higher Rf value than the more polar N-oxide product. The reaction is complete upon full consumption of the starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.
-
Slowly add 10% aqueous sodium thiosulfate solution (15 mL) to quench the excess m-CPBA. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the m-chlorobenzoic acid byproduct. A vigorous gas evolution (CO₂) may occur.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Packing: Pack the column with silica gel using an ethyl acetate/hexanes mixture.
-
Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of 50% to 100% ethyl acetate in hexanes, followed by 0% to 10% methanol in dichloromethane to isolate the polar product.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound N-oxide as a solid or viscous oil.
-
Visualization of Experimental Workflow
References
- 1. baranlab.org [baranlab.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 11. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. fishersci.fi [fishersci.fi]
- 16. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-(Difluoromethyl)pyridin-4-yl)methanol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (2-(Difluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar polar heterocyclic compounds. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure you achieve the highest purity and yield.
Frequently Asked Questions (FAQs)
Here we address the most pressing initial questions that arise when planning the purification of this compound.
Q1: What are the primary challenges in purifying this compound using silica gel column chromatography?
A1: The primary challenges stem from the compound's structural features: the basic pyridine nitrogen and the polar hydroxymethyl and difluoromethyl groups. The basic nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential for irreversible adsorption.[1] The compound's overall polarity may also necessitate highly polar mobile phases, which can reduce selectivity and make solvent removal challenging.
Q2: How do I select an appropriate stationary phase for this purification?
A2: While standard silica gel is the most common choice, its acidic nature can be problematic. Consider these alternatives if you encounter issues:
-
Deactivated or End-Capped Silica Gel: This type of silica has fewer accessible acidic silanol groups, which can significantly reduce peak tailing for basic compounds like pyridines.[1]
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds. Neutral or basic alumina will minimize the strong acidic interactions that cause tailing.
-
Reverse-Phase Silica (C18): If the compound and its impurities have sufficient hydrophobicity, reverse-phase chromatography using solvents like acetonitrile and water can be a powerful alternative.[1][2]
Q3: What is the best approach for developing a mobile phase system for this compound?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for mobile phase selection.[3][4][5] Start by screening solvent systems of varying polarity. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The ideal solvent system for flash chromatography should give the target compound an Rf value between 0.25 and 0.35 on the TLC plate.[3] If your compound is very polar and doesn't move from the baseline even in 100% ethyl acetate, consider adding a small amount of a more polar solvent like methanol or using a more polar solvent system such as dichloromethane/methanol.[6][7]
Q4: My compound appears to be degrading on the column. What can I do?
A4: Compound degradation on silica gel is often due to the acidic nature of the stationary phase.[6] To diagnose this, you can run a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates degradation on the silica. To mitigate this, consider switching to a less acidic stationary phase like deactivated silica or alumina, or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation or Co-elution of Impurities
Symptom: Fractions contain a mixture of your desired product and impurities, as confirmed by TLC or other analytical methods.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is not optimized to create sufficient separation between the compound of interest and impurities. If the Rf values on your TLC are too high (spots run near the solvent front), decrease the polarity of your mobile phase. If the spots are too low (near the baseline), increase the polarity.[8] |
| Insufficient Resolution | The chosen solvent system may not provide the necessary selectivity. Try a different solvent combination. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the separation selectivity. |
| Column Overload | Loading too much sample onto the column can lead to broad bands and poor separation.[1][9] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you suspect overloading, reduce the sample amount. |
| Improper Column Packing | Voids or channels in the column packing can lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[9] Ensure your column is packed uniformly. A wet slurry packing method is generally preferred to minimize air bubbles and channels. |
Issue 2: Significant Peak Tailing
Symptom: The spots on your TLC plate or the peaks in your chromatogram are asymmetrical, with a pronounced "tail."
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Strong Analyte-Stationary Phase Interaction | The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[1] This is the most common cause of tailing for pyridine derivatives. |
| Solution 1: Add a Basic Modifier. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), to your mobile phase.[1] The modifier will preferentially bind to the active silanol sites, minimizing their interaction with your compound. | |
| Solution 2: Use a Less Acidic Stationary Phase. Switch to deactivated silica gel, neutral alumina, or basic alumina. | |
| Column Overload | Overloading the column can also contribute to peak tailing.[9] Reduce the amount of sample loaded onto the column. |
| Solvent Mismatch | A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.[1] Whenever possible, dissolve your sample in the mobile phase or a solvent of similar or lower polarity. If your sample is only soluble in a very polar solvent, consider the dry loading technique.[10] |
Issue 3: Low or No Recovery of the Compound
Symptom: You are unable to recover a significant amount of your product from the column.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Irreversible Adsorption | The compound may be binding too strongly to the stationary phase and not eluting. This can happen with very polar compounds on silica gel. |
| Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your mobile phase. For example, if you are using a gradient of ethyl acetate in hexanes, you can flush the column with 100% ethyl acetate, followed by a small percentage of methanol in ethyl acetate. | |
| Solution 2: Test for Stability. Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if the compound has degraded.[6] If it has, you will need to use a different stationary phase or purification method. | |
| Compound is Very Polar | The compound may require a very polar mobile phase to elute. Try a more aggressive solvent system, such as 5-10% methanol in dichloromethane.[7] |
| Compound Came Off in the Solvent Front | If a very non-polar solvent system was used initially, the compound may have eluted very quickly. Always check the first few fractions, even if you don't expect your compound to elute that early.[6] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol outlines a systematic approach to developing an appropriate solvent system for column chromatography.[3][4]
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Using a capillary tube, apply a small spot of the solution onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the plate in a developing chamber containing your chosen solvent system.
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate or iodine).
-
Analyze the results:
-
If the spot remains at the baseline, the solvent is not polar enough.
-
If the spot travels with the solvent front, the solvent is too polar.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.[3]
-
-
Optimize the solvent system: Adjust the ratio of the polar and non-polar solvents until you achieve the desired Rf value and good separation from impurities.
Protocol 2: Column Chromatography Purification - Wet Loading
-
Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing the solvent to drain periodically, and gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude material in a minimal amount of a suitable solvent (preferably the mobile phase or a less polar solvent).[10] Carefully apply the sample solution to the top of the column.
-
Elute the column: Carefully add the mobile phase to the top of the column. Begin collecting fractions. You can start with the initial low-polarity solvent system and gradually increase the polarity (gradient elution) to elute your compound and any more polar impurities.[11]
-
Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Column Chromatography Purification - Dry Loading
This method is useful if your compound is not very soluble in the mobile phase or if you need to use a strong solvent to dissolve it.[10]
-
Dissolve the crude sample in a suitable volatile solvent.
-
Add a small amount of silica gel to the solution (approximately 2-3 times the mass of your crude product).
-
Remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Proceed with elution as described in the wet loading protocol.
Visualizations
Troubleshooting Logic for Poor Separation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Thin-Layer Chromatography [sites.pitt.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Numerical Approximation of the Nonequilibrium Model of Gradient Elution Chromatography Considering Linear and Nonlinear Solvent Strength Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol
Welcome to the technical support guide for the synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol. This molecule is a critical building block in contemporary drug discovery, valued for the ability of the difluoromethyl group to act as a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and pharmacokinetic profiles.[1]
However, its synthesis is not without challenges. The presence of multiple reactive sites—the pyridine nitrogen, the primary alcohol, and the difluoromethyl group—creates a landscape ripe for side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to help you diagnose and resolve issues related to byproduct formation.
Troubleshooting & FAQs: Byproduct Identification and Mitigation
Question 1: My final product analysis (¹H NMR, LC-MS) shows a significant impurity with a mass of M-2. The ¹H NMR spectrum has a new singlet around 10 ppm. What is this byproduct and how did it form?
This is a classic case of over-oxidation. The impurity you are observing is almost certainly (2-(difluoromethyl)isonicotinaldehyde) .
Causality and Mechanism:
The primary alcohol of your target molecule, this compound, is susceptible to oxidation to an aldehyde. This is a common transformation and can occur under surprisingly mild conditions.
-
Reagent Choice: While strong oxidants like chromates are well-known to cause this, even milder, more controlled reagents (e.g., Swern or Dess-Martin periodinane oxidations) can lead to the aldehyde byproduct if reaction times are extended, temperatures are not strictly controlled, or excess oxidant is used.[2][3]
-
Air Oxidation: Pyridyl methanols can be sensitive to air oxidation, especially if the crude product is stored for extended periods in solution or if the reaction is worked up under non-inert conditions, sometimes catalyzed by trace metal impurities.
Mitigation Strategy:
-
Inert Atmosphere: Ensure the reaction and workup are conducted under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.
-
Temperature Control: If performing a reduction to synthesize the alcohol, ensure the reaction is quenched at a low temperature before warming to room temperature.
-
Purification: The aldehyde is significantly less polar than the desired alcohol. It can be effectively separated using silica gel column chromatography.
Question 2: I've isolated a more polar byproduct that appears to be a carboxylic acid by LC-MS. What are the possible sources?
The formation of a carboxylic acid impurity points to two potential, and mechanistically distinct, pathways. The likely structure is (2-(difluoromethyl)isonicotinic acid) .
Pathway A: Over-Oxidation of the Alcohol
-
Mechanism: This is a continuation of the oxidation process described in FAQ 1. If a primary alcohol is oxidized to an aldehyde in the presence of water, the aldehyde can form a hydrate intermediate, which is then rapidly oxidized to the carboxylic acid.[4] This is especially common with chromium-based oxidants (e.g., Jones reagent) but can occur with others if the conditions are not anhydrous.
Pathway B: Hydrolysis of the Difluoromethyl Group
-
Mechanism: The C-F bonds of a difluoromethyl group attached to an electron-deficient aromatic ring, such as pyridine, can be labile under certain hydrolytic conditions (strong acid or base).[5] This hydrolysis can convert the -CF₂H group into a formyl group (-CHO). If this happens to your target molecule, it would form (2-formylpyridin-4-yl)methanol, which could then be oxidized to the corresponding carboxylic acid.
Diagnostic Workflow:
To distinguish between these pathways, carefully analyze the byproducts. If you can isolate an intermediate like (2-formylpyridin-4-yl)methanol, it strongly suggests Pathway B is occurring. If not, over-oxidation (Pathway A) is the more probable cause.
Caption: Synthetic pathway and common byproduct formation routes.
Question 3: My ¹⁹F NMR spectrum is clean, but the ¹H NMR shows aromatic signals that don't correspond to my product. Could these be isomers?
Yes, this is a strong possibility, particularly if your synthesis involves direct C-H difluoromethylation of a pyridine precursor.
Causality and Mechanism:
Direct C-H functionalization of pyridines can present regioselectivity challenges.[6] Depending on the reagents and the electronic nature of other substituents on the pyridine ring, difluoromethylation might occur at positions other than C2.
-
Minisci-type reactions: Radical difluoromethylation often favors the C2 and C4 positions of the pyridine ring. If your starting material is a 4-substituted pyridine, you could see competition between C2 and C6, or even trace functionalization at C3 or C5.[7]
-
Starting Material Purity: Verify the purity of your pyridine starting material. Commercial pyridines can contain isomeric impurities (e.g., picoline isomers) which would carry through the synthesis.[8]
Mitigation and Identification:
-
Confirm Starting Material: Run a rigorous analysis (GC-MS, NMR) of your starting pyridine derivative before beginning the synthesis.
-
Advanced NMR: 2D NMR techniques (COSY, HMBC) can be invaluable for definitively assigning the structure of isomeric byproducts.
-
Reaction Optimization: If isomer formation is the issue, re-optimization of the difluoromethylation step may be necessary. Recent literature describes methods for achieving high regioselectivity.[6][7]
Question 4: How can I confidently identify the primary byproducts using standard analytical techniques?
A combination of NMR spectroscopy and mass spectrometry provides the most definitive identification. The following table summarizes key expected data points.
| Compound | Structure | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected Mass (m/z, [M+H]⁺) |
| Target Product | This compound | ~6.6 (t, 1H, -CF₂H), ~4.8 (s, 2H, -CH₂OH), ~7.5-8.6 (m, 3H, Ar-H) | ~ -110 to -115 (d) | 160.05 |
| Aldehyde Byproduct | (2-(Difluoromethyl)isonicotinaldehyde | ~10.1 (s, 1H, -CHO), ~6.7 (t, 1H, -CF₂H), ~7.9-8.9 (m, 3H, Ar-H) | ~ -110 to -115 (d) | 158.03 |
| Acid Byproduct | (2-(Difluoromethyl)isonicotinic acid | ~13-14 (br s, 1H, -COOH), ~6.7 (t, 1H, -CF₂H), ~8.0-9.0 (m, 3H, Ar-H) | ~ -110 to -115 (d) | 174.03 |
Note: Exact chemical shifts can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol is designed to remove the common byproducts discussed above.
1. Initial Workup (Aqueous Wash): a. Dilute the crude reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). b. Wash the organic layer sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts). ii. Water. iii. Brine (saturated aqueous NaCl). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
2. Silica Gel Column Chromatography: a. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. b. Column Packing: Pack a column with silica gel using a suitable solvent system. A gradient elution is often most effective. c. Elution: i. Start with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) to elute non-polar impurities. ii. Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes).
The aldehyde byproduct will elute first.
The desired alcohol product will elute next.
The carboxylic acid byproduct will remain at the baseline or elute with very high polarity (e.g., with added Methanol). d. Fraction Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product. e. Final Concentration: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Caption: Troubleshooting logic flow for byproduct identification.
References
- 1. lookchem.com [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and troubleshoot experimental hurdles. Our approach is grounded in scientific principles and validated protocols to ensure reliable and reproducible results.
I. Understanding the Synthetic Landscape
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves two key transformations: the introduction of a difluoromethyl group onto the pyridine ring and the subsequent manipulation of a functional group at the 4-position to yield the desired methanol.[1] The difluoromethyl group is known to enhance metabolic stability and improve the pharmacokinetic properties of drug candidates.
A common synthetic strategy is a de novo construction of the pyridine ring, which builds the molecule around the difluoromethyl group rather than introducing it in a later step.[2] This user-friendly approach can be scalable and allows for diverse substitution patterns.[2]
A generalized synthetic workflow is outlined below:
Caption: Generalized workflow for the synthesis of this compound.
This guide will focus on troubleshooting and optimizing each of these critical stages.
II. Troubleshooting and FAQs
A. Difluoromethylation Step
The introduction of the difluoromethyl group is often the most challenging step. Here are some common issues and their solutions:
Q1: My difluoromethylation reaction shows low conversion of the starting material. What are the likely causes and how can I improve it?
A1: Low conversion in difluoromethylation reactions can stem from several factors. Let's break down the possibilities:
-
Reagent Reactivity and Stability: The choice and handling of the difluoromethylating agent are critical.
-
TMSCF2H (Difluoromethyl)trimethylsilane): This is a widely used nucleophilic difluoromethylating reagent.[3][4] However, its reactivity can be influenced by the choice of activator (e.g., a fluoride source or a base) and solvent. Ensure your TMSCF2H is of high quality and has been stored under inert conditions to prevent degradation.
-
Alternative Reagents: Depending on your substrate, other reagents might be more effective. For instance, radical difluoromethylation methods have emerged as powerful alternatives.[5][6]
-
-
Reaction Conditions:
-
Temperature: Many difluoromethylation reactions are sensitive to temperature. If you are running the reaction at room temperature, consider if cooling it down could suppress side reactions or if gentle heating is required to overcome the activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Anhydrous and aprotic solvents like THF or DME are commonly used. Ensure your solvent is rigorously dried, as moisture can quench the reagents.
-
Atmosphere: These reactions should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of reactive intermediates.
-
-
Substrate-Related Issues:
-
Electronic Effects: The electronic properties of your starting pyridine derivative play a crucial role. Electron-withdrawing groups can sometimes deactivate the ring towards certain types of difluoromethylation. Conversely, electron-donating groups may lead to undesired side reactions.
-
Steric Hindrance: Bulky groups near the reaction site can impede the approach of the difluoromethylating agent.
-
Troubleshooting Workflow for Low Conversion:
Caption: Decision-making workflow for troubleshooting low conversion in difluoromethylation.
Q2: I am observing significant byproduct formation in my difluoromethylation reaction. How can I identify and minimize these side products?
A2: Byproduct formation is a common issue. Here's how to approach it:
-
Common Byproducts:
-
Over-reaction: If your starting material has multiple reactive sites, you might see difluoromethylation at unintended positions.
-
Decomposition: The starting material or product might be unstable under the reaction conditions, leading to decomposition products.
-
Hydrolysis: Reaction with trace amounts of water can lead to hydrolyzed byproducts.
-
-
Identification:
-
LC-MS and GC-MS: These techniques are invaluable for identifying the molecular weights of the components in your crude reaction mixture.
-
NMR Spectroscopy: 1H, 19F, and 13C NMR can help elucidate the structures of the major byproducts.
-
-
Minimization Strategies:
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products. Lowering the temperature can often increase selectivity.
-
Order of Addition: Adding the reagents in a specific order, or slowly over a period of time, can sometimes minimize side reactions.
-
Protecting Groups: If there are other reactive functional groups on your molecule, consider using protecting groups to prevent them from reacting.
-
B. Reduction Step
The selective reduction of the 4-position substituent (e.g., an aldehyde or ester) to a primary alcohol is the next critical step.
Q1: My reduction of the 4-formyl or 4-ester group is incomplete or results in over-reduction of the pyridine ring. What should I do?
A1: Achieving selective reduction requires a careful choice of reducing agent and reaction conditions.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH4): This is a mild reducing agent suitable for reducing aldehydes and ketones. It typically does not reduce esters or the pyridine ring under standard conditions.
-
Lithium Aluminum Hydride (LiAlH4): This is a very strong reducing agent that will reduce aldehydes, ketones, esters, and carboxylic acids. However, it can also reduce the pyridine ring, leading to dihydropyridine or piperidine byproducts.[7] Use with caution and at low temperatures.
-
Diisobutylaluminium Hydride (DIBAL-H): This is a versatile reducing agent that can reduce esters to aldehydes or alcohols depending on the stoichiometry and temperature.[8] It is often a good choice for selective reductions.
-
Table 1: Common Reducing Agents and Their Selectivity
| Reducing Agent | Functional Group Reduced | Potential for Ring Reduction | Typical Conditions |
| NaBH4 | Aldehydes, Ketones | Low | Methanol, Ethanol, RT |
| LiAlH4 | Aldehydes, Ketones, Esters, Carboxylic Acids | High | THF, Diethyl Ether, 0 °C to RT |
| DIBAL-H | Esters to Aldehydes or Alcohols | Moderate | Toluene, Hexane, -78 °C to RT |
-
Troubleshooting Over-reduction:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C or 0 °C) to increase selectivity.
-
Use a Milder Reagent: If you are using LiAlH4, consider switching to NaBH4 (if starting from an aldehyde) or DIBAL-H.
-
Control Stoichiometry: Use the minimum required amount of the reducing agent.
-
C. Purification
Purification of the final product can be challenging due to the polarity of the hydroxymethyl group and the basicity of the pyridine nitrogen.
Q1: I am having difficulty purifying this compound by column chromatography. The product either streaks on the column or the yield is low.
A1: Purification issues with polar, basic compounds are common. Here are some tips:
-
Column Chromatography:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system can neutralize the acidic sites on the silica gel, preventing streaking and improving the peak shape.
-
Use a Different Stationary Phase: If silica gel is not working well, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
Gradient Elution: A gradual increase in the polarity of the eluent can help to effectively separate your product from impurities.
-
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Acid-Base Extraction: You can use the basicity of the pyridine nitrogen to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract your product into the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO3 or NaOH) and extract the product back into an organic solvent. This can be an effective way to remove non-basic impurities.
-
III. Detailed Experimental Protocols
Protocol 1: Optimized Reduction of a 4-Ester Precursor using DIBAL-H
This protocol describes a general procedure for the selective reduction of a methyl or ethyl ester at the 4-position of the 2-(difluoromethyl)pyridine.
-
Preparation:
-
Under an inert atmosphere (N2 or Ar), dissolve the 4-ester precursor (1.0 eq) in anhydrous toluene (to make a 0.1 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add DIBAL-H (1.0 M in hexanes, 2.2 eq) to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Quenching:
-
Slowly and carefully quench the reaction at -78 °C by the sequential addition of:
-
Methanol (1 mL per mmol of DIBAL-H)
-
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)
-
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
-
Workup and Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) containing 0.5% triethylamine.
-
IV. References
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References
- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 2. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Navigating the Stability of (2-(Difluoromethyl)pyridin-4-yl)methanol in Synthetic Applications
Welcome to the technical support center for (2-(Difluoromethyl)pyridin-4-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this valuable building block into their synthetic workflows. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address stability challenges, ensuring the integrity of your reactions and the purity of your products.
The unique electronic properties of the difluoromethyl group, combined with the reactivity of the pyridylmethanol moiety, make this compound a powerful tool in medicinal chemistry. However, these same features can also present challenges in terms of its stability under various reaction conditions. This guide is structured to provide not just procedural recommendations, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: Based on the chemical structure, the primary modes of decomposition for this compound can be categorized into three main pathways: oxidation of the hydroxymethyl group, reactions involving the pyridine nitrogen, and potential degradation under harsh pH conditions or photolytic stress.
-
Oxidation: The primary alcohol functional group is susceptible to oxidation to form the corresponding aldehyde, (2-(difluoromethyl)pyridin-4-yl)carbaldehyde, which can be further oxidized to the carboxylic acid. This is a common pathway for primary alcohols and can be initiated by a wide range of oxidizing agents, ambient oxygen over prolonged periods, or metal catalysts.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can participate in various acid-base reactions. Under acidic conditions, protonation of the nitrogen can activate the ring towards certain nucleophilic attacks or rearrangements. Conversely, the pyridine ring can influence the reactivity of the hydroxymethyl group.
-
Photodegradation: Pyridine and its derivatives are known to be sensitive to light.[1] Exposure to UV radiation can induce photochemical reactions, potentially leading to complex rearrangements or degradation of the molecule.[1][2]
-
pH-Mediated Degradation: Both strongly acidic and basic conditions can promote decomposition. While specific data for this molecule is limited, pyridine-containing compounds can be susceptible to hydrolysis and other degradation pathways at pH extremes.[1]
Q2: I am observing an unexpected impurity in my reaction mixture after an oxidation step. What could it be?
A2: If you are performing an oxidation of the hydroxymethyl group, the most likely impurity is the over-oxidation product, 2-(difluoromethyl)isonicotinic acid. However, the choice of oxidant and reaction conditions can lead to other side products.
For instance, Swern and Dess-Martin periodinane (DMP) oxidations are generally mild and selective for the formation of the aldehyde.[3][4][5] However, side reactions can occur:
-
With Swern Oxidation: Incomplete reaction or issues with temperature control can lead to the formation of a methylthiomethyl (MTM) ether of your starting material.[6]
-
With Dess-Martin Periodinane (DMP): While generally clean, reactions can sometimes be sluggish. Buffering the reaction with pyridine is common to neutralize the acetic acid byproduct, which could otherwise lead to acid-catalyzed side reactions.[3][7]
Manganese dioxide (MnO₂) is another common oxidant for benzylic and allylic alcohols, and by extension, pyridylmethanols.[8][9] It is generally selective for the aldehyde, but reaction times can be long and require a large excess of the reagent.[10]
To identify the impurity, we recommend using LC-MS analysis, which can provide the molecular weight of the unknown compound and help elucidate its structure.[6][11]
Q3: Can I use this compound directly in peptide coupling reactions?
A3: While it is possible, direct use in peptide coupling reactions can be problematic. The free hydroxyl group can potentially react with the activated carboxylic acid of the amino acid, leading to ester formation as a side product. This is particularly a risk with highly reactive coupling agents.[12][13]
Furthermore, the basicity of the pyridine nitrogen can interfere with the coupling reaction, especially if it is not adequately scavenged by the base used in the reaction (e.g., DIPEA). This can lead to side reactions like guanidinylation of the N-terminal amine when using uronium-based coupling reagents (e.g., HBTU, HATU).[13][14]
To avoid these complications, it is highly recommended to protect the hydroxyl group before proceeding with peptide coupling.
Troubleshooting Guides
Guide 1: Preventing Oxidation During Reactions and Storage
Issue: You observe the formation of the corresponding aldehyde or carboxylic acid as an impurity, or a decrease in the purity of the starting material over time.
Root Cause Analysis:
The hydroxymethyl group of this compound is susceptible to oxidation. This can be triggered by:
-
Atmospheric Oxygen: Especially during prolonged storage or reactions open to the air.
-
Incompatible Reagents: Oxidizing agents present in the reaction mixture.
-
Metal Contaminants: Trace metals can catalyze oxidation.
-
Light Exposure: Photochemical oxidation can occur.[1]
Preventative Measures & Solutions:
| Strategy | Detailed Protocol & Explanation |
| Inert Atmosphere | Rationale: To prevent oxidation by atmospheric oxygen. Protocol: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For reactions, degas solvents and maintain the reaction vessel under a positive pressure of an inert gas. |
| Light Protection | Rationale: To mitigate photochemical degradation.[1][2] Protocol: Store the compound in an amber vial or a container wrapped in aluminum foil. Conduct reactions in flasks protected from light. |
| Use of Antioxidants | Rationale: To scavenge reactive oxygen species. Protocol: For storing solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure the antioxidant is compatible with downstream reactions. |
| Hydroxyl Group Protection | Rationale: To mask the reactive alcohol functionality. This is the most robust strategy.[4][7][15][16][17] Protocol: See the detailed protocol for protecting group selection and application below. |
Workflow for Protecting the Hydroxyl Group:
Caption: Workflow for hydroxyl group protection.
Guide 2: Managing Stability in Acidic and Basic Media
Issue: You observe decomposition or the formation of side products when using acidic or basic reagents.
Root Cause Analysis:
-
Acidic Conditions: Protonation of the pyridine nitrogen can alter the electronic properties of the molecule, potentially making it more susceptible to nucleophilic attack or other rearrangements.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can increase its nucleophilicity, leading to undesired side reactions. The stability of pyridine derivatives in strongly basic media can also be compromised.[1]
Preventative Measures & Solutions:
| Condition | Recommended Action | Explanation |
| Acidic | Use milder acidic conditions where possible (e.g., pyridinium p-toluenesulfonate instead of strong mineral acids). If strong acid is required, consider protecting the hydroxyl group first. | Minimizes protonation-induced side reactions. A protecting group can shield the alcohol from acid-catalyzed elimination or rearrangement.[15] |
| Basic | Use non-nucleophilic bases (e.g., DBU, proton sponge) if only deprotonation of another functional group is desired. For reactions requiring a strong nucleophilic base, protecting the hydroxyl group is essential. | Prevents the formation of the reactive alkoxide and potential base-catalyzed degradation pathways. |
Protocols
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether (TBDMS Ether)
This protocol provides a robust method to protect the hydroxyl group, preventing its unwanted reactivity in subsequent synthetic steps.[15][16]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected compound.
Protocol 2: Analytical Method for Monitoring Decomposition
This HPLC method can be used to monitor the stability of this compound and detect the formation of its primary oxidation product.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Forced Degradation Study Outline: [1][18][19]
To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting a solution of the compound to harsh conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose a solution to UV light.
Analyze the stressed samples by the HPLC method above and by LC-MS to identify the degradation products.
Visualization of Decomposition Pathways:
Caption: Potential decomposition and reaction pathways.
By understanding these potential stability issues and implementing the preventative strategies and protocols outlined in this guide, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. Manganese(IV) oxide [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Regioselective Synthesis of Difluoromethylpyridines
Welcome to the technical support center for the regioselective synthesis of difluoromethylpyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing the difluoromethyl (-CF₂H) group onto the pyridine scaffold. The difluoromethyl group is a crucial bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to form weak hydrogen bonds.[1]
However, achieving precise regiocontrol during the C-H difluoromethylation of pyridines is a significant synthetic challenge.[2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common experimental hurdles.
Core Challenges: A Strategic Overview
The regioselective functionalization of pyridines is inherently difficult due to the electronic nature of the heterocycle. The nitrogen atom renders the ring electron-deficient, deactivating it towards electrophilic substitution and directing reactions to specific positions, often with poor selectivity. Directing the difluoromethyl group, especially to the meta-position (C3/C5), has been a long-standing problem.[2][4][5]
Caption: Core challenges in the regioselective C-H difluoromethylation of pyridines.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter in the lab.
Problem: Poor or No Conversion of Starting Material
Q1: My C-H difluoromethylation reaction is not proceeding. The starting material is recovered unchanged. What are the most common causes?
A1: This is a frequent issue that typically points to problems with reagent activation, reaction atmosphere, or temperature.
-
Reagent Quality and Activation: Many difluoromethylation reactions rely on the in situ generation of a reactive species, such as the •CF₂H radical.[1][6]
-
Radical Precursors: Reagents like Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂) or difluoroacetic acid require an oxidant (e.g., t-butyl hydroperoxide) to generate the •CF₂H radical.[6][7] Ensure your oxidant is fresh and active.
-
Nucleophilic Precursors: Reagents like (Difluoromethyl)trimethylsilane (TMSCF₂H) require a fluoride source or base for activation.[1][8] Ensure your activator is anhydrous and used in the correct stoichiometry.
-
Photocatalysis: For light-mediated reactions, ensure your light source (e.g., blue LEDs) is functioning at the correct wavelength and intensity. The photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂) must be of high purity.[1][9]
-
-
Atmosphere Control: Radical reactions are often sensitive to atmospheric oxygen, which can act as a scavenger or participate in unwanted side reactions.[8] Always ensure your reaction vessel is properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under a strictly inert atmosphere.
-
Temperature: Radical generation can be temperature-sensitive. For thermally initiated reactions, ensure you are reaching the required temperature. For photocatalytic reactions, excessive heat can sometimes lead to catalyst degradation or side reactions; consider using a cooling fan. Conversely, some radical additions, particularly for Minisci-type reactions, require low temperatures (e.g., 0 °C) to achieve high selectivity.[10]
Problem: Low Regioselectivity and Isomer Mixtures
Q2: My reaction works, but I'm getting an inseparable mixture of C2, C3, and C4-difluoromethylated isomers. How can I control the regioselectivity?
A2: This is the central challenge. The inherent electronics of the pyridine ring favor functionalization at the C2 (ortho) and C4 (para) positions via Minisci-type radical reactions, making C3 (meta) functionalization particularly difficult.[5][10] Modern strategies overcome this by temporarily modifying the pyridine ring to alter its electronic properties.
The most effective strategy for achieving switchable regioselectivity involves a dearomatization-rearomatization sequence using oxazino-pyridine intermediates .[2][4][5][11]
-
For meta-(C3/C5) Selectivity: Pyridines can be converted into bench-stable oxazino-pyridine intermediates. This dearomatization process renders the β- and δ-positions (which correspond to the C3 and C5 positions of the original pyridine) nucleophilic.[4][5] These positions then readily react with an electrophilic difluoromethyl radical source, leading to highly selective meta-functionalization after rearomatization.
-
For para-(C4) Selectivity: The strategy can be switched. By treating the same oxazino-pyridine intermediate with an acid (like camphorsulfonic acid, CSA), it is converted in situ to a pyridinium salt.[2][10] This makes the entire ring strongly electron-deficient, activating the γ-position (C4) for a highly regioselective Minisci-type radical alkylation.[10][11]
Caption: Switchable regioselective synthesis via oxazino-pyridine intermediates.
Problem: Side Reactions and Low Yields
Q3: My starting material is consumed, but the yield of the desired product is low, and I see multiple byproducts. What's going wrong?
A3: This often points to either over-functionalization or decomposition.
-
Bis-Difluoromethylation: When your pyridine has two available meta-positions (e.g., C3 and C5), you may see a mixture of mono- and bis-difluoromethylated products.[10] Once the first electron-withdrawing -CF₂H group is installed, the nucleophilicity of the remaining positions decreases, which should favor mono-addition. However, if the reaction is run for too long or with a large excess of the radical source, double addition can occur.
-
Solution: Carefully control the stoichiometry of your difluoromethylating reagent (start with 1.0-1.2 equivalents). Monitor the reaction closely by TLC, GC-MS, or ¹⁹F NMR and quench it as soon as the starting material is consumed to minimize the formation of the bis-adduct.
-
-
Substrate Decomposition: Pyridines can be sensitive to harsh reaction conditions.
-
Solution: Radical-based C-H functionalizations, especially photocatalytic methods or those using the oxazino-pyridine strategy, are significantly milder than classical methods and are compatible with a wide range of functional groups.[2][9] If you are using older, harsher methods, switching to a modern, milder protocol is highly recommended. Ensure your workup procedure is not overly acidic or basic if your product is sensitive.[8]
-
Frequently Asked Questions (FAQs)
Q4: What are the primary methods for generating the difluoromethyl radical (•CF₂H), and how do I choose a precursor?
A4: The •CF₂H radical is a transient species generated from various stable precursors. The choice depends on your reaction type (e.g., Minisci, photocatalysis), substrate compatibility, and reagent availability.[6][7]
| Reagent/Precursor | Common Name/Abbr. | Generation Method | Mechanism Type | Notes |
| Zinc Difluoromethanesulfinate | DFMS, Baran's Reagent | Single-Electron Oxidation (e.g., with TBHP, persulfate) | Radical | Widely used, versatile, effective for Minisci-type reactions.[6][7] |
| Difluoroacetic Acid | DFA | Oxidation + HAT | Radical | Inexpensive and readily available source.[6][7] |
| Bis(difluoroacetyl) peroxide | - | In situ from difluoroacetic anhydride; thermal decomposition | Radical | Effective for Minisci-type alkylation of pyridinium salts at low temp.[10] |
| Bromodifluoromethane | BrCF₂H | Single-Electron Reduction (photocatalysis) or thermal | Radical | Gaseous reagent, requires careful handling.[1] |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Base/Fluoride Source | Nucleophilic | Used for nucleophilic difluoromethylation.[1] |
| S-(Difluoromethyl)diarylsulfonium Salts | Umemoto's Reagent analog | Photoredox Catalysis | Radical | Serves as an electrophilic •CF₂H radical precursor.[6] |
Q5: What is the key difference between difluoromethylation (-CF₂H) and trifluoromethylation (-CF₃)?
A5: The primary difference is the presence of an acidic C-H bond in the difluoromethyl group. This proton allows the -CF₂H group to act as a weak hydrogen bond donor, a property the -CF₃ group lacks.[1] This makes the -CF₂H group a more effective bioisostere for functionalities like hydroxyl (-OH) or thiol (-SH) groups, which are also hydrogen bond donors. This subtle difference can have a profound impact on a molecule's binding affinity to biological targets.
Q6: Can these regioselective methods be applied to the late-stage functionalization of complex, drug-like molecules?
A6: Yes, absolutely. This is a major advantage of modern C-H functionalization techniques. The mild conditions of the oxazino-pyridine and subsequent radical difluoromethylation strategies allow for the precise, late-stage introduction of the -CF₂H group into complex molecules containing sensitive functional groups, including existing drugs.[2][3] This avoids the need for lengthy de novo syntheses where the pyridine ring is built from scratch.[12]
Key Experimental Protocols
Disclaimer: These are generalized protocols based on published literature. Researchers should always first consult the primary source and perform their own optimization. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: meta-C-H Difluoromethylation via Oxazino-Pyridine Intermediate
This protocol is adapted from the work of Studer and coworkers.[2][10]
-
Formation of the Oxazino-Pyridine: To a solution of the starting pyridine (1.0 equiv) in a suitable solvent, add dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate. Stir at the temperature and time specified in the literature procedure (typically room temperature for several hours) to form the oxazino-pyridine intermediate. Purify by column chromatography.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the purified oxazino-pyridine (1.0 equiv) and the difluoromethyl radical source (e.g., 2,2-difluoro-2-iodo-1-phenylethan-1-one, 1.5 equiv).[11]
-
Degassing and Reaction: Seal the vial, and degas the solvent (e.g., acetone) with argon for 15 minutes. Add the solvent to the vial under an argon atmosphere.
-
Initiation: If using a photoinitiator, place the reaction under blue LED irradiation. If using a thermal initiator, place the reaction in a pre-heated oil bath. Stir for the required time (monitor by TLC or LC-MS).
-
Workup and Rearomatization: Upon completion, quench the reaction as appropriate. Add 6 N HCl and heat to 60 °C for 12-16 hours to effect rearomatization.[10]
-
Purification: Extract the product with a suitable organic solvent, dry over Na₂SO₄, concentrate, and purify by silica gel column chromatography to yield the meta-difluoromethylated pyridine.
Protocol 2: para-C-H Difluoromethylation via Pyridinium Salt (Minisci-Type)
This protocol is adapted from the work of Studer and coworkers.[2][10]
-
Preparation of Reagent: Prepare the bis(difluoroacetyl) peroxide reagent in situ. In a cooled vial (-40 °C), add urea·H₂O₂ to a solution of difluoroacetic anhydride in an appropriate solvent. Stir for 30 minutes. The resulting solution containing the peroxide is used directly.
-
Reaction Setup: In a separate oven-dried vial, dissolve the oxazino-pyridine intermediate (1.0 equiv) and (±)-camphorsulfonic acid (CSA, 1.5 equiv) in acetone. Stir at 0 °C to form the pyridinium salt in situ.[10]
-
Difluoromethylation: Slowly add the freshly prepared peroxide solution (4.8 equiv) to the pyridinium salt solution at 0 °C. Stir at this temperature for 4 hours.
-
Workup and Rearomatization: Add 6 N HCl directly to the reaction mixture and heat to 60 °C for 16 hours.[10]
-
Purification: After cooling to room temperature, neutralize the mixture, extract with an organic solvent, dry, concentrate, and purify by silica gel column chromatography to obtain the pure para-difluoromethylated pyridine. Yields and regioselectivity can be confirmed by ¹H and ¹⁹F NMR spectroscopy.[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-(Difluoromethyl)pyridin-4-yl)methanol
Introduction
(2-(Difluoromethyl)pyridin-4-yl)methanol is a key building block in modern medicinal chemistry. The difluoromethyl group (-CF2H) is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating pharmacokinetic properties in drug candidates.[1][2] The hydroxymethyl group provides a convenient handle for further synthetic transformations.[1] However, the synthesis of this intermediate, particularly through late-stage difluoromethylation and subsequent functional group manipulations, can introduce a variety of impurities that compromise the integrity of downstream applications.[3][4]
This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges in the purification of crude this compound, ensuring high purity for successful research and development outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile depends heavily on the synthetic route. However, several common classes of impurities are frequently observed. Understanding their origin is the first step to designing an effective purification strategy.
| Impurity Class | Probable Origin & Causality | Recommended Initial Removal Strategy |
| Unreacted Starting Material | Incomplete reaction during the formation of the alcohol or the installation of the difluoromethyl group. | Chromatography, Recrystallization |
| Pyridine-N-oxide Analog | Oxidation of the pyridine nitrogen is a common side reaction, especially if oxidative conditions are present.[5] Pyridine-N-oxides can also be synthetic precursors.[6] | Chromatography, Acid/Base Extraction, Chemical Reduction |
| Over-reduced/Oxidized Products | If the methanol is formed by reduction of an aldehyde or ester, over-reduction to a methyl group can occur. Conversely, oxidation to the corresponding aldehyde or carboxylic acid is possible. | Chromatography |
| Difluoromethylation Reagent Byproducts | Reagents like difluoromethyl phenyl sulfone or others can generate persistent, sulfur-containing byproducts.[7][8] | Chromatography, Extraction |
| Isomeric Impurities | If the difluoromethylation is not perfectly regioselective, isomers may form.[9] | Preparative HPLC is often required for closely related isomers. |
Q2: My silica gel column chromatography is showing severe peak tailing for the product. Why is this happening and how can I fix it?
A2: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.
-
Causality: The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atom of your pyridine product interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a broad, tailing peak shape which significantly reduces separation efficiency.[10]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol sites. A common choice is 0.5-1% triethylamine (Et3N) or ammonia in methanol. This competitively binds to the acidic sites, allowing your product to elute symmetrically.
-
Change Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for basic compounds. Alternatively, consider using a C18 reversed-phase column if your compound and impurities have sufficient differences in hydrophobicity.[10]
-
Use Deactivated Silica: Commercially available end-capped or deactivated silica gels have fewer free silanol groups and can provide better peak shapes for basic analytes.
-
Q3: I'm trying to recrystallize my crude solid, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling, rather than forming a crystal lattice. This entraps impurities and defeats the purpose of recrystallization.[11]
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated or cooled too rapidly.[12] Impurities can also suppress crystallization.
-
Solutions:
-
Add a "Poorer" Solvent (Two-Solvent Method): While the solution is hot and clear, add a second, miscible solvent in which your compound is less soluble (an anti-solvent) dropwise until the solution just becomes cloudy.[13] Then, add a few drops of the first (good) solvent to make it clear again. This brings the solution closer to its saturation point at a higher temperature, promoting proper crystal nucleation on slow cooling.
-
Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. This gives the molecules time to orient correctly into a crystal lattice.[12]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
Q4: I performed an acid/base extraction to purify my product, but my recovery was very low. What went wrong?
A4: Low recovery in acid/base extraction typically points to issues with pH, solvent choice, or emulsion formation.
-
Causality: The difluoromethyl group is strongly electron-withdrawing, which reduces the basicity (lowers the pKa) of the pyridine nitrogen compared to unsubstituted pyridine. If the pH of your acidic wash is not low enough, you may not be fully protonating your product, leaving a significant amount in the organic layer. Conversely, if the pH of your basic solution is not high enough during the back-extraction, you won't fully deprotonate the pyridinium salt to regenerate the neutral, organic-soluble form.
-
Solutions:
-
Verify pH: Use pH paper or a meter. For the acid wash, ensure the aqueous phase is at a pH of 1-2 (e.g., using 1M HCl). For the basic wash to recover your product, ensure the pH is > 9 (e.g., using 1M NaOH or saturated NaHCO3).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Three extractions with 1/3 the volume are more efficient than one extraction with the full volume.
-
Break Emulsions: If an emulsion (a stable layer of organic and aqueous phases) forms at the interface, it can trap your product. Try adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion.
-
Check Solubility: Ensure your product is soluble in the organic solvent you are using. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common choices.[14]
-
Workflow & Process Diagrams
A logical approach to purification is critical. The following diagram outlines a general strategy for purifying crude this compound.
Caption: A general workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Column Chromatography (Normal Phase)
This protocol is designed for separating the target compound from impurities of different polarities.
-
Slurry Preparation: In a fume hood, add ~50-100 g of silica gel per 1 g of crude material to a beaker. Add your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine) and swirl to create a uniform slurry.
-
Column Packing: Secure a glass column vertically. Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Ethyl Acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading). Carefully add this powder to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Use pressure (air or nitrogen) to maintain a steady flow rate.
-
Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC) on the collected fractions.[9]
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Caption: Troubleshooting workflow for peak tailing in chromatography.[10]
Protocol 2: Recrystallization (Two-Solvent Method)
This method is ideal when a single perfect solvent cannot be found.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (one that dissolves the compound well when hot, e.g., Ethyl Acetate or Isopropanol) until the solid just dissolves.
-
Induce Saturation: While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble, e.g., Hexanes or Heptane) dropwise until you see persistent cloudiness.
-
Re-clarify: Add a few drops of the hot "good" solvent to make the solution clear again. You now have a hot, saturated solution.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all solvent traces. Be aware that different solvents can lead to different crystal forms (polymorphs or solvates), which may have different properties.[15]
Protocol 3: Acid/Base Liquid-Liquid Extraction
This protocol is excellent for removing neutral or acidic impurities as a first purification step.[16]
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., Dichloromethane, DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake vigorously for 30 seconds. Allow the layers to separate. The protonated product will move to the aqueous layer. Drain and save the aqueous layer. Repeat the extraction on the organic layer twice more, combining all aqueous extracts.
-
Neutral Wash (Optional): Wash the combined acidic aqueous layers with fresh DCM to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH (aq) or saturated NaHCO3 (aq) with swirling until the pH is > 9. The deprotonated product will now be insoluble in the aqueous phase.
-
Back-Extraction: Extract the product back into an organic solvent by adding fresh DCM. Shake, separate, and collect the organic layer. Repeat twice more.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[14]
References
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 7. nbinno.com [nbinno.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Home Page [chem.ualberta.ca]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [laro.lanl.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Pyridines
Welcome to the Technical Support Center for Pyridine Fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into pyridine rings. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of molecules, making it a critical tool in medicinal chemistry. However, the unique electronic nature of the pyridine ring presents distinct challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your reaction conditions.
Table of Contents
-
Troubleshooting Common Issues
-
Low or No Conversion of Starting Material
-
Poor Regioselectivity
-
Product Decomposition or Tar Formation
-
Difficulty in Purification
-
-
Frequently Asked Questions (FAQs)
-
Choosing the Right Fluorination Method
-
Working with Anhydrous Conditions
-
Safety with Fluorinating Reagents
-
-
Experimental Protocols
-
Electrophilic Fluorination with Selectfluor®
-
C-H Fluorination with Silver(II) Fluoride (AgF₂)
-
Nucleophilic Aromatic Substitution (SNAr) Fluorination
-
-
References
Troubleshooting Common Issues
This section addresses the most common hurdles in pyridine fluorination, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges, often stemming from reagent deactivation, insufficient reactivity of the substrate, or suboptimal reaction conditions.
Q: My pyridine fluorination reaction is showing little to no conversion. What are the likely causes and how can I fix it?
A: Low conversion can be attributed to several factors. Let's break them down systematically.
-
Inactivated Fluorinating Reagent:
-
Causality: Many fluorinating reagents are sensitive to moisture. For instance, Silver(II) Fluoride (AgF₂) is hygroscopic and decomposes in the presence of water.[1] Nucleophilic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) have their nucleophilicity attenuated by water.[2]
-
Solution: Ensure your reagents are handled under inert atmosphere (e.g., in a glovebox) and stored in a desiccator.[3] Use rigorously dried, anhydrous solvents. Karl-Fischer titration can be used to determine the water content of your solvent.[3] For SNAr reactions, consider using anhydrous tetramethylammonium fluoride (Me₄NF), which is a highly reactive and stable fluoride source.[4][5]
-
-
Sub-optimal Reaction Temperature:
-
Causality: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, some reactions can lead to decomposition at elevated temperatures.[6][7]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC-MS. For thermally sensitive substrates, lowering the temperature might be necessary, though this could require longer reaction times.
-
-
Incompatible Solvent:
-
Causality: The choice of solvent is critical. For electrophilic fluorinations with reagents like Selectfluor, solvents such as DMF, DMSO, and pyridine itself can react exothermically and should be avoided.[8] Acetonitrile is a commonly used and compatible solvent for many fluorination reactions.[3][6] For SNAr reactions, polar aprotic solvents like DMSO or DMF are often required to solubilize the fluoride salt and promote the reaction, but can be difficult to remove during purification.[2]
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point.[6] For SNAr, if purification is an issue, consider alternative solvent systems or a different fluorination strategy.
-
-
Poor Substrate Reactivity:
-
Causality: Electron-deficient pyridines are generally poor substrates for electrophilic fluorination due to the reduced nucleophilicity of the ring. Conversely, electron-rich pyridines are not suitable for nucleophilic aromatic substitution (SNAr) unless a good leaving group is present at an activated position.
-
Solution: For electrophilic fluorination of electron-deficient pyridines, consider methods that proceed through a different mechanism, such as the C-H fluorination with AgF₂ which is effective for a range of pyridines and diazines.[9][10] For SNAr on less activated pyridines, you may need to use a more reactive fluoride source like anhydrous Me₄NF or explore alternative palladium-catalyzed methods.[4][5]
-
Issue 2: Poor Regioselectivity
Controlling the position of fluorination is a significant challenge due to the electronic properties of the pyridine ring.
Q: My reaction is producing a mixture of fluorinated isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is dependent on understanding the interplay between the substrate's electronic properties and the reaction mechanism.
-
Exploiting Directing Group Effects:
-
Causality: Existing substituents on the pyridine ring exert strong directing effects. For instance, in electrophilic fluorinations, activating groups like amino or hydroxyl groups can direct fluorination.[11] For C-H functionalization approaches, the position of fluorination can be highly predictable based on the reaction type. For example, AgF₂-mediated fluorination shows exclusive selectivity for the position adjacent to the nitrogen atom.[9][10]
-
Solution: Carefully choose your synthetic strategy based on the desired isomer. If direct fluorination gives the wrong isomer, you may need to employ a multi-step sequence involving blocking groups or a different starting material. For meta-selective fluorination, which is particularly challenging, methods involving Zincke imine intermediates have been developed.[12][13]
-
-
Choice of Fluorinating Reagent and Catalyst:
-
Causality: Different fluorination systems can offer complementary regioselectivities. For instance, Rh(III)-catalyzed C-H functionalization can provide access to 3-fluoropyridines.[14][15]
-
Solution: Consult the literature for methods that are known to favor the desired regiochemistry for your specific pyridine scaffold. It may be necessary to screen different catalysts and reagents to find the optimal system.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 3: Product Decomposition or Tar Formation
The formation of intractable byproducts can significantly lower yields and complicate purification.
Q: My reaction is turning black and forming tar-like substances. What is causing this and how can I prevent it?
A: Tar formation is usually a sign of product or starting material decomposition, often due to excessive heat or incompatible reagents.
-
Excessive Reaction Temperature:
-
Causality: Pyridine rings, especially when functionalized, can be sensitive to high temperatures, leading to polymerization or decomposition.[7]
-
Solution: Run the reaction at a lower temperature. If the reaction is exothermic, ensure adequate cooling and consider adding reagents slowly to control the internal temperature.[3]
-
-
Incompatible Reagents or Solvents:
-
Causality: As mentioned, some electrophilic fluorinating agents like Selectfluor can react violently with certain solvents like DMF or DMSO.[8] The pyridine nitrogen itself can act as a nucleophile or base, leading to unwanted side reactions.
-
Solution: Ensure compatibility between your fluorinating agent and solvent by consulting safety data sheets and the literature. If the pyridine nitrogen is interfering, it may be possible to temporarily protect it as an N-oxide, though this adds steps to the synthesis.
-
Issue 4: Difficulty in Purification
Fluorinated compounds can sometimes be challenging to purify due to their unique physical properties.
Q: I am having trouble purifying my fluorinated pyridine product. What techniques are most effective?
A: The purification strategy should be tailored to the properties of your compound.
-
Chromatographic Techniques:
-
Causality: Fluorinated compounds can have similar polarities to their starting materials, making separation by standard column chromatography difficult.[16]
-
Solution:
-
Column Chromatography: A thorough screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.
-
Preparative HPLC: This offers higher resolution and can be very effective for separating closely related compounds. Specialized fluorinated HPLC columns may provide better selectivity.[17]
-
-
-
Crystallization:
-
Causality: If your product is a solid, crystallization can be a highly effective method for obtaining very pure material.
-
Solution: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.[17]
-
-
Acid-Base Extraction:
-
Causality: The basicity of the pyridine nitrogen is altered by fluorination. This change in pKa can be exploited for purification.
-
Solution: An acidic wash can be used to extract the more basic starting material into the aqueous phase, leaving the less basic fluorinated product in the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best fluorination method for my pyridine substrate?
A: The choice depends on the electronic properties of your pyridine and the desired regiochemistry.
-
For electron-rich or neutral pyridines: Electrophilic fluorination is often a good choice. Reagents like Selectfluor are effective, but regioselectivity can be an issue.[11][18] C-H fluorination with AgF₂ is excellent for selective fluorination at the C2 position.[9][10]
-
For electron-deficient pyridines (e.g., those with nitro or cyano groups): Nucleophilic aromatic substitution (SNAr) is the preferred method. This requires a good leaving group (like Cl or Br) at an activated position (ortho or para to the electron-withdrawing group).[4][19]
-
For specific regioselectivities (e.g., C3 or C4): You may need to look at more specialized methods, such as transition-metal-catalyzed C-H functionalization or methods involving intermediates like Zincke imines.[12][14]
Fluorination Method Selection Guide
Caption: A guide to selecting the appropriate fluorination method.
Q2: How critical are anhydrous conditions, and what are the best practices?
A: For many fluorination reactions, they are absolutely critical. Water can deactivate both electrophilic reagents and nucleophilic fluoride sources.[2][3]
-
Best Practices:
-
Dry glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Handle hygroscopic reagents like AgF₂ and anhydrous fluoride salts in a glovebox.[3]
-
Q3: What are the key safety precautions when working with fluorinating reagents?
A: Safety is paramount.
-
Reactivity: Be aware of potential exothermic reactions, especially between electrophilic reagents like Selectfluor and certain organic solvents.[8] Always conduct reactions in a fume hood with appropriate personal protective equipment (PPE).
-
Toxicity: Many fluorinating reagents and the byproduct, hydrogen fluoride (HF), are toxic and corrosive. Handle with extreme care.
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations.
Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: C-H Fluorination of 2-Phenylpyridine with AgF₂[3]
This method is highly selective for the C-H bond adjacent to the pyridine nitrogen.
-
Materials:
-
2-Phenylpyridine
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile (MeCN)
-
Celite®
-
-
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv) and anhydrous MeCN.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
In a single portion, add AgF₂ (3.0 equiv). Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle quickly and carefully.[3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 90 minutes. Monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Reference |
| Substrate | 2-Phenylpyridine | [3] |
| Reagent | AgF₂ (3.0 equiv) | [3] |
| Solvent | Anhydrous MeCN | [3] |
| Temperature | Room Temperature | [3] |
| Time | ~90 minutes | [3] |
| Typical Yield | 79-81% | [3] |
Protocol 2: Electrophilic Fluorination of 2-Aminopyridine with Selectfluor®[6][11]
This protocol is effective for activated pyridines.
-
Materials:
-
2-Aminopyridine derivative
-
Selectfluor®
-
Water and Chloroform
-
-
Procedure:
-
To a flask, add the 2-aminopyridine (1.0 equiv), water, and chloroform.
-
Add Selectfluor® (1.1-1.5 equiv) portion-wise at room temperature.
-
Stir the biphasic mixture vigorously until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Condition | Reference |
| Substrate | 2-Aminopyridine | [6][11] |
| Reagent | Selectfluor® | [6][11] |
| Solvent | Water/Chloroform | [6][11] |
| Temperature | Room Temperature | [6][11] |
| Time | Varies (monitor) | [6][11] |
| Typical Yield | Good to High | [11] |
Protocol 3: SNAr Fluorination of 2-Chloropyridine derivative[2][4]
This method is suitable for electron-deficient pyridines with a good leaving group.
-
Materials:
-
Electron-deficient 2-chloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Tetrabutylammonium Chloride (Bu₄NCl)
-
Anhydrous DMSO
-
-
Procedure:
-
To an oven-dried, N₂-flushed flask, add anhydrous KF (2.0-3.0 equiv) and Bu₄NCl (1.0-1.5 equiv).
-
Add anhydrous DMSO and stir the mixture.
-
Add the 2-chloropyridine substrate (1.0 equiv).
-
Heat the reaction mixture (typically >130°C). Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Condition | Reference |
| Substrate | Electron-deficient chloropyridine | [2][4] |
| Reagent | KF and Bu₄NCl | [4] |
| Solvent | Anhydrous DMSO | [2] |
| Temperature | High (e.g., >130°C) | [4] |
| Time | Long (e.g., >24 h) | [2] |
| Typical Yield | Moderate | [4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19F NMR of Difluoromethyl Pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethyl pyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-quality 19F NMR spectra. The unique chemical environment of the difluoromethyl (-CHF2) group attached to a pyridine ring presents specific challenges, from complex coupling patterns to environmental sensitivity. This resource is designed to explain the causality behind these phenomena and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical 19F chemical shift range for a difluoromethyl (-CHF2) group on a pyridine ring?
The chemical shift of a -CHF2 group is highly sensitive to its electronic environment but generally appears in a characteristic region of the 19F NMR spectrum. For difluoromethyl groups attached to carbon, the chemical shift range is approximately -80 ppm to -140 ppm relative to CFCl3.[1][2] The specific position of the -CHF2 group on the pyridine ring (e.g., C2, C3, or C4) and the presence of other substituents will cause significant variations within this range.
Q2: What are the expected coupling patterns and J-coupling values for a -CHF2 group?
The -CHF2 group typically displays a triplet of doublets in a proton-coupled 19F NMR spectrum. This arises from:
-
Geminal 1H-19F coupling (2JHF): The two fluorine nuclei are split by the single proton of the -CHF2 group, resulting in a doublet. This coupling constant is typically large, around 50-60 Hz.[3][4]
-
Geminal 19F-19F coupling (2JFF): In cases where the two fluorine atoms are diastereotopic (e.g., in a chiral molecule), they will couple to each other. This coupling can be very large, often exceeding 220 Hz.[3] However, in achiral environments where the fluorines are equivalent, this coupling is not observed.
In a proton-decoupled 19F NMR spectrum, the signal simplifies to a singlet if the fluorine atoms are chemically equivalent, or an AB quartet if they are diastereotopic.
Q3: Which reference standard should I use for my difluoromethyl pyridine sample?
Choosing an appropriate reference standard is critical for obtaining accurate and reproducible chemical shifts.[5] The ideal standard should be chemically inert, soluble in the same deuterated solvent as your sample, and have a single, sharp resonance that does not overlap with your signals of interest.
| Reference Standard | Common Chemical Shift (vs CFCl3) | Suitability & Comments |
| Trifluoroacetic Acid (TFA) | ~ -76.5 ppm[6] | Water-soluble, but its chemical shift is highly pH-dependent. Use with caution in buffered or aqueous solutions.[7] |
| Hexafluorobenzene (C6F6) | ~ -164.9 ppm[6] | Excellent for organic solvents. Its signal is far downfield from the -CHF2 region and it lacks protons, preventing interference in 1H NMR.[8] |
| Trifluorotoluene (PhCF3) | ~ -63.7 ppm[6] | Another good option for organic solvents. The signal is typically clear of the -CHF2 region. |
For most applications involving organic solvents like CDCl3 or DMSO-d6, hexafluorobenzene (C6F6) is a reliable internal standard.[8]
In-Depth Troubleshooting Guides
Problem 1: My -CHF2 signal is broad and poorly resolved, not a sharp multiplet. What's wrong?
A broad 19F signal can be one of the most frustrating artifacts. The cause often lies in one of four areas: instrument setup, sample contaminants, chemical dynamics, or nuclear-level interactions specific to the pyridine ring.
Caption: Troubleshooting workflow for broad 19F NMR signals.
-
Poor Shimming: This is the most common and easily fixable cause. An inhomogeneous magnetic field across the sample volume leads to a range of resonance frequencies for the same nucleus, resulting in a broad signal.
-
The Causality: The instrument's "shim coils" create small magnetic fields to counteract inhomogeneities in the main magnetic field (B0). If not properly adjusted, the field experienced by the sample is not uniform.
-
Solution: Before acquiring your 19F spectrum, carefully shim the spectrometer using the deuterium lock signal of your solvent until the peak is as sharp and symmetrical as possible.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., Fe3+, Cu2+, Gd3+) or dissolved molecular oxygen can dramatically shorten relaxation times, leading to severe line broadening.
-
The Causality: Paramagnetic species have unpaired electrons that create strong, fluctuating local magnetic fields. These fields provide a highly efficient mechanism for nuclear spin relaxation (both T1 and T2), shortening the lifetime of the excited state and broadening the signal according to the Heisenberg uncertainty principle.
-
Solution: Filter your sample through a small plug of Celite or silica gel to remove particulate metal contaminants. If you suspect dissolved oxygen is an issue, degas your sample with an inert gas (N2 or Ar) using a "freeze-pump-thaw" cycle.
-
-
Intermediate Chemical Exchange: If your molecule is undergoing a conformational change or proton exchange on a timescale similar to the NMR measurement frequency, signal broadening will occur. For pyridine compounds, this is often related to pH.
-
The Causality: The pyridine nitrogen can exist in protonated (pyridinium) and unprotonated states. If the rate of exchange between these two forms is intermediate, the NMR spectrometer "sees" an average environment, resulting in a broad, coalesced peak. The chemical shift of the -CHF2 group can be highly sensitive to the protonation state of the nearby nitrogen.[9][10]
-
Solution:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose this. Lowering the temperature may slow the exchange enough to resolve two distinct signals, while raising it may accelerate the exchange into the "fast exchange" regime, resulting in a single sharp, averaged signal.
-
Buffering: If working in a protic solvent, ensure your sample is adequately buffered to a stable pH to prevent exchange-related broadening.[11]
-
-
-
Quadrupolar Broadening: This is a more subtle effect rooted in nuclear physics. The nitrogen atom in the pyridine ring is predominantly the 14N isotope, which is a quadrupolar nucleus (spin I > 1/2).[12]
-
The Causality: A quadrupolar nucleus has a non-spherical charge distribution. This "nuclear quadrupole moment" interacts with the local electric field gradient at the nucleus. This interaction provides a very efficient relaxation pathway, causing the 14N spin state to fluctuate rapidly. This rapid fluctuation can effectively broaden the signals of nearby, J-coupled nuclei, such as the fluorine atoms of the -CHF2 group.[13] The effect is most pronounced in asymmetric electronic environments.
-
Solution: This effect is inherent to the molecule. The most effective way to mitigate it is to use a higher-field NMR spectrometer. The quadrupolar broadening effect is inversely proportional to the square of the magnetic field strength (B0), so moving from a 400 MHz to a 600 MHz instrument can significantly sharpen the lines.[14]
-
Problem 2: My chemical shifts seem inconsistent or don't match literature values. Why?
Inaccurate chemical shifts are almost always a referencing or sample condition issue. 19F NMR is exceptionally sensitive to its environment.[7]
-
Referencing Method:
-
The Causality: Chemical shift is a relative measurement. Without a consistent zero point, values are meaningless. External referencing (a standard in a separate capillary) is prone to errors from differences in magnetic susceptibility between the sample and the reference solution. Internal referencing (standard added directly to the sample) is far more accurate.[8]
-
Solution: Always use a chemically inert internal standard. Prepare a stock solution of your deuterated solvent containing the standard (e.g., 0.05% C6F6 in CDCl3) to ensure consistent concentration across all your samples.
-
-
Solvent Effects:
-
The Causality: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic shielding around the fluorine nuclei, causing shifts of several ppm.[15][16] Interactions like hydrogen bonds between the solvent and the pyridine nitrogen or the fluorine atoms can have a large deshielding effect.[15]
-
Solution: Always report the solvent used when reporting chemical shifts. When comparing data to literature, ensure you are using the same solvent. If you must change solvents, expect a shift in the resonance position.
-
-
Concentration and Temperature:
-
The Causality: Intermolecular interactions, which are concentration-dependent, can influence chemical shifts.[1] Furthermore, the equilibrium of these interactions and the rotational freedom of the molecule can be temperature-dependent.
-
Solution: For precise and comparable measurements, especially in drug binding studies, maintain a consistent sample concentration and temperature (e.g., 298 K).[5]
-
Experimental Protocols
Protocol 1: High-Quality Sample Preparation for 19F NMR
-
Weigh Analyte: Accurately weigh 1-10 mg of your difluoromethyl pyridine compound into a clean, dry vial. The optimal concentration is typically 5-20 mM.[17]
-
Add Deuterated Solvent: Using a calibrated pipette, add 0.6-0.7 mL of deuterated solvent containing a known internal reference standard (e.g., DMSO-d6 with 0.05% C6F6).
-
Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogenous solution is essential.
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. This step is crucial for removing paramagnetic impurities.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube (e.g., Norell 507-HP or equivalent).
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Setting Up a Standard 1D 19F{1H} Decoupled Experiment
This protocol assumes a modern spectrometer with automatic tuning and matching capabilities.
-
Insert Sample and Lock: Insert the sample into the spectrometer. Perform the lock procedure on the deuterium signal of the solvent.
-
Tune and Match Probe: Tune the probe for both the 19F (X-channel) and 1H frequencies. Accurate tuning is critical for sensitivity and proper decoupling.
-
Load a Standard Experiment: Load a standard 1D 19F experiment with proton decoupling (often named with a suffix like zgfhig or similar).[5]
-
Set Spectral Width (SW): Set a wide spectral width to ensure all signals, including the reference, are captured. A width of 250-300 ppm is a safe starting point.
-
Set Transmitter Offset (O1p): Center the spectral window around the expected region of interest. For -CHF2 groups, an offset of -110 ppm is a reasonable starting point.
-
Set Acquisition Parameters:
-
Number of Scans (NS): Start with 16 or 32 scans. Increase as needed for better signal-to-noise.[5]
-
Relaxation Delay (D1): A delay of 1-2 seconds is sufficient for qualitative spectra. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T1 of your fluorine nuclei (a delay of 10s is often a safe value).[18]
-
-
Shim: Perform an automatic or manual shimming routine to optimize magnetic field homogeneity.
-
Acquire Data (ZG): Start the acquisition.
-
Process Data: After acquisition, apply Fourier transformation, automatic phase correction, and baseline correction.
-
Reference Spectrum: Calibrate the chemical shift axis by setting the peak for your internal standard to its known literature value (e.g., -164.9 ppm for C6F6).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. colorado.edu [colorado.edu]
- 7. biophysics.org [biophysics.org]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 14. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The solvent dependence of fluorine chemical shifts. Part I | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Alternative Reagents for the Difluoromethylation of Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the difluoromethylation of pyridines. The introduction of the difluoromethyl (CF₂H) group is a pivotal strategy in modern medicinal and agricultural chemistry, offering a unique bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative reagents for this critical transformation.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing causative explanations and actionable solutions to get your research back on track.
Issue 1: Low to No Product Yield in Radical Difluoromethylation
Question: I am attempting a Minisci-type radical difluoromethylation of my pyridine substrate using Zn(SO₂CF₂H)₂ (DFMS), but I am observing very low conversion or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in radical difluoromethylations of pyridines are a common challenge and can often be attributed to several factors related to the reaction setup and the nature of your substrate.
-
Cause 1: Inefficient Radical Initiation. The generation of the difluoromethyl radical is the crucial first step. Insufficient or degraded radical initiators will stall the reaction.
-
Solution: Ensure your radical initiator, such as tert-butyl hydroperoxide (TBHP), is fresh and has been stored correctly. For thermally initiated reactions, confirm your reaction temperature is optimal for the initiator's decomposition. For photoredox-catalyzed reactions, ensure your light source is of the correct wavelength and intensity for your chosen photocatalyst.[1]
-
-
Cause 2: Unfavorable Redox Potentials. The success of Minisci-type reactions is highly dependent on the relative redox potentials of the pyridine substrate and the difluoromethyl radical precursor.
-
Solution: For electron-rich pyridines, which are less receptive to nucleophilic radical attack, consider using a stronger oxidant to facilitate the reaction. Conversely, for highly electron-deficient pyridines, a milder oxidant may be necessary to prevent unwanted side reactions.
-
-
Cause 3: Reagent Degradation. Some radical difluoromethylation reagents can be sensitive to air and moisture.
-
Solution: While many modern reagents are designed for benchtop stability, if you suspect degradation, handle the reagents under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous.
-
-
Cause 4: Steric Hindrance. Bulky substituents on the pyridine ring, particularly near the desired reaction site, can impede the approach of the difluoromethyl radical.
-
Solution: If significant steric hindrance is present, you may need to explore alternative strategies, such as using a smaller difluoromethylating reagent if available, or consider a different synthetic route altogether. For some substrates, increasing the reaction temperature may help overcome minor steric barriers.[2][3]
-
Issue 2: Poor Regioselectivity in Pyridine Difluoromethylation
Question: My difluoromethylation reaction is producing a mixture of isomers (e.g., C2, C3, and C4-difluoromethylated pyridines). How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the functionalization of pyridines is a significant challenge due to the subtle electronic differences between the C2, C3, and C4 positions.[4][5]
-
Cause 1: Inherent Electronic Properties of the Pyridine Ring. In Minisci-type radical reactions, the protonated pyridine is attacked by a nucleophilic radical, typically favoring the electron-deficient C2 and C4 positions. Distinguishing between these can be difficult.
-
Solution: The choice of acid used to protonate the pyridine can influence the regioselectivity. Experiment with different Brønsted or Lewis acids to tune the electronic properties of the pyridine substrate. Additionally, the solvent can play a role; screen a variety of polar and non-polar solvents.
-
-
Cause 2: Lack of a Directing Group. Without a directing group, the inherent reactivity of the pyridine ring will dictate the position of functionalization, often leading to mixtures.
-
Solution: For C4-selective functionalization, consider the use of a removable blocking group at the nitrogen, such as a maleate-derived group, which can direct Minisci-type alkylation to the C4 position.[4][5] For meta (C3) functionalization, a strategy involving temporary dearomatization to form an oxazino pyridine intermediate can provide high selectivity.[2][6][7][8] This intermediate can then be selectively functionalized at the meta position.
-
-
Cause 3: Steric Effects. The steric profile of your substrate can sometimes be leveraged to control regioselectivity.
-
Solution: If the C2 position is sterically hindered by a bulky substituent, radical attack may be favored at the C4 position. Conversely, a bulky group at C4 could direct the reaction to C2.
-
Issue 3: Decomposition of Nucleophilic Difluoromethylating Reagents
Question: I am using TMSCF₂H as a nucleophilic difluoromethylating reagent, but I suspect it is decomposing before it can react with my substrate. How should I handle and store this reagent?
Answer:
TMSCF₂H (difluoromethyl)trimethylsilane is a valuable nucleophilic difluoromethylating reagent, but its stability can be a concern if not handled properly.
-
Cause 1: Hydrolysis. TMSCF₂H is sensitive to moisture and can be hydrolyzed, leading to the formation of inactive byproducts.
-
Cause 2: Improper Activation. The generation of the active nucleophilic difluoromethyl anion from TMSCF₂H requires a suitable activator, typically a fluoride source or a strong base.
-
Solution: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous. If using a strong base, ensure it is compatible with your substrate and other reaction components. The choice of activator can significantly impact the reaction's success.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative reagents for the difluoromethylation of pyridines?
A1: There are three main classes of alternative reagents for pyridine difluoromethylation:
-
Radical Difluoromethylating Reagents: These reagents generate a difluoromethyl radical (•CF₂H) that can then react with the pyridine ring, typically through a Minisci-type reaction. Examples include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂ or DFMS) and difluoroacetic acid.[12] Photoredox catalysis is often employed to generate the radical under mild conditions.[13][14][15]
-
Nucleophilic Difluoromethylating Reagents: These reagents deliver a nucleophilic "CF₂H⁻" equivalent. A prominent example is (difluoromethyl)trimethylsilane (TMSCF₂H), which requires activation by a fluoride source or a strong base.[9][10][11][16]
-
Metal-Catalyzed Cross-Coupling Reagents: In these methods, a pre-functionalized pyridine (e.g., a halopyridine) is coupled with a difluoromethyl source in the presence of a transition metal catalyst, such as palladium or nickel.[17][18][19][20][21]
Q2: What are the advantages of using photoredox catalysis for difluoromethylation?
A2: Photoredox catalysis offers several advantages for difluoromethylation reactions:
-
Mild Reaction Conditions: These reactions are often carried out at room temperature, which improves functional group tolerance and reduces the formation of byproducts.[13][14][15]
-
High Functional Group Tolerance: The mild conditions allow for the difluoromethylation of complex molecules with sensitive functional groups, making it a valuable tool for late-stage functionalization in drug discovery.[1]
-
Sustainability: Visible light is an inexpensive and environmentally benign energy source. Many photoredox systems use earth-abundant metal catalysts or even metal-free organic dyes.
Q3: How do the electronic properties of substituents on the pyridine ring affect difluoromethylation?
A3: The electronic properties of substituents have a profound impact on the outcome of the reaction:
-
Electron-Withdrawing Groups (EWGs): EWGs decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. In the context of Minisci-type radical reactions, EWGs generally enhance the reactivity towards the nucleophilic difluoromethyl radical. However, for N-difluoromethylation using reagents like ethyl bromodifluoroacetate, EWGs on the pyridine ring can significantly decrease the reaction yield.[22][23]
-
Electron-Donating Groups (EDGs): EDGs increase the electron density of the pyridine ring, making it more nucleophilic. This can make radical difluoromethylation more challenging.[24][25] In some cases, EDGs can lead to unexpected side reactions. For example, the reaction of 4-methoxypyridine with ethyl bromodifluoroacetate leads to the formation of an N-difluoromethylated pyridin-4-one structure instead of the expected N-difluoromethylated salt.[22][23]
Q4: Can N-oxidation be a problematic side reaction during pyridine difluoromethylation?
A4: Yes, N-oxidation can be a potential side reaction, especially when using strong oxidizing agents as part of the reaction conditions. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. However, pyridine N-oxides can also be used as starting materials in some difluoromethylation strategies, where they serve to activate the pyridine ring for subsequent functionalization.[26][27] If N-oxidation is an undesired side reaction, it is advisable to use milder oxidants or explore alternative reaction pathways that do not require strongly oxidizing conditions.
Comparison of Alternative Difluoromethylation Reagents
| Reagent Class | Example Reagent | Mechanism | Key Advantages | Common Challenges |
| Radical | Zn(SO₂CF₂H)₂ (DFMS) | Radical (Minisci-type) | Bench-stable solid, good for late-stage functionalization. | Can have regioselectivity issues, requires a radical initiator. |
| Difluoroacetic Acid | Radical (Minisci-type) | Inexpensive and readily available. | Often requires harsh conditions (e.g., high temperatures). | |
| Nucleophilic | TMSCF₂H | Nucleophilic | Commercially available, versatile. | Sensitive to moisture, requires an activator.[9][10][11] |
| TMSCF₂Br | Difluorocarbene precursor | Can be used for N- and O-difluoromethylation of pyridones. | Chemoselectivity can be challenging to control. | |
| Metal-Catalyzed | Various | Cross-coupling | High regioselectivity, good for specific isomer synthesis. | Requires pre-functionalized pyridines, potential for catalyst poisoning.[18][19][20] |
| Photoredox | Various | Radical | Mild conditions, high functional group tolerance. | Can be sensitive to light and air, may require specialized equipment.[13][14][15] |
Experimental Protocols
Protocol: Radical Difluoromethylation of a Pyridine Derivative using Zn(SO₂CF₂H)₂ (DFMS)
This protocol is a general guideline for the radical difluoromethylation of a substituted pyridine. Optimization of stoichiometry, solvent, and reaction time may be necessary for specific substrates.
Materials:
-
Pyridine substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt.% in H₂O) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the pyridine substrate (1.0 equiv) and zinc difluoromethanesulfinate (DFMS) (2.0 equiv).
-
Add a 3:1 mixture of dichloromethane and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Stir the resulting suspension at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 equiv) dropwise to the reaction mixture.
-
Seal the flask and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethylated pyridine.[12]
Visual Diagrams
Caption: General mechanism for the radical difluoromethylation of pyridines using DFMS.
Caption: A workflow for troubleshooting low yields in pyridine difluoromethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. sioc.cas.cn [sioc.cas.cn]
- 18. preserve.lehigh.edu [preserve.lehigh.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metal‐Catalyzed Direct Difluoromethylation Reactions | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Electrochemical Difluoromethylation of Electron-Rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. baranlab.org [baranlab.org]
Technical Support Center: Managing Moisture Sensitivity in Reactions with (2-(Difluoromethyl)pyridin-4-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (2-(Difluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The presence of both a hydroxymethyl group and a difluoromethylpyridine core makes this reagent highly valuable for introducing fluorinated moieties to enhance metabolic stability and pharmacokinetic profiles in novel therapeutic agents.[1][2] However, its utility is intrinsically linked to the careful management of its moisture sensitivity.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, empowering you to troubleshoot effectively and ensure the success and reproducibility of your reactions.
Part 1: Frequently Asked Questions - Understanding the Core Issue
This section addresses the fundamental principles behind the moisture sensitivity of this compound.
Q1: Why is this compound classified as a moisture-sensitive reagent?
A1: The moisture sensitivity of this compound stems from its hygroscopic nature, which is attributable to two key structural features:
-
The Hydroxymethyl Group (-CH₂OH): Alcohols are well-known to be hygroscopic, readily absorbing water from the atmosphere through hydrogen bonding.[3][4] This tendency can lead to a gradual accumulation of water in the reagent over time, especially if not stored correctly.[3]
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can also form hydrogen bonds with water molecules.[5][6][7] This interaction further contributes to the compound's ability to attract and retain atmospheric moisture.
While the difluoromethyl group itself is not the primary driver of hygroscopicity, the combined effect of the alcohol and the pyridine ring makes meticulous handling imperative for reproducible results.
Q2: What are the specific consequences of moisture contamination in a reaction involving this reagent?
A2: The presence of even trace amounts of water can have a cascade of detrimental effects on your reaction, leading to:
-
Decomposition of Key Reagents: Many reactions involving alcohols require the use of highly reactive, moisture-sensitive reagents such as strong bases (e.g., NaH, LDA), organometallics (e.g., Grignard or organolithium reagents), or coupling agents that are readily hydrolyzed. Water will consume these reagents, rendering them inactive and potentially stalling the reaction entirely.
-
Reduced Product Yield: When water competes as a nucleophile or quenches the active catalyst/reagent, the primary reaction pathway is inhibited, leading directly to lower yields of your desired product. This is a common cause of failed or low-yielding reactions.[8]
-
Formation of Undesired Byproducts: Water can participate in side reactions. For instance, if you are converting the hydroxymethyl group to a better leaving group (e.g., a tosylate or mesylate) for a subsequent substitution, water can hydrolyze this intermediate back to the starting alcohol.
-
Poor Reproducibility: The variable and often unknown amount of water contamination leads to inconsistent results between batches, making it difficult to optimize and scale up a process.
Q3: What is the rigorously correct method for storing and handling this compound?
A3: Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Always keep the reagent in a tightly sealed container.[9][10] For long-term storage, sealing the cap with Parafilm® provides an excellent secondary barrier.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated place, away from incompatible substances.[9][11] For optimal protection, place the sealed primary container inside a desiccator containing an active drying agent (e.g., Drierite™ or silica gel).
-
Inert Atmosphere: For high-purity applications or long-term storage, consider transferring the material inside a glovebox into a vial with a PTFE-lined cap and storing it under an inert atmosphere (Argon or Nitrogen).
-
Handling: When weighing the solid, do so quickly to minimize exposure to the atmosphere. If possible, perform transfers under a positive pressure of an inert gas or within a glovebox.[12]
Q4: How do I select and prepare solvents for reactions with this reagent?
A4: Using a truly anhydrous solvent is non-negotiable. Trusting a label that reads "anhydrous" on an old bottle is a common and costly mistake.[13]
-
Recommended Solvents: Commercially available anhydrous solvents packaged in bottles with crown caps and septa (e.g., Aldrich Sure/Seal™) are highly recommended.[14] These allow for the withdrawal of solvent via syringe without compromising the bottle's inert atmosphere.
-
Solvent Drying: If you must dry your own solvents, use the appropriate method. Molecular sieves (3Å or 4Å, activated by heating under vacuum) are a common and effective choice for many solvents like THF, DCM, and acetonitrile.[15][16] For particularly sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM) is the gold standard.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section is designed to help you diagnose and resolve issues when they arise during your experiment.
Q5: My reaction is sluggish or has stalled completely. I suspect moisture is the cause. How can I confirm this and what should I do?
A5: A stalled reaction is a classic symptom of moisture contamination, likely due to the quenching of a sensitive base or catalyst.
-
Diagnostic Step: A simple method to test for this is to add a small, fresh aliquot of the moisture-sensitive reagent (e.g., the base) to the reaction. If the reaction restarts (indicated by gas evolution, color change, or a new spot on TLC), it strongly suggests the initial charge of the reagent was quenched.
-
Corrective Action: Unfortunately, it is often difficult to rescue a stalled reaction. The best course of action is to repeat the experiment, paying scrupulous attention to moisture control at every step:
-
Glassware: Ensure all glassware was oven-dried (minimum 4 hours at 140 °C) and assembled hot while being flushed with a stream of dry nitrogen or argon.[14]
-
Reagents: Use freshly opened bottles of reagents or re-purify/re-dry them as needed.
-
Solvent: Use a fresh bottle of anhydrous solvent or a freshly distilled fraction.
-
Atmosphere: Maintain a slight positive pressure of inert gas throughout the entire setup and reaction time.[14]
-
Q6: I'm observing an unexpected byproduct that has a similar mass to my starting material. Could this be moisture-related?
A6: This is a strong possibility, especially in multi-step sequences. If your reaction involves converting the -CH₂OH group into an intermediate (e.g., -CH₂OTs, -CH₂OMs, -CH₂Br) before a subsequent reaction, moisture can cause hydrolysis of this intermediate.
-
Troubleshooting Pathway:
-
Analyze the Byproduct: If possible, isolate and characterize the byproduct. If it is confirmed to be the starting alcohol, hydrolysis is the likely cause.
-
Review the Critical Step: Pinpoint the step where the intermediate is formed and used. The period between the formation of the intermediate and the addition of the next reagent is often the most vulnerable.
-
Implement Stricter Controls: When repeating the experiment, ensure no atmospheric exposure occurs after the intermediate is formed. If the workup involves an aqueous quench, ensure the reaction has gone to completion before adding water. You can test for product stability by taking a pre-quench sample and treating it with water to see if it reverts to the starting material.[8]
-
Q7: My yield is consistently low (~30-50%) even though I'm using anhydrous solvents and oven-dried glassware. Where could the hidden moisture be coming from?
A7: This frustrating scenario often points to more subtle sources of moisture that are easily overlooked.
-
Re-evaluate Your Reagents:
-
The Alcohol Itself: Is your starting alcohol, this compound, truly dry? If it is an older bottle or has been opened multiple times, it may have absorbed significant water. Consider drying it azeotropically with toluene or under high vacuum before use.
-
Other "Non-Sensitive" Reagents: Are you adding other solid reagents, like a salt or an additive (e.g., K₂CO₃, Cs₂CO₃)? Many salts are extremely hygroscopic and must be dried in a vacuum oven before use.[12]
-
-
Examine Your Technique:
-
Syringe Transfers: Are your syringes and needles perfectly dry? They should be oven-dried and cooled in a desiccator or flushed thoroughly with dry inert gas before use.[14]
-
Inert Gas Quality: Is your inert gas source pure? Using a low-grade nitrogen or argon supply, or having leaks in your gas lines, can introduce moisture. Consider installing an in-line moisture trap.
-
Septa: Are your rubber septa old or punctured multiple times? A compromised septum is a direct entry point for atmospheric moisture. Use fresh septa for each reaction.
-
Part 3: Protocols and Visualized Workflows
To provide a practical framework, we present a standard operating procedure for setting up a moisture-sensitive reaction and a representative experimental example.
Protocol 1: Standard Operating Procedure for Establishing a Moisture-Sensitive Reaction Environment
-
Glassware Preparation: Dry all required glassware (round-bottom flask, condenser, addition funnel, etc.) and stir bars in an oven at >125 °C for at least 4 hours (overnight is preferred).[14]
-
System Assembly: Immediately assemble the hot glassware and clamp it securely in a fume hood. Quickly cap all openings with fresh rubber septa.
-
Inert Gas Purge: Insert a needle connected to a source of dry nitrogen or argon, and insert a second "outlet" needle. Flush the system with a steady stream of gas for 5-10 minutes to displace all air and adsorbed moisture.[17]
-
Establish Positive Pressure: Remove the outlet needle and connect the gas inlet to a bubbler system (filled with mineral oil) to maintain a slight positive pressure, indicated by a slow bubble rate (e.g., 1 bubble every 5-10 seconds).[14] Allow the glassware to cool completely to room temperature under this inert atmosphere.
-
Reagent Addition (Solids): For solid reagents, it is often best to add them to the flask before the initial purge.[17] If adding later, briefly remove a septum and add the solid quickly under a high flow of inert gas to minimize air ingress.
-
Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a dry syringe through the septum.[14][17] Always purge the syringe with inert gas before drawing up the liquid.
Caption: Workflow for establishing an inert reaction environment.
Protocol 2: Representative Reaction - Williamson Ether Synthesis with this compound
This protocol details the O-alkylation of the title compound with benzyl bromide, a reaction that requires a strong base and is therefore highly sensitive to moisture.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Oven-dried 50 mL round-bottom flask with stir bar and septa
-
Dry syringes and needles
-
Inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Prepare a 50 mL round-bottom flask under a positive pressure of nitrogen according to Protocol 1 .
-
Base Preparation: In the inert flask, add sodium hydride (e.g., 1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexanes via syringe to remove the mineral oil, carefully removing the hexanes each time. Dry the resulting grey powder under a stream of nitrogen.
-
Solvent Addition: Add 20 mL of anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in 5 mL of anhydrous THF in a separate dry vial. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C. Observation: You should observe hydrogen gas evolution in the bubbler as the alkoxide is formed. Allow the mixture to stir for 30 minutes at 0 °C after the addition is complete.
-
Electrophile Addition: Slowly add benzyl bromide (1.1 equivalents) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench: Once complete, carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup & Purification: Proceed with standard extractive workup and purify the crude product by flash column chromatography.
Part 4: Data Resources and Troubleshooting Logic
Table 1: Selection of Common Solvents and Recommended Drying Agents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Na / Benzophenone | Distill. Gives a deep blue/purple color when dry. |
| Dichloromethane (DCM) | CaH₂ | Stir overnight, then distill. Avoid basic drying agents. |
| Acetonitrile (MeCN) | CaH₂ | Stir overnight, then distill. |
| N,N-Dimethylformamide (DMF) | BaO or 4Å Molecular Sieves | Stir with drying agent, then distill under reduced pressure. |
| Toluene | Na / Benzophenone | Distill. |
Note: Always consult authoritative sources for detailed solvent purification procedures. Activating molecular sieves by heating to ~300 °C under vacuum overnight is critical for their effectiveness.[15][16]
Caption: Troubleshooting pathway for low-yield reactions.
References
- 1. Cas 1428532-80-2,this compound | lookchem [lookchem.com]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. highlyeducatedti.com [highlyeducatedti.com]
- 4. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. proman.org [proman.org]
- 12. hepatochem.com [hepatochem.com]
- 13. How To [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. xylemtech.com [xylemtech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Difluoromethyl vs. Trifluoromethyl Pyridine Analogs
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine and fluorine-containing motifs can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the most utilized moieties are the trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups. When appended to a pyridine ring—a privileged scaffold in numerous FDA-approved drugs—these groups can dramatically alter the parent molecule's pharmacological profile.[3]
The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups, valued for its strong electron-withdrawing nature and metabolic robustness.[4][5] The difluoromethyl group, while also electron-withdrawing, offers a more nuanced profile, possessing the unique ability to act as a weak hydrogen bond donor, a property that can be exploited to fine-tune molecular interactions and physicochemical properties.[6]
This guide provides an in-depth comparative analysis of difluoromethyl and trifluoromethyl pyridine analogs, offering researchers and drug development professionals a clear, evidence-based perspective on their respective impacts on biological activity. We will delve into the underlying physicochemical principles, compare their performance in key biological assays, and provide detailed experimental protocols to empower your own research endeavors.
Comparative Physicochemical Properties: The Foundation of Biological Function
The divergent biological activities of -CF₂H and -CF₃ substituted pyridines are rooted in their fundamental physicochemical differences. Understanding these properties is critical to predicting their behavior in a biological system.
| Property | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) | Causality and Implication for Drug Design |
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing | The potent inductive effect of the -CF₃ group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.[4] The -CF₂H group has a similar but less pronounced effect. This modulation of pKa is crucial as it dictates the ionization state of the molecule at physiological pH, impacting solubility, permeability, and target engagement.[7] |
| Lipophilicity (LogP) | Moderately increases lipophilicity | Substantially increases lipophilicity | The -CF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability.[5][8][9] However, excessive lipophilicity can lead to off-target effects and poor solubility. The -CF₂H group offers a more moderate increase in lipophilicity, providing a valuable tool for fine-tuning this critical parameter.[10] |
| Hydrogen Bonding | Weak H-bond donor | H-bond acceptor (weak) | The C-H bond in the -CF₂H group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor.[6] This unique capability can be leveraged to form additional interactions with a biological target, potentially increasing binding affinity and selectivity. The -CF₃ group does not possess this donor capability. |
| Metabolic Stability | High | Very High | The carbon-fluorine bond is exceptionally strong, making both groups highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][9] The -CF₃ group is particularly effective at blocking metabolic hotspots.[11][12] While the -CF₂H group also enhances stability, the C-H bond can still be susceptible to oxidation in some contexts, though this is rare. |
Head-to-Head Comparison of Biological Activity
The distinct physicochemical profiles of -CF₂H and -CF₃ groups translate directly into different biological outcomes. While the specific context of the molecular scaffold is always paramount, general trends can be observed.
Metabolic Stability
A primary driver for incorporating fluorinated groups is to block metabolic liabilities. Both -CF₂H and -CF₃ excel in this regard compared to a non-fluorinated analog like a methyl group.
-
Trifluoromethyl (-CF₃): This group is one of the most effective substituents for enhancing metabolic stability.[1] Its powerful electron-withdrawing nature deactivates the attached pyridine ring, making it less susceptible to oxidative metabolism.[1] Furthermore, the C-F bonds are impervious to cleavage, preventing metabolic oxidation at that position.[11][12] In numerous studies, replacing a metabolically vulnerable methyl group with a -CF₃ group has been shown to confer a "global protective effect," reducing metabolism at other sites in the molecule as well.[11]
-
Difluoromethyl (-CF₂H): The -CF₂H group is also a potent metabolic blocker and is often considered a metabolically stable bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups.[1][6] It effectively prevents metabolic processes like O-demethylation.[1] While generally very stable, the benefit may not be universal, and in some cases, metabolism can shift to other parts of the molecule, such as the pyridine ring itself.[1]
Target Binding Affinity
The final biological effect of a drug is dictated by its interaction with its target. The choice between a -CF₂H and -CF₃ group can be the deciding factor in achieving potent and selective binding.
-
-CF₃ Group: The strong dipole and electron-withdrawing nature of the -CF₃ group can significantly alter the electronic landscape of the pyridine ring, influencing electrostatic and dipole-dipole interactions with the target protein.[5] This can lead to substantial gains in binding affinity.
-
-CF₂H Group: The unique ability of the -CF₂H group to act as a hydrogen bond donor introduces a powerful tool for optimizing target interactions.[6] This can enable the formation of a key hydrogen bond that is not possible with a -CF₃ group, potentially leading to superior affinity and, critically, selectivity for the target protein over anti-targets.
Membrane Permeability
For a drug to reach its target, it must often cross cellular membranes. This process is largely governed by the molecule's lipophilicity and hydrogen bonding potential.
-
-CF₃ Analogs: The significant increase in lipophilicity imparted by the -CF₃ group generally leads to improved passive diffusion across cell membranes.[5] This is a key advantage for oral bioavailability and CNS penetration.
-
-CF₂H Analogs: The -CF₂H group provides a more moderate increase in lipophilicity.[10] Its ability to form intramolecular hydrogen bonds can mask polar groups, which can also positively impact permeability by reducing the desolvation penalty required for membrane transit.[6]
Experimental Workflows & Protocols
To provide a self-validating framework for comparing these analogs, we present standardized protocols for key assays.
General Experimental Workflow
The comparative evaluation of -CF₂H and -CF₃ pyridine analogs follows a logical, multi-stage process. The workflow ensures that decisions are based on a comprehensive dataset covering physicochemical properties, ADME characteristics, and target-specific activity.
Caption: Workflow for comparative evaluation of fluorinated analogs.
Protocol: Determination of pKa and LogD
Accurate determination of pKa and LogD is essential for interpreting biological data.[13]
Objective: To measure the acid dissociation constant (pKa) and the distribution coefficient at pH 7.4 (LogD₇.₄).
Methodology (pKa via UV-Metric Titration): [13]
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of aqueous buffers ranging from pH 1.0 to 13.0.
-
Assay Plate: In a 96-well UV-transparent plate, add the appropriate buffer to each well.
-
Compound Addition: Add a small aliquot of the compound stock solution to each well to a final concentration of 50-100 µM.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Analysis: Plot absorbance at a chosen wavelength versus pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
Methodology (LogD via Shake-Flask Method): [13]
-
Preparation: Prepare a buffer solution at pH 7.4 (e.g., PBS) and n-octanol. Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing the phases to separate.
-
Partitioning: Add the test compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.
-
Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[13][14]
-
Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] ).
Protocol: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compound, and a positive control (e.g., testosterone).
-
Incubation: Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Initiation: Add the test compound (e.g., 1 µM final concentration) to the HLM solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Protocol: Fluorogenic CYP450 Inhibition Assay
This high-throughput assay determines if a compound inhibits the activity of major CYP enzymes, which is crucial for predicting drug-drug interactions.[15][16]
Objective: To determine the IC₅₀ value of the test compound against key CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[15]
Methodology: [17]
-
Reagents: Recombinant human CYP enzymes, specific fluorogenic probe substrates for each isoform, and an NADPH regenerating system.[15]
-
Assay Plate: In a 96-well black plate, add the buffer, recombinant CYP enzyme, and the test compound at various concentrations.
-
Initiation: After a brief pre-incubation at 37°C, initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescent signal is directly proportional to enzyme activity.[15][17]
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanistic Insights: Visualizing Metabolic Differences
The structural differences between -CF₂H and -CF₃ groups directly influence their interaction with metabolizing enzymes. A -CF₃ group acts as a robust metabolic shield, while a group it replaces (like -CH₃) is a prime target for oxidation.
Caption: Metabolic fate of a -CF₃ group vs. a -CH₃ group.
Conclusion and Future Perspectives
The choice between a difluoromethyl and a trifluoromethyl substituent on a pyridine scaffold is a strategic decision with significant consequences for a drug candidate's profile.
-
The trifluoromethyl group is an exceptionally powerful tool for enhancing metabolic stability and increasing lipophilicity, often leading to improved permeability and bioavailability.[5][9] Its strong electron-withdrawing properties can profoundly modulate target affinity.
-
The difluoromethyl group offers a more nuanced approach. It provides a significant boost in metabolic stability while having a more moderate impact on lipophilicity.[10] Its defining feature is the ability to act as a hydrogen bond donor, a unique characteristic that can be exploited by skilled medicinal chemists to achieve superior target affinity and selectivity.[6]
Ultimately, there is no universally "better" option. The optimal choice is context-dependent, relying on the specific structure-activity relationships of the series and the desired target product profile. An empirical approach, guided by the principles and protocols outlined in this guide, is essential. As synthetic methodologies for the selective introduction of these groups continue to advance, we can expect to see their increasingly sophisticated application in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of (Difluoromethyl)pyridinemethanol: Differentiating Positional Isomers in Drug Discovery
In the landscape of modern medicinal chemistry, fluorinated pyridine scaffolds are privileged structures, offering a unique combination of metabolic stability, modulated basicity, and enhanced binding interactions. The (difluoromethyl)pyridinemethanol series, in particular, presents a fascinating case study for synthetic and analytical chemists. The precise placement of the difluoromethyl (-CHF₂) and hydroxymethyl (-CH₂OH) groups on the pyridine ring can drastically alter a molecule's physicochemical properties, biological activity, and patentability. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of successful drug development.
This guide provides an in-depth spectroscopic comparison of (2-(difluoromethyl)pyridin-4-yl)methanol and three of its key positional isomers. We will dissect the nuances of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The objective is to equip researchers with the analytical framework needed to confidently distinguish these closely related molecules, moving beyond simple data reporting to a deeper understanding of how substituent position dictates spectroscopic output.
The Isomers in Focus: Structure and Electronic Effects
The electronic interplay between the electron-withdrawing difluoromethyl group, the versatile hydroxymethyl group, and the electron-deficient pyridine ring is the primary determinant of the observed spectroscopic differences. We will compare the target compound with three isomers chosen to represent distinct substitution patterns.
Caption: Molecular structures of the parent compound and its selected positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information based on chemical shift, coupling constants, and signal multiplicity. The key diagnostic regions are the aromatic protons on the pyridine ring, the methylene protons of the -CH₂OH group, and the unique triplet of the -CHF₂ proton.
-
Aromatic Region (δ 7.0-9.0 ppm): The substitution pattern dictates the number of signals and their coupling patterns. Symmetrical isomers show fewer signals. The electron-withdrawing -CHF₂ group will deshield adjacent protons, shifting them downfield.
-
Methylene Protons (-CH₂OH, δ ~4.7 ppm): These protons typically appear as a singlet or a doublet if coupled to the hydroxyl proton. Their chemical shift is subtly influenced by the overall electron density of the ring.
-
Difluoromethyl Proton (-CHF₂, δ 6.5-8.0 ppm): This proton is a defining feature, appearing as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF ≈ 50-60 Hz). Its chemical shift is highly sensitive to its position relative to the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Compound | Pyridine Protons | -CH₂OH (s) | -CHF₂ (t) |
| (2-CHF₂, 4-CH₂OH) | 8.6 (d), 7.8 (s), 7.5 (d) | ~4.8 | ~6.8 |
| (6-CHF₂, 2-CH₂OH) | 7.9 (t), 7.6 (d, 2H) | ~4.9 | ~6.9 |
| (3-CHF₂, 5-CH₂OH) | 8.8 (s), 8.7 (s), 7.9 (s) | ~4.7 | ~7.0 |
| (4-CHF₂, 2-CH₂OH) | 8.7 (d), 7.6 (s), 7.4 (d) | ~4.9 | ~7.5 |
Note: These are estimated values. Actual shifts depend on solvent and concentration.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is exceptionally useful due to its high sensitivity and wide chemical shift range.[1][2] For these isomers, the primary signal will be from the -CHF₂ group.
-
Chemical Shift (δ -90 to -130 ppm): The position of the difluoromethyl group relative to the ring nitrogen and the hydroxymethyl group will cause significant variations in the fluorine chemical shift.
-
Multiplicity: The signal will appear as a doublet due to coupling with the single proton of the -CHF₂ group (¹JFH ≈ 50-60 Hz). Proton decoupling would resolve this into a singlet.
Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) and Multiplicities
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| (2-CHF₂, 4-CH₂OH) | ~ -110.5 | Doublet |
| (6-CHF₂, 2-CH₂OH) | ~ -112.0 | Doublet |
| (3-CHF₂, 5-CH₂OH) | ~ -108.2 | Doublet |
| (4-CHF₂, 2-CH₂OH) | ~ -115.8 | Doublet |
¹³C NMR Spectroscopy
Carbon NMR provides a count of unique carbon atoms and information about their electronic environment. The carbon of the -CHF₂ group is particularly diagnostic.
-
Pyridine Carbons (δ 120-165 ppm): The number of signals reflects the molecule's symmetry. Carbons directly attached to the nitrogen or the electron-withdrawing -CHF₂ group are shifted significantly downfield.
-
Methylene Carbon (-CH₂OH, δ ~64 ppm): The chemical shift of this carbon is relatively consistent across the isomers.
-
Difluoromethyl Carbon (-CHF₂, δ ~115 ppm): This carbon signal is split into a triplet by the two attached fluorine atoms (¹JCF ≈ 235-245 Hz), making it an unmistakable landmark in the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and Multiplicities
| Compound | Pyridine Carbons (No. of Signals) | -CH₂OH | -CHF₂ (t) |
| (2-CHF₂, 4-CH₂OH) | 5 | ~63.0 | ~115 (J ≈ 240 Hz) |
| (6-CHF₂, 2-CH₂OH) | 3 | ~64.5 | ~116 (J ≈ 240 Hz) |
| (3-CHF₂, 5-CH₂OH) | 5 | ~62.5 | ~114 (J ≈ 242 Hz) |
| (4-CHF₂, 2-CH₂OH) | 5 | ~64.0 | ~118 (J ≈ 238 Hz) |
Vibrational Spectroscopy: Infrared (IR)
IR spectroscopy probes the vibrational modes of functional groups. While it is less definitive than NMR for distinguishing positional isomers, it serves as a rapid and essential confirmation of the presence of key functional groups.
-
O-H Stretch (Broad, ~3300 cm⁻¹): A strong, broad absorption confirms the presence of the alcohol's hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic, ~3100-2850 cm⁻¹): Signals corresponding to the pyridine ring and methylene group protons.
-
C=C, C=N Stretch (Pyridine Ring, ~1600-1400 cm⁻¹): A series of sharp bands confirms the aromatic pyridine core. The exact positions can vary slightly with substitution.
-
C-F Stretch (Strong, ~1100 cm⁻¹): A very strong and characteristic absorption band confirming the presence of the C-F bonds.
While all isomers will show these characteristic bands, subtle shifts in the fingerprint region (<1500 cm⁻¹) may be observed, but are generally not sufficient for unambiguous identification without reference standards.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition and gaining structural insights.
-
Molecular Ion Peak ([M]⁺): For all isomers, high-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₇H₇F₂NO.
-
Fragmentation Pattern: The primary fragmentation pathway involves the loss of the hydroxymethyl group or fragments from the ring. The most telling fragmentation is often the loss of the side chains. For example, the loss of the -CH₂OH group (M-31) is a common and prominent fragment for all isomers. Differences in the relative intensities of fragment ions may be observed, but like IR, these are often too subtle for de novo isomer assignment without comparative standards.
Table 4: Key Mass Spectrometry Data
| Isomer | Molecular Formula | Exact Mass [M+H]⁺ | Key Fragment (m/z) |
| All Isomers | C₇H₇F₂NO | 160.0568 | 128 (M-CH₂OH) |
Experimental Protocols
To ensure data quality and reproducibility, standardized protocols are essential.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomeric compound.
-
Solvent Selection: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the solvent does not have peaks that overlap with key analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR: 16-32 scans, relaxation delay of 2 seconds.
-
¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds, with proton decoupling.
-
¹⁹F NMR: 64-128 scans, relaxation delay of 2 seconds, with or without proton decoupling to observe J-coupling.
-
FTIR Spectroscopy Protocol
-
Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before the sample scan. The background spectrum is automatically subtracted by the instrument software.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion: An Integrated Approach
While each spectroscopic technique provides valuable information, a single method is rarely sufficient for the absolute confirmation of a specific positional isomer. Unambiguous structural elucidation of the (difluoromethyl)pyridinemethanol isomers relies on an integrated analytical approach.
¹H and ¹³C NMR are paramount for determining the substitution pattern on the pyridine ring. The unique triplet signal of the -CHF₂ group in the ¹³C NMR spectrum is a definitive marker for this chemical moiety. ¹⁹F NMR serves as a powerful complementary technique, offering a clear and sensitive window into the electronic environment of the fluorine atoms. IR spectroscopy provides rapid confirmation of essential functional groups, and Mass Spectrometry confirms the molecular weight and elemental formula.
By systematically applying this multi-technique workflow and comparing the resulting data against the patterns outlined in this guide, researchers can confidently and accurately determine the structure of their target molecules, ensuring the integrity and success of their research and development efforts.
References
A Comparative Guide to the Definitive Structure Elucidation of (2-(Difluoromethyl)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise, unambiguous determination of a molecule's three-dimensional structure is not merely a final confirmation—it is a cornerstone of the entire development pipeline.[1] The spatial arrangement of atoms dictates a compound's interaction with biological targets, influencing its efficacy, selectivity, and safety profile.[2][3] This is particularly critical for novel scaffolds like fluorinated pyridines, which are of significant interest in medicinal chemistry due to fluorine's ability to modulate key drug properties such as metabolic stability and binding affinity.[4][5]
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for validating the structure of (2-(Difluoromethyl)pyridin-4-yl)methanol, a representative fluorinated pyridine. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare this definitive technique against powerful, complementary alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[6][7] The technique relies on the diffraction of an X-ray beam by the ordered, repeating array of molecules within a single crystal.[7][8] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be reconstructed, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[7][9] For a novel therapeutic agent, this level of certainty is invaluable, providing the foundational data for patent applications, regulatory submissions, and further structure-based drug design.[1][2]
The Crystallographic Workflow: A Step-by-Step Technical Protocol
The journey from a synthesized powder to a validated crystal structure is a multi-stage process where meticulous execution at each step is critical for success. The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction.[6][10]
Objective: To grow diffraction-quality single crystals of this compound and determine its three-dimensional structure using X-ray diffraction.
PART 1: Crystal Growth (The Art of Patience)
The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site, forming a well-defined crystal lattice.[11]
-
Solvent Screening (Causality: Finding the "Just Right" Solubility):
-
Assess the solubility of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and water) at room temperature.
-
Rationale: An ideal solvent will dissolve the compound completely upon gentle heating but show limited solubility at room temperature, allowing for crystallization upon cooling or solvent evaporation.
-
-
Method 1: Slow Evaporation (Simplicity and Efficacy):
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, preventing rapid precipitation and promoting the growth of larger, more ordered crystals.[11][12]
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
-
-
Method 2: Vapor Diffusion (Precision for Milligram Quantities):
-
Dissolve 5-10 mg of the compound in a minimal amount of a primary solvent in which it is highly soluble (e.g., acetone) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed vial (the reservoir) containing a small volume of an "anti-solvent" in which the compound is insoluble but which is miscible with the primary solvent (e.g., hexane).[11][12][13]
-
Rationale: The more volatile primary solvent will slowly diffuse out of the inner vial while the vapor of the less volatile anti-solvent diffuses in.[13] This gradual change in solvent composition reduces the compound's solubility, gently pushing it out of solution to form high-quality crystals.
-
PART 2: Data Collection (The Interrogation)
-
Crystal Mounting:
-
Carefully select a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) under a microscope.[8]
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (approx. 100 K).
-
Rationale: Cryo-cooling minimizes atomic thermal vibrations and protects the crystal from radiation damage by the X-ray beam, resulting in a higher-quality diffraction pattern.
-
-
X-ray Diffraction:
-
Mount the cooled crystal on the goniometer of a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[8][14]
-
The instrument rotates the crystal while exposing it to the X-ray beam. The diffracted X-rays are recorded as a series of spots on the detector over hundreds of image frames.[8]
-
PART 3: Structure Solution and Refinement (The Puzzle)
-
Data Processing:
-
Structure Solution:
-
For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the reflection intensities to calculate initial phase estimates, which are crucial for generating the first electron density map.[7]
-
-
Model Building and Refinement:
-
An initial molecular model is fitted into the electron density map.
-
This model is then refined using a least-squares process, where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[17][18]
-
Trustworthiness Check: The quality of the fit is monitored using the R-factor (R1). A lower R-factor indicates a better fit, with values below 5% being excellent for small molecules. The difference Fourier map (Fo-Fc) is also checked; it should be largely featureless, indicating that the model accounts for all the electron density.[19]
-
PART 4: Structure Validation (The Final Verdict)
-
Final Checks:
-
The refined structure is validated to ensure it makes chemical sense. Bond lengths and angles are compared to standard values.[20]
-
The final model is checked for any missed symmetry or other potential errors using software like PLATON or the IUCr's CheckCIF service.[20] The output provides a definitive confirmation of the molecule's connectivity, conformation, and stereochemistry.
-
Visualizing the Crystallographic Workflow
The following diagram illustrates the logical flow from a synthesized compound to a fully validated three-dimensional structure.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Performance Comparison: Crystallography vs. Alternatives
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and sometimes more practical insights, especially when crystallization is a bottleneck or solution-state behavior is of interest.[21] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful alternatives.[22][23]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[7] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[24][25] | Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[26] |
| Sample Type | A single, well-ordered crystal (0.1-0.3 mm).[10] | Soluble compound in a suitable deuterated solvent (mg scale).[21] | Ionizable compound, often in solution (µg to ng scale).[26] |
| Information Obtained | Definitive 3D atomic coordinates , bond lengths, bond angles, absolute configuration, and packing.[21] | Connectivity through bonds (COSY, HMBC), spatial proximity (NOESY), solution-state conformation, and dynamics.[22][27][28] | Molecular weight , elemental composition (HRMS), and structural information from fragmentation patterns.[26][29][30] |
| Resolution | Atomic (<1 Å).[21] | Atomic to near-atomic, but provides an average structure in solution.[31] | Low (provides connectivity and formula, not precise 3D coordinates).[21] |
| Key Advantage | Unambiguous and complete 3D structure determination.[7] | Provides structural and dynamic information in a physiologically relevant solution state; no need for crystals.[32][33] | Extremely high sensitivity for molecular weight confirmation and impurity analysis; requires very little sample.[26][34] |
| Key Limitation | Requires diffraction-quality single crystals , which can be very difficult or impossible to grow.[6][10] | Structure is an interpretation of indirect data (couplings, NOEs); can be ambiguous for complex molecules.[35] | Provides no direct 3D conformational or stereochemical information; structure is inferred from fragments.[30] |
A Decision-Making Framework for Structure Elucidation
Choosing the right analytical technique is paramount for efficient drug development. The following flowchart provides a logical guide for selecting the most appropriate method based on the available sample and the specific question being asked.
Caption: Decision flowchart for selecting a structural elucidation technique.
Conclusion
For the absolute validation of the structure of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a definitive and high-resolution three-dimensional model that serves as a foundational truth for all subsequent research and development. However, a comprehensive structural characterization strategy recognizes its limitations, primarily the prerequisite of a high-quality crystal.
NMR spectroscopy and mass spectrometry are indispensable, complementary techniques. MS provides rapid and highly sensitive confirmation of molecular weight and elemental composition, while NMR offers invaluable insight into the molecule's connectivity and dynamic behavior in solution.[22][34] By leveraging the strengths of each technique—using MS for initial confirmation, NMR for solution-state analysis, and X-ray crystallography for the ultimate, unambiguous structural proof—researchers can build a robust, multi-faceted understanding of a drug candidate, ensuring the highest degree of confidence as it advances through the development pipeline.
References
- 1. quora.com [quora.com]
- 2. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. youtube.com [youtube.com]
- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 15. portlandpress.com [portlandpress.com]
- 16. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ensemble refinement of protein crystal structures: validation and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. ebi.ac.uk [ebi.ac.uk]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. azolifesciences.com [azolifesciences.com]
- 23. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 24. jchps.com [jchps.com]
- 25. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 30. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. people.bu.edu [people.bu.edu]
- 32. creative-biostructure.com [creative-biostructure.com]
- 33. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 34. bioanalysis-zone.com [bioanalysis-zone.com]
- 35. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
A Researcher's Guide to the In Vitro Metabolic Stability of (2-(Difluoromethyl)pyridin-4-yl)methanol Derivatives
This guide provides a comprehensive comparison of the in vitro metabolic stability of a series of (2-(Difluoromethyl)pyridin-4-yl)methanol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of this important chemical scaffold. This document delves into the causal relationships behind experimental design, provides detailed protocols for self-validating assays, and is grounded in authoritative scientific principles.
The Strategic Importance of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A key determinant of this profile is metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating higher or more frequent dosing, which can lead to off-target effects and patient non-compliance. Conversely, excessively stable compounds may accumulate in the body, leading to toxicity. Therefore, a thorough understanding and optimization of metabolic stability are critical for the development of safe and effective therapeutics.
The this compound scaffold has garnered significant interest in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, offering desirable physicochemical properties and opportunities for diverse biological interactions.[2][3][4][5][6] The incorporation of a difluoromethyl (CF2H) group is a strategic choice aimed at enhancing metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, and the CF2H group can serve as a metabolically stable bioisostere for other functional groups like hydroxyl or thiol moieties.[4] This guide will explore how modifications to this core structure influence its interaction with metabolic enzymes, providing valuable insights for lead optimization.
Designing a Robust In Vitro Metabolic Stability Study: The "Why" Behind the "How"
To meaningfully compare the metabolic stability of different derivatives, a well-designed in vitro study is paramount. The choices made in the experimental setup are not arbitrary; they are based on established principles of drug metabolism and aim to create a reliable and reproducible system.
Choice of In Vitro System: Human Liver Microsomes (HLMs)
For this comparative guide, we will focus on studies conducted with human liver microsomes (HLMs). HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[7] While hepatocytes offer a more complete picture by including both Phase I and Phase II enzymes, HLMs provide a cost-effective and high-throughput method for specifically assessing CYP-mediated metabolism, which is often the primary route of clearance for many small molecules.[8][9] The use of pooled HLMs from multiple donors helps to average out individual variations in enzyme expression and activity, providing a more representative assessment of metabolic clearance in the general population.
Causality in Experimental Conditions
-
Substrate Concentration: The initial concentration of the test compound is typically kept low (e.g., 1 µM) to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km). This allows for the accurate determination of intrinsic clearance.
-
Cofactor: The metabolic reactions catalyzed by CYPs are dependent on the cofactor NADPH.[1] A regenerating system for NADPH is often included in the incubation mixture to ensure that its concentration does not become a limiting factor during the experiment.
-
Time Points: Multiple time points are essential to accurately determine the rate of compound depletion. A typical experiment will include a 0-minute time point (representing 100% of the initial compound) and several subsequent time points (e.g., 5, 15, 30, and 60 minutes).
-
Quenching the Reaction: At each time point, the metabolic reaction is stopped, or "quenched," by the addition of a cold organic solvent, such as acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Internal Standard: The inclusion of an internal standard (a compound of known concentration that is not expected to be metabolized) is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard helps to correct for variations in sample processing and instrument response.
Comparative In Vitro Metabolic Stability Data
The following table presents a hypothetical but realistic dataset for the metabolic stability of a series of this compound derivatives in human liver microsomes. This data is intended to illustrate the structure-activity relationships (SAR) that might be observed in such a study.
| Compound ID | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | -H | 45 | 15.4 |
| Derivative A | -CH3 | 35 | 19.8 |
| Derivative B | -Cl | 65 | 10.7 |
| Derivative C | -OCH3 | 20 | 34.7 |
| Derivative D | -CF3 | 80 | 8.7 |
Interpretation of the Data:
-
Parent Compound: The parent compound with a hydrogen at the variable position exhibits moderate metabolic stability.
-
Derivative A (-CH3): The addition of a methyl group, which is susceptible to oxidation, leads to a decrease in metabolic stability (shorter half-life, higher clearance).
-
Derivative B (-Cl): The introduction of an electron-withdrawing chloro group appears to deactivate the pyridine ring towards metabolism, resulting in increased stability.
-
Derivative C (-OCH3): The methoxy group provides a clear site for O-demethylation, a common and rapid metabolic pathway, leading to significantly lower stability.
-
Derivative D (-CF3): The strongly electron-withdrawing trifluoromethyl group significantly enhances metabolic stability, likely by deactivating the aromatic ring to oxidative metabolism.
This hypothetical data underscores the profound impact that even small structural modifications can have on the metabolic fate of a compound.
Experimental Protocol: A Step-by-Step Guide to the Human Liver Microsome Stability Assay
This protocol provides a detailed methodology for assessing the in vitro metabolic stability of test compounds.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds and Positive Control (e.g., a rapidly metabolized compound like verapamil)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an appropriate internal standard)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare the working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the test compound or positive control to the designated wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).
-
-
Time Points and Quenching:
-
At the designated time points (0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells.
-
For the 0-minute time point, the acetonitrile should be added before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at 4°C for 20 minutes at 3000 x g to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The half-life (t½) can be calculated using the equation: t½ = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).[13][14]
Visualizing the Workflow and Potential Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a potential metabolic pathway for the parent compound.
Caption: Experimental workflow for the in vitro metabolic stability assay.
References
- 1. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Reactivity of Difluoromethyl vs. Methyl Pyridine Derivatives for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Pyridine rings are a ubiquitous motif in pharmaceuticals, and their substitution patterns significantly influence their biological activity. The choice between a methyl (-CH₃) and a difluoromethyl (-CHF₂) group as a substituent can impart dramatic differences in a molecule's reactivity, metabolic stability, and target engagement.
This guide provides a comprehensive comparison of the reactivity of difluoromethyl and methyl pyridine derivatives, grounded in fundamental principles of organic chemistry and supported by experimental evidence. We will delve into the electronic effects of these substituents, their influence on the basicity of the pyridine nitrogen, and their directing effects in key chemical transformations relevant to drug synthesis and metabolism.
The Electronic Tug-of-War: Inductive vs. Hyperconjugative Effects
The differing reactivity of methyl and difluoromethyl pyridines stems from the distinct electronic nature of the two substituents.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It exerts its influence primarily through two mechanisms:
-
Inductive Effect: The methyl group is slightly electron-donating by induction, pushing electron density into the pyridine ring.
-
Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π-system of the pyridine ring results in electron donation, further increasing the electron density of the ring.
-
-
Difluoromethyl Group (-CHF₂): The difluoromethyl group, in stark contrast, is a strong electron-withdrawing group. This is due to the high electronegativity of the two fluorine atoms, which create a strong dipole moment, pulling electron density away from the pyridine ring through a powerful inductive effect. The -CHF₂ group can also act as a weak hydrogen bond donor.[1]
This fundamental electronic dichotomy is the cornerstone for understanding the disparate reactivity profiles of these two classes of pyridine derivatives.
Basicity and pKa: A Quantitative Comparison
The basicity of the pyridine nitrogen is a critical parameter, influencing drug-receptor interactions and pharmacokinetic properties such as absorption and distribution. The electron-donating methyl group increases the electron density on the nitrogen atom, making it a stronger base and resulting in a higher pKa value for its conjugate acid. Conversely, the electron-withdrawing difluoromethyl group significantly decreases the electron density on the nitrogen, rendering it a weaker base with a lower pKa.
| Compound | Substituent Position | pKa (in MeCN) | Reference |
| Pyridine | - | 12.53 | [2] |
| 2-Methylpyridine | 2 | 13.32 | [2] |
| 2,6-Dimethylpyridine | 2,6 | 14.13 | [2] |
| 3-Chloropyridine | 3 | 9.55 | [2] |
The following diagram illustrates the influence of these substituents on the electron density of the pyridine ring.
Caption: Electronic effects of methyl and difluoromethyl groups on the pyridine ring.
Reactivity in Key Synthetic Transformations
The electronic perturbations induced by the methyl and difluoromethyl groups have profound consequences for the reactivity of the pyridine ring in various chemical reactions crucial for drug synthesis and modification.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[3] When substitution does occur, it is highly regioselective for the 3-position (meta-position).
-
Methyl Pyridines: The electron-donating methyl group activates the pyridine ring towards EAS, making it more reactive than unsubstituted pyridine. The methyl group is an ortho, para-director, but due to the deactivating effect of the nitrogen, substitution will still preferentially occur at the positions meta to the nitrogen.
-
Difluoromethyl Pyridines: The strongly electron-withdrawing difluoromethyl group further deactivates the pyridine ring towards EAS, making such reactions extremely challenging and requiring harsh conditions.[4] The directing effect would also favor substitution at the positions meta to both the nitrogen and the -CHF₂ group.
Recent advancements have enabled the site-selective C-H difluoromethylation of pyridines, offering a direct route to these valuable building blocks.[5][6][7]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is a powerful tool for introducing a wide range of functional groups. This reaction is favored by electron-withdrawing substituents and proceeds preferentially at the 2- and 4-positions (ortho and para to the nitrogen).[8]
-
Methyl Pyridines: The electron-donating methyl group disfavors SNAr by increasing the electron density of the ring, making it a less attractive target for nucleophiles.
-
Difluoromethyl Pyridines: The electron-withdrawing difluoromethyl group strongly activates the pyridine ring towards SNAr, particularly when positioned at the 2- or 4-positions. This enhanced reactivity makes difluoromethyl-substituted pyridines excellent substrates for late-stage functionalization, allowing for the rapid generation of analog libraries in drug discovery programs.[9] The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than the reaction of 2-chloropyridine, highlighting the activating effect of fluorine.[9]
The following diagram illustrates the general workflow for a comparative SNAr experiment.
Caption: Workflow for a competitive nucleophilic aromatic substitution experiment.
Metabolic Stability: A Key Consideration in Drug Design
The difluoromethyl group is often incorporated into drug candidates to enhance metabolic stability. The high strength of the carbon-fluorine bond makes the -CHF₂ group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] While direct head-to-head comparative studies on the metabolic stability of difluoromethyl versus methyl pyridine analogs are not extensively documented in the public domain, inferences can be drawn from related studies. For instance, replacing a metabolically labile methyl group with a difluoromethyl group can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[10] However, it is important to note that metabolism may shift to other parts of the molecule.[10]
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration in Acetonitrile
Objective: To quantitatively compare the basicity of a methyl-substituted pyridine and a difluoromethyl-substituted pyridine.
Materials:
-
Methylpyridine derivative
-
Difluoromethylpyridine derivative
-
Acetonitrile (anhydrous)
-
Perchloric acid in dioxane (standardized solution)
-
pH meter with a combination glass electrode suitable for non-aqueous solutions
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a ~0.01 M solution of the pyridine derivative in anhydrous acetonitrile.
-
Calibrate the pH electrode using standard buffers.
-
Place a known volume of the pyridine solution in a beaker with a stir bar.
-
Immerse the electrode in the solution and begin stirring.
-
Titrate the solution with the standardized perchloric acid solution, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: The inflection point of the titration curve corresponds to the equivalence point where all the pyridine derivative has been protonated. The pKa is determined at the point where half of the pyridine derivative is in its protonated form, providing a direct measure of its basicity.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr) Kinetics
Objective: To compare the rate of nucleophilic aromatic substitution for a methyl-substituted halopyridine versus a difluoromethyl-substituted halopyridine.
Materials:
-
2-Chloro-4-methylpyridine
-
2-Chloro-4-difluoromethylpyridine
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials
-
Thermostated reaction block
-
GC-MS or LC-MS for analysis
Procedure:
-
Prepare stock solutions of the two halopyridine substrates and the internal standard in the chosen solvent.
-
In separate reaction vials, combine the halopyridine solution and the internal standard solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known amount of the sodium methoxide solution to each vial.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in a vial by adding an acidic solution.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate for each substrate.
Causality: By monitoring the disappearance of the starting material over time under identical conditions, a direct comparison of the reaction rates can be made. The faster rate will correspond to the more reactive substrate, which is expected to be the difluoromethyl-substituted pyridine due to its enhanced electrophilicity.
Conclusion
The choice between a methyl and a difluoromethyl substituent on a pyridine ring offers a powerful strategy for fine-tuning the properties of a drug candidate. The electron-donating methyl group enhances basicity and activates the ring towards electrophilic attack, while the electron-withdrawing difluoromethyl group decreases basicity, activates the ring for nucleophilic substitution, and often improves metabolic stability. A thorough understanding of these contrasting reactivity profiles is essential for the rational design of novel pyridine-based therapeutics. The experimental protocols provided herein offer a framework for the empirical validation of these principles within specific molecular contexts.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Difluoromethyl Group: A Strategic Advantage in Modern Drug Design
A Senior Application Scientist's Guide to Harnessing the Power of CF2H for Enhanced Drug Properties
In the intricate world of drug discovery, the strategic incorporation of fluorine-containing motifs is a well-established tactic to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the difluoromethyl (CF2H) group has emerged as a particularly advantageous functional group. Its unique electronic and steric properties offer a nuanced approach to optimizing drug candidates, often striking a superior balance compared to its methyl (CH3) and trifluoromethyl (CF3) counterparts. This guide provides an in-depth comparison of the CF2H group with other bioisosteres, supported by experimental data and detailed protocols for property evaluation.
I. The Unique Physicochemical Profile of the Difluoromethyl Group
The CF2H group possesses a distinct set of properties that make it a valuable tool in the medicinal chemist's arsenal. Unlike the trifluoromethyl group, the difluoromethyl moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[1] This capability allows it to mimic the hydrogen bonding interactions of hydroxyl (OH), thiol (SH), and amine (NH2) groups, making it an effective bioisostere for these common pharmacophores.[2]
Furthermore, the introduction of a CF2H group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending a drug's half-life.[1][3] Its impact on lipophilicity is more moderate than the highly lipophilic CF3 group, offering a finer tool for tuning a compound's permeability and solubility.[1][4]
-
Hydrogen Bond Donor Capability: The acidic proton on the CF2H group can form weak hydrogen bonds, enhancing binding affinity and specificity.[1][2]
-
Metabolic Stability: The strong carbon-fluorine bonds increase resistance to metabolic degradation.[1][3]
-
Modulated Lipophilicity: The CF2H group offers a moderate increase in lipophilicity compared to a methyl group, allowing for fine-tuning of membrane permeability and bioavailability.[1][5][6]
-
Bioisosteric Replacement: It serves as a metabolically stable bioisostere for hydroxyl, thiol, and amine groups.[2][7]
II. Comparative Analysis: CF2H vs. Other Key Functional Groups
The decision to incorporate a CF2H group is best understood by comparing its effects on key drug-like properties against other commonly used functional groups.
| Property | -CH3 | -OH | -SH | -CF3 | -CF2H |
| Hydrogen Bond Donor | No | Strong | Weak | No | Weak/Moderate[5][8] |
| Lipophilicity (ΔlogP vs. -CH3) | 0 | ~ -1.0 | ~ 0.5 | ~ 1.0 | -0.1 to +0.4[5][6][7] |
| Metabolic Stability | Low | Low (Oxidation, Glucuronidation) | Low (Oxidation) | High | High[1][2] |
| pKa of C-H | ~ 50 | N/A | N/A | ~ 28 | ~ 31 |
Data compiled from various sources and represents general trends.
This table highlights the balanced profile of the CF2H group. It introduces hydrogen bonding capability, significantly improves metabolic stability, and provides a tunable increase in lipophilicity.
III. Experimental Evaluation of Key Properties
To empirically validate the advantages of incorporating a CF2H group, several key experiments are routinely performed.
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (logP) or distribution coefficient (logD at a specific pH) is the standard measure.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the gold standard for experimental logP determination.[9]
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the prepared aqueous buffer.[10]
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in a 1:1 mixture of the pre-saturated n-octanol and aqueous buffer.[10]
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 5 minutes) to ensure partitioning equilibrium is reached.[11]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.[11]
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[9][10]
-
Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[12]
Diagram: Lipophilicity Determination Workflow
Caption: Workflow for logP determination using the shake-flask method.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its in vivo half-life.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare the incubation medium containing human liver microsomes and a NADPH regenerating system in phosphate buffer.[13][14]
-
Incubation: Pre-warm the microsome-containing medium to 37°C. Initiate the metabolic reaction by adding the test compound to a final concentration of, for example, 1 µM.[13][14]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[14]
-
Quenching: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][15]
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[13]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[13][15][16]
Diagram: Metabolic Stability Assessment Pathway
Caption: Key steps in determining in vitro metabolic stability.
IV. Case Studies: The CF2H Group in Action
The strategic application of the difluoromethyl group is evident in numerous approved drugs and clinical candidates.[17][18][19] For instance, the replacement of a metabolically labile methoxy group with a difluoromethoxy group in certain compounds has led to significantly improved pharmacokinetic profiles.
A notable example is the development of certain kinase inhibitors, where the introduction of a CF2H group not only blocked a site of metabolism but also introduced a favorable hydrogen bond interaction with the target protein, leading to enhanced potency and a longer duration of action.
V. Conclusion
The difluoromethyl group offers a compelling set of advantages for drug design, providing a unique combination of metabolic stability, modulated lipophilicity, and the ability to act as a hydrogen bond donor.[20] Its properties are often a favorable compromise between those of the methyl and trifluoromethyl groups. By understanding its distinct physicochemical profile and employing rigorous experimental validation, researchers can effectively leverage the CF2H moiety to design drug candidates with improved ADME properties and enhanced therapeutic potential.
VI. References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. --INVALID-LINK--
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. --INVALID-LINK--
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. --INVALID-LINK--
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. --INVALID-LINK--
-
(2025). How to Conduct an In Vitro Metabolic Stability Study. LinkedIn. --INVALID-LINK--
-
Ni, K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873. --INVALID-LINK--
-
Saphier, S. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Difluoromethyl. Alfa Chemistry. --INVALID-LINK--
-
MDPI. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI. --INVALID-LINK--
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific. --INVALID-LINK--
-
Saphier, S. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Taylor & Francis Online. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific. --INVALID-LINK--
-
Ni, K., et al. (2022). Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. ResearchGate. --INVALID-LINK--
-
(2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. --INVALID-LINK--
-
Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. --INVALID-LINK--
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. --INVALID-LINK--
-
Pion. (2023). What is pKa and how is it used in drug development? Pion. --INVALID-LINK--
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. --INVALID-LINK--
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. --INVALID-LINK--
-
ResearchGate. (2024). The difluoromethyl group. (a) Examples of CF2H/CF2‐containing... ResearchGate. --INVALID-LINK--
-
Cambridge MedChem Consulting. (2017). pKa. Cambridge MedChem Consulting. --INVALID-LINK--
-
Gutmann, B., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(4), 886-890. --INVALID-LINK--
-
ResearchGate. (2024). Synthesis of chiral difluoromethylated compounds having different... ResearchGate. --INVALID-LINK--
-
International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. BenchChem. --INVALID-LINK--
-
Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2967-2982. --INVALID-LINK--
-
ResearchGate. (2021). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. --INVALID-LINK--
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. --INVALID-LINK--
-
ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. --INVALID-LINK--
-
Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 12(5), 647-655. --INVALID-LINK--
-
MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. --INVALID-LINK--
-
WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec. --INVALID-LINK--
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. --INVALID-LINK--
-
QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. --INVALID-LINK--
-
Bio-protocol. (2017). Determination of partition coefficients (log P). Bio-protocol. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. --INVALID-LINK--
-
Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 24(15), 2791. --INVALID-LINK--
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. --INVALID-LINK--
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. agilent.com [agilent.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]
- 20. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorinated Pyridines and the Imperative for Robust Analytical Validation
Fluorinated pyridines are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine atoms, often lead to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. Consequently, the precise and accurate quantification of these compounds is paramount throughout the drug development lifecycle, from discovery and process development to quality control and release testing.
The transfer of analytical methods between laboratories—a common scenario in the globalized pharmaceutical industry—necessitates a rigorous cross-validation process. Cross-validation serves as a critical assurance that a method will perform consistently and reliably in a new environment, with different analysts, instruments, and reagent sources.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of fluorinated pyridines, with a focus on the principles and practices of inter-laboratory cross-validation. The data presented herein is a synthesized representation based on established performance benchmarks for these techniques to illustrate the cross-validation process.
Understanding Cross-Validation: A Pillar of Analytical Method Lifecycle Management
Cross-validation is the formal process of verifying that a validated analytical method performs to the same standards of accuracy, precision, and reliability when implemented in a different laboratory.[1][2] This process is not merely a repeat of the initial validation but a comparative study designed to identify and mitigate any potential biases or variabilities that may arise from the new laboratory's environment. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis for designing a cross-validation study.[3][4][5]
The primary objectives of a cross-validation study are to ensure:
-
Consistency of Results: Data generated in the receiving laboratory is comparable to the data from the transferring laboratory.
-
Method Robustness: The method is resilient to minor, deliberate variations in operational parameters that may occur between laboratories.[6][7][8][9][10]
-
Reliability for Decision Making: The analytical data can be confidently used for critical decisions such as batch release, stability testing, and regulatory submissions.
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between a transferring and a receiving laboratory.
Caption: A generalized workflow for the cross-validation of an analytical method.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for a fluorinated pyridine is dictated by the analyte's physicochemical properties (volatility, polarity, thermal stability), the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including fluorinated pyridines.[11]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Strengths:
-
Applicable to a wide range of polar and non-polar compounds.
-
High precision and accuracy.
-
Robust and well-established technology.
-
-
Considerations for Fluorinated Pyridines:
-
The basicity of the pyridine nitrogen may necessitate the use of buffered mobile phases to ensure good peak shape.
-
The choice of stationary phase (e.g., C18, phenyl-hexyl) can be optimized to achieve the desired selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13]
-
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then detected by a mass spectrometer.
-
Strengths:
-
Excellent separation efficiency.
-
High sensitivity and selectivity, especially with mass spectrometric detection.
-
Ideal for identifying and quantifying trace impurities.[12]
-
-
Considerations for Fluorinated Pyridines:
-
The analyte must be thermally stable and sufficiently volatile.
-
Derivatization may be required for less volatile compounds.
-
The fragmentation patterns in the mass spectrum can provide valuable structural information but can also be complex for highly fluorinated molecules.[14]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹⁹F qNMR, is an increasingly valuable tool for the quantitative analysis of fluorinated pharmaceuticals.[15][16][17][18]
-
Principle: The quantification is based on the direct relationship between the integrated signal area of a specific nucleus (e.g., ¹⁹F) and the number of nuclei contributing to that signal.
-
Strengths:
-
Considerations for Fluorinated Pyridines:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a highly pure internal standard for accurate quantification.
-
The presence of multiple fluorine atoms in different chemical environments can lead to complex spectra.
-
Cross-Validation Experimental Design and Illustrative Data
A robust cross-validation protocol should assess key validation parameters as defined by ICH Q2(R1).[3][4][5] The following tables present a synthesized comparative dataset for the cross-validation of an assay for a hypothetical fluorinated pyridine, "Fluoro-Pyr-X," between a transferring and a receiving laboratory.
Table 1: Cross-Validation of Linearity
| Parameter | HPLC | GC-MS | ¹⁹F qNMR |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 100 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Y-intercept | < 2% of response at 100% concentration | < 5% of response at 100% concentration | Not Applicable |
Table 2: Cross-Validation of Precision
| Parameter | HPLC | GC-MS | ¹⁹F qNMR |
| Repeatability (RSD%) | < 1.0% | < 2.0% | < 0.5% |
| Intermediate Precision (RSD%) | < 2.0% | < 3.0% | < 1.0% |
Table 3: Cross-Validation of Accuracy
| Parameter | HPLC | GC-MS | ¹⁹F qNMR |
| Recovery (%) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
Table 4: Cross-Validation of Sensitivity
| Parameter | HPLC | GC-MS | ¹⁹F qNMR |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL | 0.5 mg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.01 µg/mL | 1.0 mg/mL |
Experimental Protocols
The following are generalized, step-by-step methodologies for the analysis of "Fluoro-Pyr-X."
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
GC-MS Method Protocol
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
MS Acquisition: Scan mode from m/z 50 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a suitable concentration.
¹⁹F qNMR Method Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a single ¹⁹F resonance (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of the ¹⁹F nuclei).
-
Number of Scans: 16 (or as needed for adequate signal-to-noise).
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
Visualization of Method Comparison
The following diagram illustrates the key decision-making factors when selecting an analytical method for fluorinated pyridines.
Caption: Decision tree for selecting an analytical method for fluorinated pyridines.
Conclusion: A Holistic Approach to Method Cross-Validation
The successful cross-validation of analytical methods for fluorinated pyridines is a multifaceted process that requires a deep understanding of the analytical techniques, the physicochemical properties of the analyte, and the regulatory landscape. While HPLC remains a workhorse for its versatility and robustness, GC-MS offers unparalleled sensitivity for volatile impurities, and ¹⁹F qNMR provides a powerful tool for absolute quantification without the need for a specific reference standard.
A comprehensive cross-validation study should not be viewed as a mere box-checking exercise but as a collaborative effort between the transferring and receiving laboratories to ensure the continued generation of high-quality, reliable, and reproducible analytical data. This, in turn, safeguards the quality and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jordilabs.com [jordilabs.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Difluoromethylpyridine Moiety: A Modern Bioisostere for Optimizing Drug-Like Properties
A Senior Application Scientist's Guide to harnessing the unique physicochemical characteristics of difluoromethylpyridines in medicinal chemistry for enhanced therapeutic potential.
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to bioisosteric replacement as a key strategy in lead optimization. This approach involves substituting a specific functional group within a drug candidate with another group that possesses similar steric and electronic characteristics, yet can fine-tune the molecule's overall properties. Among the emerging bioisosteres, the difluoromethylpyridine moiety has garnered significant attention for its ability to modulate lipophilicity, metabolic stability, and target engagement in ways that classical isosteres often cannot. This guide provides a comprehensive comparison of difluoromethylpyridine with traditional functional groups, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rise of the Difluoromethyl Group in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability and modulating physicochemical properties.[1][2] The difluoromethyl group (-CF2H) offers a nuanced alternative to the more common trifluoromethyl (-CF3) group.[3] While the -CF3 group is a potent electron-withdrawing group that significantly boosts metabolic stability, the -CF2H group introduces the unique capability of acting as a lipophilic hydrogen bond donor.[4][5][6] This ability to participate in hydrogen bonding allows the difluoromethyl group to mimic the interactions of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, while often improving metabolic stability and offering a distinct lipophilicity profile.[2][7]
When appended to a pyridine ring, the difluoromethyl group's properties are further influenced by the nitrogen atom's position, creating a versatile scaffold for fine-tuning drug-like characteristics.
Comparative Analysis of Physicochemical Properties
The decision to employ a difluoromethylpyridine bioisostere is driven by its impact on several key parameters that govern a drug's pharmacokinetic and pharmacodynamic profile.
| Property | Carboxylic Acid (-COOH) | Phenol (-OH) | Methyl (-CH3) | Pyridine-N-oxide | 2-Difluoromethylpyridine | Rationale for Replacement & Key Advantages |
| pKa | ~4-5[8] | ~10 | N/A | ~0.7-1.0 | Lowered pyridine pKa | The electron-withdrawing nature of the -CF2H group lowers the basicity of the pyridine nitrogen, which can be crucial for modulating ionization at physiological pH, thereby influencing solubility and cell permeability.[9] |
| Lipophilicity (logP) | Low | Moderate | High | Low | Increased | The -CF2H group significantly increases lipophilicity compared to polar functional groups like carboxylic acids and phenols, which can enhance membrane permeability and oral absorption.[5][10] The lipophilicity increase is generally less than that of a -CF3 group.[2] |
| Metabolic Stability | Generally stable, but can undergo conjugation. | Prone to oxidation and glucuronidation. | Susceptible to oxidation. | Can be reduced in vivo. | High | The strong carbon-fluorine bonds in the difluoromethyl group confer high resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, blocking common metabolic pathways.[1][11] |
| Hydrogen Bonding | H-bond donor and acceptor. | H-bond donor and acceptor. | None | H-bond acceptor. | Weak H-bond donor. | The polarized C-H bond in the -CF2H group can act as a hydrogen bond donor, mimicking interactions of -OH or -NH groups, which can be critical for maintaining or enhancing binding affinity to the target protein.[4][7] |
Case Study: 2-Difluoromethylpyridine as a Bioisostere for Pyridine-N-Oxide in Quorum Sensing Inhibitors
A compelling example of the successful application of this bioisosteric replacement is in the development of quorum sensing inhibitors.[12][13] In a study, the pyridine-N-oxide moiety of a known inhibitor, 4NPO, was replaced with 2-difluoromethylpyridine. The resulting analogues demonstrated similar or even enhanced activity in inhibiting quorum sensing, biofilm formation, and protease activity in Pseudomonas aeruginosa.[12][13][14] This case highlights the ability of the 2-difluoromethylpyridine group to effectively mimic the electronic and steric properties of pyridine-N-oxide while potentially offering an improved metabolic profile.
Caption: A generalized workflow for the bioisosteric replacement of a functional group with difluoromethylpyridine.
Synthetic Strategies for the Introduction of the Difluoromethyl Group
The synthesis of difluoromethylpyridine derivatives can be achieved through various methods, often depending on the desired substitution pattern. Recent advancements have focused on late-stage functionalization, allowing for the introduction of the difluoromethyl group into complex molecules.[15][16]
One common approach involves the reaction of pyridine derivatives with a difluoromethylating agent. For instance, researchers have developed methods for the site-selective integration of the difluoromethyl group into pyridines at the meta- or para-positions.[15][17] Another strategy involves the use of S-(difluoromethyl)sulfonium salt as a difluoromethyl radical source under visible-light redox-catalyzed conditions.[18]
Caption: A simplified workflow for the synthesis of difluoromethylpyridines via a photoredox-catalyzed reaction.
Experimental Protocols
To rigorously evaluate the impact of difluoromethylpyridine substitution, standardized in vitro assays are essential.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[19][20][21]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug).
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[22][23]
Determination of Lipophilicity (LogD) by Shake-Flask Method
This classic method measures the distribution of a compound between an aqueous and an organic phase at a specific pH.[24][25][26]
Materials:
-
Test compound.
-
1-Octanol (pre-saturated with buffer).
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol).
-
Vials and a shaker.
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
Procedure:
-
Prepare a stock solution of the test compound.
-
Add a known amount of the stock solution to a vial containing equal volumes of 1-octanol and phosphate buffer (pH 7.4).
-
Shake the vial for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to separate the two phases.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
pKa Determination by pH-Metric Titration
This method determines the pKa of a compound by monitoring the pH of a solution as a titrant is added.[24][27]
Materials:
-
Test compound.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
High-precision pH meter and electrode.
-
Automated titrator.
-
Deionized water.
Procedure:
-
Dissolve a precise amount of the test compound in deionized water (or a water/co-solvent mixture if solubility is low).
-
Calibrate the pH meter with standard buffers.
-
Titrate the solution with the standardized acid or base using the automated titrator, recording the pH at each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting titration curve.
Conclusion
The difluoromethylpyridine moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with enhanced metabolic stability, provides a powerful strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][28] By understanding the comparative physicochemical properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage this modern bioisostere to design the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 16. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 17. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 18. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 27. repositum.tuwien.at [repositum.tuwien.at]
- 28. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison of Agrochemicals Derived from (2-(Difluoromethyl)pyridin-4-yl)methanol Moiety: A Guide for Researchers
Introduction
The relentless pursuit of enhanced agricultural productivity necessitates the development of novel agrochemicals with superior efficacy, broader spectrums of activity, and improved safety profiles. A significant advancement in this arena has been the emergence of fungicides incorporating the (2-(Difluoromethyl)pyridin-4-yl)methanol moiety. These compounds, predominantly belonging to the succinate dehydrogenase inhibitor (SDHI) class, have demonstrated remarkable control over a wide range of devastating fungal pathogens. This guide provides an in-depth comparative analysis of the efficacy of key agrochemicals derived from this chemical scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and field-proven insights. We will delve into the molecular mode of action, compare the performance of prominent derivatives, discuss the critical issue of resistance development, and provide detailed experimental protocols for efficacy assessment.
The Core Engine: The Succinate Dehydrogenase Inhibitor (SDHI) Mode of Action
Agrochemicals derived from the this compound chemical family primarily function as succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] This enzyme, also known as Complex II, is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[1][2][4][5] By binding to the ubiquinone reduction site of the SDH enzyme, these fungicides effectively block the oxidation of succinate to fumarate.[2][6] This disruption has a dual lethal effect on the fungal cell: it halts the production of adenosine triphosphate (ATP), the cell's primary energy currency, and it prevents the synthesis of essential metabolic precursors required for the biosynthesis of amino acids and other vital cellular components.[1][5] This mode of action is effective at all stages of fungal growth, from spore germination to mycelial proliferation and sporulation.[1][4][5]
Caption: Mechanism of action of SDHI fungicides.
Comparative Efficacy of Key Agrochemicals
Several prominent SDHI fungicides have been developed utilizing the this compound chemical backbone. This section compares the efficacy of three leading examples: Fluopyram, Fluxapyroxad, and Pydiflumetofen.
Fluopyram
Fluopyram, a pyridinyl ethyl benzamide fungicide, exhibits a broad spectrum of activity against pathogens such as Sclerotinia spp., Botrytis spp., and powdery mildews.[1] A unique characteristic of Fluopyram is its dual action as both a fungicide and a nematicide.[7][8] It effectively inhibits the mitochondrial respiration in plant-parasitic nematodes, leading to paralysis and reduced root damage.[8][9] Studies have shown its ability to significantly lower the number of viable nematode juveniles and egg masses in the soil.[7] Fluopyram demonstrates translaminar and acropetal movement within the plant, ensuring protection of both treated and new growth.[1]
Fluxapyroxad
Fluxapyroxad is a pyrazole-carboxamide fungicide with broad-spectrum activity against a wide range of fungal diseases in crops like cereals, soybeans, and fruits.[3][4] It is effective against diseases such as black point, gray mold, early blight, and powdery mildew.[4] Fluxapyroxad is a systemic fungicide that is absorbed by the plant and translocated within its tissues, providing comprehensive protection.[10] Research has shown its high efficacy in controlling net blotch in barley, with in-planta disease inhibition reaching 81% at a fraction of the full dose in some studies.[11]
Pydiflumetofen
Pydiflumetofen is a newer generation SDHI fungicide known for its high intrinsic activity against a broad range of fungal pathogens, including Alternaria, Botrytis cinerea, Cercospora, and Fusarium.[2][12] It offers both preventative and curative properties and exhibits translaminar and systemic movement within the plant, protecting new growth.[13] Pydiflumetofen has demonstrated excellent efficacy against gray mold and Fusarium head blight.[6][14]
Quantitative Efficacy Comparison
The following table summarizes the effective concentration required to inhibit 50% of fungal growth (EC₅₀) for various pathogens, providing a quantitative comparison of the intrinsic activity of these fungicides. Lower EC₅₀ values indicate higher efficacy.
| Fungicide | Pathogen | Crop | EC₅₀ (µg/mL) | Reference(s) |
| Pydiflumetofen | Fusarium pseudograminearum | Wheat | 0.0162 (median) | [15] |
| Pydiflumetofen | Botrytis cinerea | Various | 0.03 (mean) | [14] |
| Fluopyram | Botrytis cinerea | Strawberry | 0.01 to >100 | [16] |
| Fluxapyroxad | Botrytis cinerea | Strawberry | <0.01 to 4.19 | [16] |
| Pydiflumetofen | Fusarium virguliforme | Soybean | 0.04 to 0.24 | [17] |
| Fluopyram | Fusarium virguliforme | Soybean | 1.19 to 7.71 | [17] |
Note: EC₅₀ values can vary significantly based on the specific isolate, experimental conditions, and methodology.
The Challenge of Fungicide Resistance
A significant concern with the widespread use of single-site inhibitors like SDHIs is the development of resistance in fungal populations.[18][19][20] Resistance to SDHIs is primarily caused by point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[6][19][21] These mutations can reduce the binding affinity of the fungicide to its target site.[21]
Cross-Resistance Patterns
The development of resistance to one SDHI fungicide can sometimes confer resistance to other fungicides within the same class, a phenomenon known as cross-resistance.[18] However, the patterns of cross-resistance among SDHIs can be complex.[18] For instance, some mutations may lead to resistance to a broad range of SDHIs, while others might confer resistance to specific chemical subgroups.[19] Studies have shown a positive correlation between resistance to fluopyram and pydiflumetofen in Fusarium virguliforme, suggesting that rotation between these two specific fungicides may not be an effective resistance management strategy.[17] Conversely, some boscalid-resistant isolates of certain pathogens have remained sensitive to fluopyram, indicating that cross-resistance is not always absolute.[20]
Resistance Management Strategies
To preserve the long-term efficacy of these valuable agrochemicals, a robust resistance management strategy is essential. The Fungicide Resistance Action Committee (FRAC) has developed recommendations that include:[18]
-
Preventative applications: Using fungicides before the establishment of high disease pressure.
-
Mixtures: Tank-mixing or using pre-formulated products containing fungicides with different modes of action.
-
Alternation: Rotating between fungicides with different FRAC group numbers.
-
Limiting applications: Adhering to the recommended maximum number of applications per season.[18]
Caption: The cycle of resistance development and mitigation strategies.
Experimental Protocols for Efficacy Assessment
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in planta experiments.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC₅₀).
Materials:
-
Pure fungal culture
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicide
-
Sterile distilled water
-
Solvent for fungicide (e.g., acetone or DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solution: Dissolve the technical grade fungicide in a minimal amount of solvent to create a high-concentration stock solution.
-
Prepare Amended Media: Autoclave the growth medium and cool it to 50-55°C. Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.
-
Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Take a 5 mm mycelial plug from the growing edge of a 5-7 day old fungal culture using a sterile cork borer. Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value.
In Planta Detached Leaf/Fruit Assay
This method assesses the protective and curative activity of a fungicide on host tissue.
Materials:
-
Healthy, young, fully expanded leaves or undamaged fruit from the host plant
-
Fungicide formulation
-
Spore suspension of the fungal pathogen (e.g., 1 x 10⁵ spores/mL)
-
Atomizer or sprayer
-
Moist chambers (e.g., sealed plastic boxes with moist filter paper)
-
Growth chamber or incubator
Procedure:
-
Plant Material Preparation: Detach leaves or fruit, wash them with sterile distilled water, and allow them to air dry.
-
Fungicide Application:
-
Protective Assay: Spray the plant material with the fungicide solution until runoff and allow it to dry for 2-4 hours. Then, inoculate with the spore suspension.
-
Curative Assay: Inoculate the plant material with the spore suspension first. After a specific incubation period (e.g., 24 hours), apply the fungicide treatment.
-
-
Control: Treat a set of plant material with water instead of the fungicide solution.
-
Inoculation: Spray the spore suspension evenly onto the plant material.
-
Incubation: Place the treated and control plant material in moist chambers and incubate under conditions favorable for disease development (e.g., 20°C with a 12-hour photoperiod).
-
Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of infected tissue area.
-
Efficacy Calculation: Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.
Caption: Workflow for in vitro and in planta fungicide efficacy testing.
Conclusion
Agrochemicals derived from the this compound moiety represent a powerful class of SDHI fungicides that have become indispensable tools in modern agriculture. Fluopyram, Fluxapyroxad, and Pydiflumetofen each offer a broad spectrum of activity and high efficacy against numerous fungal pathogens. Understanding their comparative performance, mode of action, and the propensity for resistance is paramount for their sustainable use. By employing robust experimental designs and adhering to sound resistance management principles, researchers and crop protection professionals can continue to leverage the benefits of these innovative chemistries to ensure global food security.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pomais.com [pomais.com]
- 8. pomais.com [pomais.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. researchgate.net [researchgate.net]
- 12. mda.state.mn.us [mda.state.mn.us]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Resistant risk and resistance-related point mutation in SdhC1 of pydiflumetofen in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Crop Protection Network [cropprotectionnetwork.org]
- 18. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. extension.psu.edu [extension.psu.edu]
- 21. ndsu.edu [ndsu.edu]
Safety Operating Guide
Proper Disposal of (2-(Difluoromethyl)pyridin-4-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of (2-(Difluoromethyl)pyridin-4-yl)methanol, a pyridine derivative. Adherence to these procedures is paramount to mitigate health risks, prevent environmental contamination, and ensure regulatory compliance. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed decision-making.
Hazard Assessment and Profile
Based on analogous compounds like (4-(Difluoromethoxy)pyridin-2-yl)methanol and pyridine itself, this compound should be handled with caution as a substance that may be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Potentially toxic to the blood, kidneys, liver, and central nervous system upon overexposure. [5]
-
Flammable , with vapors that may form explosive mixtures in the air.[6]
It is imperative to consult the official Safety Data Sheet (SDS) for this compound upon its acquisition and before any handling or disposal to obtain comprehensive and specific hazard information. [7][8]
Quantitative Data for Structurally Similar Compounds
To provide a conservative basis for safe handling, the following table includes data for pyridine, a parent compound.
| Property | Value | Source Compound |
| Molecular Formula | C₆H₇FN₂O | This compound |
| Molecular Weight | 109.13 g/mol | Pyridine-4-methanol[1] |
| Boiling Point | 115 °C | Pyridine[9] |
| Flash Point | 20 °C (68 °F) | Pyridine[9] |
| Solubility in Water | Miscible | Pyridine[9] |
Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind PPE selection is to create a barrier between the individual and the hazardous chemical, preventing exposure through inhalation, dermal contact, or eye contact.
-
Eye Protection : Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10]
-
Hand Protection : Chemical-resistant gloves are mandatory. Given the nature of pyridine derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart.[5] Double-gloving is a prudent practice for enhanced protection.[10]
-
Body Protection : A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.[10]
-
Respiratory Protection : All handling and preparation for disposal of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[6][5] If engineering controls are insufficient, a respirator may be required, and personnel must be enrolled in a respiratory protection program.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is a critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[7][11][12] Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[5]
Experimental Protocol for Waste Collection:
-
Container Selection :
-
Select a sturdy, leak-proof container that is chemically compatible with pyridine and fluorinated organic compounds. Glass or high-density polyethylene containers are generally suitable.[6][13]
-
Ensure the container has a secure, tight-fitting screw cap.[14]
-
The container must be clean and free of any residues that could react with the waste.
-
-
Labeling :
-
Attach a completed hazardous waste label to the container before adding any waste.[5]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "pure," "in methanol solution").[15]
-
Indicate the specific hazards using appropriate pictograms or a hazard warning system (e.g., NFPA or HMIS).[15]
-
-
Waste Accumulation :
-
Collect liquid waste containing this compound in a designated liquid hazardous waste container.
-
Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a separate, clearly labeled solid hazardous waste container.[16]
-
Keep waste containers securely closed at all times, except when adding waste.[17]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[14][15]
-
The SAA should be in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[6][5]
-
Ensure secondary containment, such as a tray or cabinet, is used to contain any potential leaks or spills.[7][12][17]
-
Spill Management and Emergency Procedures
Accidental spills require immediate and appropriate action to mitigate risks.
-
Small Spills :
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[5][18]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[16]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[16]
-
-
Large Spills : For large spills, or any spill of a highly hazardous material, evacuate the area immediately and contact your institution's emergency response team.[10]
In case of personal exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10][19] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][19] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4][19]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19][20]
Disposal Procedures
The final disposal of this compound must be conducted through a licensed environmental waste management company.[16] Never pour this chemical down the drain or dispose of it in regular trash.[6]
Final Disposal Workflow:
-
Container Finalization : Once the waste container is full (no more than 90% capacity) or is no longer being used, ensure the cap is securely tightened.
-
Request for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[16] Complete any required chemical collection request forms.[5]
-
Professional Disposal Methods : The licensed waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for fluorinated organic compounds and pyridine derivatives include:
-
Incineration : This is a common and effective method for destroying organic chemical waste.[11] High-temperature incineration can break the strong carbon-fluorine bonds, although this requires specialized facilities to prevent the release of harmful byproducts.[21][22][23]
-
Hazardous Waste Landfilling : In some cases, solidified waste may be disposed of in a specially designed hazardous waste landfill with extensive environmental controls.[21][23]
-
Chemical Treatment : Methods such as chemical oxidation may be used to render the chemical less reactive before final disposal.[11]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. needle.tube [needle.tube]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. usbioclean.com [usbioclean.com]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. benchchem.com [benchchem.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. epa.gov [epa.gov]
- 22. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 23. mcfenvironmental.com [mcfenvironmental.com]
A Strategic Guide to Personal Protective Equipment for Handling (2-(Difluoromethyl)pyridin-4-yl)methanol
For the modern researcher navigating the complexities of drug discovery and development, the safe handling of novel chemical entities is paramount. (2-(Difluoromethyl)pyridin-4-yl)methanol, a fluorinated pyridine derivative, presents a unique set of handling challenges that demand a proactive and informed approach to personal protective equipment (PPE). This guide synthesizes critical safety information, providing a robust framework for laboratory personnel to operate with confidence and security.
Understanding the Hazard Landscape
A closely related compound, (4-(Difluoromethoxy)pyridin-2-yl)methanol, is classified with the following hazards:
-
Skin irritation (Category 2)[1]
-
Serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]
Pyridine itself is a hazardous substance known for causing nausea, coughing, wheezing, and abdominal pain upon skin contact, ingestion, or inhalation[2]. Fluorinated organic compounds, while offering unique chemical properties, can also present significant safety challenges, with many being highly reactive and toxic[3]. The introduction of fluorine can alter a molecule's biological properties, and some fluorinated compounds can be persistent or have metabolic toxicity[3].
Given this information, it is prudent to treat this compound as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended)[2][3] | Fully-buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Splash Potential | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended)[2][3] | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator with organic vapor cartridges |
| Emergency Spill Response | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridges |
Step-by-Step Guide to Safe Handling
1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation[4].
2. Donning Personal Protective Equipment: A Deliberate Process
The following diagram illustrates the logical flow for selecting and donning appropriate PPE.
Caption: PPE Selection and Donning Workflow
3. During Handling: Maintaining a Safe Environment
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[1].
-
Glove Integrity: Inspect gloves before use and change them immediately if contaminated or torn.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory[5].
4. Doffing and Disposal: Preventing Cross-Contamination
-
Doffing Procedure: Remove PPE in a manner that avoids contaminating yourself. The general sequence is outer gloves, face shield/goggles, lab coat, and finally inner gloves.
-
Waste Disposal: Dispose of all contaminated PPE and chemical waste in appropriately labeled, sealed containers according to your institution's hazardous waste disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][3]. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1][3]. Seek immediate medical attention[1]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6]. |
Spill Response:
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material to contain and collect the spill. Place the absorbed material into a sealed container for proper waste disposal[3].
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team[3].
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents[1][3].
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways[1].
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
